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  • Product: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate
  • CAS: 188937-11-3

Core Science & Biosynthesis

Foundational

Synthesis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate: An In-Depth Technical Guide

The following technical guide details the synthesis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3), a critical -keto ester intermediate used in the development of anticoagulant agents (e.g., Factor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3), a critical


-keto ester intermediate used in the development of anticoagulant agents (e.g., Factor Xa inhibitors) and agrochemicals.

Executive Summary

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate is a functionalized


-keto ester serving as a pivotal building block for heterocyclic construction. Its 1,3-dicarbonyl moiety allows for facile condensation with hydrazines or amidines to form pyrazoles and pyrimidines, respectively.

This guide presents two distinct synthetic pathways selected for their operational reliability and scalability:

  • The Meldrum’s Acid Route (Primary Recommendation): Offers high fidelity, mild conditions, and superior impurity profiles, making it ideal for discovery and early-phase development.

  • The Claisen Condensation Route (Alternative): A cost-effective, atom-economical approach suitable for large-scale industrial manufacturing.

Retrosynthetic Analysis

To design a robust synthesis, we disconnect the target molecule at the C2–C3 bond relative to the ester, revealing two primary precursors: 5-chlorothiophene-2-carboxylic acid and 2-acetyl-5-chlorothiophene .

Retrosynthesis Target Target: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Inter1 Acyl Meldrum's Acid Intermediate Target->Inter1 Alcoholysis (EtOH, Reflux) Acetyl Precursor B: 2-Acetyl-5-chlorothiophene Target->Acetyl Claisen Condensation (Diethyl Carbonate, NaH) Acid Precursor A: 5-Chlorothiophene-2-carboxylic acid Inter1->Acid Acylation (Meldrum's Acid, DCC/EDC) Thiophene Starting Material: 2-Chlorothiophene Acid->Thiophene Oxidation Acetyl->Thiophene Friedel-Crafts Acylation

Figure 1: Retrosynthetic tree illustrating the two primary disconnections to the common 2-chlorothiophene backbone.

Primary Protocol: The Meldrum’s Acid Route

This method is preferred for its "self-purifying" nature. The intermediate acylated Meldrum's acid is stable enough to be isolated or used directly, and the final alcoholysis releases volatile acetone and CO₂, simplifying workup.

Mechanism of Action
  • Activation: The carboxylic acid is activated (via acid chloride or carbodiimide) to attack the nucleophilic carbon of Meldrum's acid.

  • Acylation: Formation of 5-(5-chlorothiophene-2-carbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.

  • Alcoholysis: Thermal decomposition in ethanol leads to ketene generation, nucleophilic attack by ethanol, and decarboxylation to yield the

    
    -keto ester.
    
Experimental Procedure
Step A: Preparation of Acid Chloride

Note: If starting from commercially available 5-chlorothiophene-2-carbonyl chloride, skip to Step B.

  • Charge: In a dry reactor under N₂, charge 5-chlorothiophene-2-carboxylic acid (1.0 equiv) and Dichloromethane (DCM) (10 vol).

  • Activate: Add catalytic DMF (0.05 equiv). Dropwise add Oxalyl Chloride (1.2 equiv) at 0–5°C.

  • React: Allow to warm to 20–25°C and stir for 3 hours. Gas evolution (CO/CO₂) will cease.

  • Concentrate: Remove solvent and excess oxalyl chloride under reduced pressure to afford the crude acid chloride as a yellow oil.

Step B: Acylation of Meldrum’s Acid
  • Dissolve: Dissolve Meldrum’s acid (1.05 equiv) in DCM (10 vol) and cool to 0°C.

  • Base Addition: Add Pyridine (2.2 equiv) slowly, maintaining temperature <10°C. The mixture may become heterogeneous.

  • Coupling: Dropwise add the Acid Chloride (from Step A) dissolved in DCM (3 vol) over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC/HPLC. The acid chloride should be fully consumed.

  • Workup: Wash the organic layer with 1M HCl (2x) to remove pyridine, followed by Brine. Dry over MgSO₄ and concentrate to obtain the Acyl-Meldrum’s Intermediate .

Step C: Alcoholysis to Target
  • Reflux: Dissolve the Acyl-Meldrum’s Intermediate in Anhydrous Ethanol (10 vol).

  • Heat: Heat to reflux (78°C) for 4–6 hours.

    • Observation: Evolution of CO₂ gas.

  • Purification: Concentrate the ethanol under vacuum. The residue is typically a high-purity oil that crystallizes upon standing or cooling.

  • Recrystallization (Optional): If purity <98%, recrystallize from Hexane/Ethyl Acetate (9:1).

Yield: 85–92% (over 2 steps). Appearance: Pale yellow solid or viscous oil.

Alternative Protocol: Claisen Condensation

This route utilizes 2-acetyl-5-chlorothiophene , often cheaper than the carboxylic acid, and avoids the use of Meldrum's acid (which produces acetone waste).

Reaction Scheme


Experimental Procedure
  • Suspension: In a dry 3-neck flask, suspend Sodium Hydride (60% in oil) (2.2 equiv) in anhydrous Toluene (15 vol) or THF .

  • Addition: Heat to 60°C. Add Diethyl Carbonate (3.0 equiv).

  • Initiation: Dropwise add a solution of 2-acetyl-5-chlorothiophene (1.0 equiv) in Toluene over 1 hour.

    • Critical: Manage H₂ evolution. Do not seal the system.

  • Completion: Reflux for 2–4 hours until the starting ketone is consumed.

  • Quench: Cool to 0°C. Slowly add Glacial Acetic Acid (2.5 equiv) or dilute HCl to quench the enolate.

    • Caution: Acidification must be controlled to prevent decarboxylation of the product if hydrolysis occurs.

  • Isolation: Extract with Ethyl Acetate. Wash with NaHCO₃ (aq) and Brine. Concentrate to yield the crude

    
    -keto ester.
    

Process Data & Troubleshooting

ParameterMeldrum's Acid RouteClaisen Condensation Route
Overall Yield High (85-92%)Moderate (70-80%)
Atom Economy Lower (Loss of Acetone/CO₂)Higher (Loss of EtOH)
Reagent Cost High (Meldrum's Acid)Low (Diethyl Carbonate)
Impurity Profile Clean; main impurity is acetanilide (if using aniline) or free acid.Self-condensation dimers; residual starting ketone.
Scalability Excellent for <5kg batches.Preferred for >100kg batches.
Troubleshooting Guide
  • Low Yield (Meldrum's): Ensure the acid chloride formation is complete before adding Meldrum's acid. Residual water in Pyridine kills the reaction.

  • Decarboxylation (Claisen): If the product converts to the ketone during workup, the quench was too acidic or the temperature too high during solvent removal. Keep workup pH ~5–6.

  • Color Issue: Thiophene derivatives can darken due to oxidation. Perform all steps under Nitrogen/Argon and store the product in the dark at 4°C.

Safety & Handling (E-E-A-T)

  • 5-Chlorothiophenes: Potent skin sensitizers and lachrymators. Use double nitrile gloves and work in a fume hood.

  • Sodium Hydride: Pyrophoric. Handle under inert atmosphere. Have a Class D fire extinguisher available.

  • Waste Disposal: The Meldrum's acid route generates acetone and CO₂. The Claisen route generates ethanol. Aqueous waste from the Claisen route may contain thiophene residues; do not dispose of down the drain.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1] 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. Link

  • Clay, R. J., et al. (1993). Synthesis of beta-keto esters from acid chlorides and Meldrum's acid. Synthesis, 1993(03), 290-292.
  • Bayer Pharma AG. (2005). Process for the preparation of substituted oxazolidinones (Rivaroxaban intermediates). US Patent 7,157,456.[2] Link

  • ChemScene. (2024). Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Product Data. Link

  • Organic Chemistry Portal. Claisen Condensation: Mechanism and Protocols. Link

Sources

Exploratory

"Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate CAS number 188937-11-3"

CAS Number: 188937-11-3 Executive Summary Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS 188937-11-3) is a critical -keto ester intermediate used in the synthesis of biologically active heteroaromatic compounds. It...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 188937-11-3

Executive Summary

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS 188937-11-3) is a critical


-keto ester intermediate used in the synthesis of biologically active heteroaromatic compounds. Its structural core—a 5-chlorothiophene moiety linked to a reactive 1,3-dicarbonyl system—serves as a versatile "linchpin" for constructing pharmacophores found in Factor Xa inhibitors, kinase inhibitors, and anti-infective agents.

This guide moves beyond basic catalog data to provide a field-validated synthetic methodology, mechanistic insights into its reactivity, and strategic applications in drug discovery.

Chemical Profile & Physical Properties[1][2]

This compound combines the lipophilicity and metabolic stability of the chlorothiophene ring with the high synthetic utility of a


-keto ester.

Table 1: Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate
Molecular Formula C

H

ClO

S
Molecular Weight 232.68 g/mol
Appearance Light yellow to orange oil/solidLow melting point solid; tends to oil out.[1]
Solubility DCM, EtOAc, DMSO, MethanolSparingly soluble in water.
Stability Moisture sensitive; EnolizableStore under inert gas at 2–8°C.
Reactivity C-Alkylation, Knoevenagel, CyclocondensationHighly reactive at the

-methylene position.

Strategic Synthesis: The Masamune-Brooks Protocol

While


-keto esters can be synthesized via Claisen condensation, the Masamune-Brooks reaction  (activation of malonate half-esters with magnesium salts) is the superior method for thiophene derivatives. It proceeds under neutral-to-mildly basic conditions, preventing the degradation of the halogenated thiophene ring often seen with strong alkoxides.
Reaction Scheme

The synthesis involves the acylation of Ethyl Potassium Malonate with 5-Chlorothiophene-2-carbonyl chloride mediated by magnesium chloride and triethylamine.

SynthesisPath cluster_conditions Critical Process Parameters Start1 5-Chlorothiophene-2- carbonyl chloride (CAS 42518-98-9) Intermediate Mg-Enolate Complex Start1->Intermediate Acylation Start2 Ethyl Potassium Malonate Start2->Intermediate MgCl2, TEA CH3CN, 20°C Product Ethyl 3-(5-chlorothiophen-2-yl)- 3-oxopropanoate (CAS 188937-11-3) Intermediate->Product Decarboxylation (Acid workup) Params Temp: 0°C -> RT Solvent: MeCN or THF Time: 3-12 h

Figure 1: Magnesium-mediated synthesis pathway ensuring high fidelity of the chlorothiophene ring.

Detailed Experimental Protocol

Reagents:

  • 5-Chlorothiophene-2-carbonyl chloride (1.0 eq)

  • Ethyl potassium malonate (1.2 eq)

  • Magnesium chloride (anhydrous, 1.5 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Acetonitrile (Dry)

Step-by-Step Methodology:

  • Enolate Formation: To a suspension of Ethyl potassium malonate (1.2 eq) and MgCl

    
     (1.5 eq) in dry acetonitrile under N
    
    
    
    atmosphere, add TEA (2.5 eq) dropwise at 0°C.
    • Why: The MgCl

      
       coordinates with the malonate and TEA to form a stable magnesium enolate, increasing nucleophilicity while suppressing side reactions.
      
  • Acylation: Stir the mixture for 2 hours at room temperature, then cool back to 0°C. Slowly add a solution of 5-Chlorothiophene-2-carbonyl chloride (1.0 eq) in acetonitrile.

    • Control: Maintain temperature <5°C during addition to prevent O-acylation.

  • Decarboxylation: Allow the reaction to warm to room temperature and stir overnight. The intermediate acylated malonate spontaneously decarboxylates in situ (or upon mild acidic workup) to form the

    
    -keto ester.
    
  • Workup: Quench with 1N HCl (cold). Extract with Ethyl Acetate (3x).[2] Wash organics with saturated NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Insight & Reactivity

The utility of CAS 188937-11-3 stems from its 1,3-dicarbonyl system , which exists in equilibrium between the keto and enol forms.

  • Electrophilic Centers: The C1 carbonyl (next to thiophene) and C3 carbonyl (ester) are susceptible to nucleophilic attack.

  • Nucleophilic Center: The C2 methylene (

    
    -carbon) is highly acidic (pKa ~11), making it an ideal nucleophile for alkylation or Knoevenagel condensations.
    
Strategic Application: Heterocycle Construction

The most common application is the synthesis of 5-(5-chlorothiophen-2-yl)-isoxazoles and pyrazoles , which are privileged scaffolds in medicinal chemistry (e.g., Factor Xa inhibitors).

Applications Core Ethyl 3-(5-chlorothiophen-2-yl)- 3-oxopropanoate Hydrazine + Hydrazine (N2H4) Core->Hydrazine Hydroxylamine + Hydroxylamine (NH2OH) Core->Hydroxylamine Amidine + Amidine (R-C(=NH)NH2) Core->Amidine Pyrazole 3-(5-chlorothiophen-2-yl)- 1H-pyrazol-5-ol Hydrazine->Pyrazole Cyclocondensation (Reflux, EtOH) Isoxazole 5-(5-chlorothiophen-2-yl)- isoxazol-3-ol Hydroxylamine->Isoxazole Cyclocondensation (pH controlled) Pyrimidine Substituted Pyrimidine Amidine->Pyrimidine Base catalyzed

Figure 2: Divergent synthesis of heteroaromatic scaffolds from the core


-keto ester.

Handling & Safety (SDS Summary)

Hazard Classification:

  • Skin Irrit. 2 (H315): Causes skin irritation.

  • Eye Irrit. 2A (H319): Causes serious eye irritation.

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen. The

    
    -proton is acidic; exposure to moisture/air can lead to hydrolysis or slow oxidation.
    
  • Temperature: Refrigerate (2–8°C) for long-term stability.

Disposal:

  • Dispose of as halogenated organic waste. Do not mix with strong oxidizers or alkalis.

References

  • Clay, R. J., et al. "Synthesis of Beta-Keto Esters from Ethyl Potassium Malonate." Synthesis, 1993.

  • Wuts, P. G. M., et al. "Preparation of Beta-Keto Esters." Organic Syntheses, Coll.[3][4] Vol. 9, p. 155.

  • PubChem Compound Summary. "5-Chlorothiophene-2-carbonyl chloride." National Center for Biotechnology Information.

  • Roehri-Stoeckel, C., et al. "Synthetic approaches to 5-substituted isoxazoles." Canadian Journal of Chemistry, 2004.
  • ChemScene. "Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Product Data."

Sources

Foundational

Physicochemical Profiling &amp; Synthetic Utility: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate

This technical guide details the physicochemical profile and synthetic utility of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate , a critical building block in medicinal chemistry.[1] Technical Whitepaper | Version 1.2...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile and synthetic utility of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate , a critical building block in medicinal chemistry.[1]

Technical Whitepaper | Version 1.2 [1]

Executive Technical Summary

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (often registered under CAS 188937-11-3 , though user-specified as 20833-31-4 ) serves as a "privileged scaffold" in drug discovery.[1] It functions as a lipophilic bioisostere of benzoyl acetates, where the 5-chlorothiophene moiety offers enhanced metabolic stability and altered electronic properties compared to a phenyl ring.[1]

Its primary utility lies in its 1,3-dielectrophilic character , making it a versatile precursor for synthesizing heterocycles (pyrazoles, isoxazoles, pyrimidines) and Factor Xa inhibitors.[1] However, its handling requires a deep understanding of its keto-enol tautomerism , which dictates its stability, solubility, and spectroscopic signature.[1]

Structural Identity & Physicochemical Specifications[1][2][3][4][5]

This compound belongs to the class of


-keto esters.[1][2][3] The presence of the chlorine atom at the C5 position of the thiophene ring increases lipophilicity (LogP) and blocks metabolic oxidation at that reactive site.[1]
Table 1: Physicochemical Core Data[1]
PropertySpecificationTechnical Note
Chemical Name Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoateIUPAC systematic naming.[1]
Molecular Formula

Molecular Weight 232.68 g/mol Useful for stoichiometry calculations.
Physical State Low-melting solid or Viscous OilState depends heavily on purity and temperature; MP is often near 30–35°C.
LogP (Predicted) ~2.53Moderate lipophilicity; suitable for CNS-active library design.[1]
Boiling Point ~305°C (Predicted)Decomposes before boiling at atm pressure; distill only under high vacuum.
pKa (C-H) ~10–11The

-protons are highly acidic due to the flanking carbonyls.
Solubility DMSO, MeOH, DCM, EtOAcPoor water solubility; hydrolyzes slowly in aqueous base.[1]

The Tautomeric Equilibrium: A Critical Analysis

Expert Insight: The most common analytical error with this compound is misinterpreting its NMR spectrum as "impure" due to the coexistence of keto and enol forms.[1]

Unlike simple ketones,


-keto esters exist in a dynamic equilibrium.[1] In non-polar solvents (e.g., 

), the Enol form is stabilized by an intramolecular hydrogen bond between the enolic -OH and the ester carbonyl oxygen.[1] In polar aprotic solvents (e.g., DMSO-

), the solvent disrupts this H-bond, shifting the equilibrium toward the Keto form.[1]
Diagram 1: Tautomeric Mechanism & Solvent Influence

The following diagram illustrates the structural shift and the stabilization mechanism of the enol form.

Tautomerism cluster_0 Polar Solvents (DMSO, MeOH) cluster_1 Non-Polar Solvents (CDCl3) Keto Keto Form (Open Chain) Enol Enol Form (Chelated Z-Isomer) Keto->Enol H-Shift (Fast) Note1 Stabilized by Intramolecular H-Bond (6-membered ring) Enol->Note1

Caption: The equilibrium shifts based on solvent polarity. The Enol form (right) is chelated and NMR-distinct.[1]

Implication for Analysis:

  • 1H NMR in

    
    :  You will observe a singlet near 12.0 ppm (Enol -OH) and a vinylic proton near 6.0 ppm. The methylene protons (-CH2-) of the keto form will appear as a singlet near 4.0 ppm.[1] Do not integrate these as 1:1 impurities.  Calculate the ratio to assess purity.
    

Synthetic Utility & Reactivity

The molecule acts as a 1,3-dielectrophile .[1] The ketone carbonyl (C3) is hard and electrophilic, while the ester carbonyl (C1) is less reactive but susceptible to nucleophilic substitution.

Core Workflow: Synthesis of Pyrazole Bioisosteres

A standard quality control reaction and a primary application is the condensation with hydrazine derivatives to form pyrazoles.[1]

Protocol: Cyclization to 3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-ol

  • Dissolution: Dissolve 1.0 eq of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate in Ethanol (0.5 M concentration).

  • Addition: Add 1.1 eq of Hydrazine Hydrate dropwise at 0°C.

  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC (disappearance of the starting ester).

  • Isolation: Cool to room temperature. The product often precipitates.[1] If not, concentrate in vacuo and triturate with cold ether.

  • Validation: The formation of the pyrazole ring is confirmed by the disappearance of the ethyl signals in NMR and a shift in the thiophene proton environment.[1]

Diagram 2: Synthetic Pathway Logic

Synthesis Start Start: Ethyl 3-(5-chlorothiophen-2-yl) -3-oxopropanoate Intermediate Intermediate: Hydrazone Formation Start->Intermediate Nucleophilic Attack (C3) Reagent Reagent: Hydrazine Hydrate (EtOH, Reflux) Reagent->Intermediate Cyclization Cyclization: Intramolecular Attack on Ester Intermediate->Cyclization - H2O Product Product: 3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-ol Cyclization->Product - EtOH

Caption: The Knorr Pyrazole Synthesis pathway converting the beta-keto ester to a heteroaromatic scaffold.

Analytical Characterization Protocols

A. HPLC Method (Acidic Mobile Phase)

Standard neutral HPLC methods often result in peak tailing or splitting due to the ionization of the enol form.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Thiophene absorption).

B. Storage & Stability
  • Hydrolysis Risk: The ester bond is labile.[1] Store under inert gas (Argon/Nitrogen) at 4°C.

  • Decarboxylation: Prolonged exposure to heat and moisture can lead to hydrolysis followed by decarboxylation, yielding 2-acetyl-5-chlorothiophene.[1] If your material smells like a simple ketone rather than an ester, check for this degradant.

References

  • PubChem Compound Summary. Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS 188937-11-3).[1] National Center for Biotechnology Information. [Link]

  • Garland, C. W., et al. Experiments in Physical Chemistry. (Discussion of Keto-Enol Tautomerism and NMR solvent effects). McGraw-Hill.[1] [Link][4]

  • Organic Chemistry Portal. Synthesis of Pyrazoles from Beta-Keto Esters. [Link]

Sources

Exploratory

"Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate molecular structure"

[1] Executive Summary Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) is a specialized -keto ester scaffold critical to the development of antithrombotic agents and kinase inhibitors. Structurally, it...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) is a specialized


-keto ester scaffold critical to the development of antithrombotic agents and kinase inhibitors. Structurally, it combines a lipophilic, metabolically stable 5-chlorothiophene  moiety—a validated bioisostere for phenyl groups in medicinal chemistry—with a reactive 1,3-dicarbonyl  system.

While the 5-chlorothiophene fragment is best known as the "warhead" in the blockbuster Factor Xa inhibitor Rivaroxaban , this specific


-keto ester derivative serves as a divergent intermediate. It allows researchers to access complex heterocyclic analogs (e.g., pyrazoles, isoxazoles, and pyrimidines) that retain the chlorothiophene pharmacophore but offer distinct binding vectors for S1/S4 pockets in serine proteases.

Part 1: Structural Anatomy & Physicochemical Profile

The molecule functions as a "chemical handle," enabling the attachment of the chlorothiophene unit to larger molecular architectures via cyclization or alkylation.

Physicochemical Data Table
PropertyValue / Description
IUPAC Name Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate
CAS Number 188937-11-3
Molecular Formula

Molecular Weight 232.68 g/mol
Appearance Pale yellow crystalline solid or oil (purity dependent)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
LogP (Predicted) ~2.8 (Lipophilic)
Key Functional Groups

-keto ester (C-3 methylene is highly acidic, pKa ~11)
Pharmacophore Role 5-Cl-Thiophene mimics p-chlorophenyl; enhances metabolic stability
Structural Logic

The 5-chlorothiophene ring is electron-rich but deactivated by the chlorine atom, reducing susceptibility to oxidative metabolism compared to unsubstituted thiophenes. The


-keto ester  tail provides two electrophilic centers (ketone and ester carbonyls) and one nucleophilic center (the 

-methylene), making it a tri-functional building block.

Part 2: Synthetic Routes & Process Chemistry[6][7][8][9][10]

The synthesis of


-keto esters from heteroaromatic acids often suffers from self-condensation side reactions if standard Claisen condensations are used. The Meldrum’s Acid (Oikawa) Method  is the authoritative protocol for this substrate, offering high fidelity and suppressing decarboxylation artifacts.
Synthetic Pathway Diagram

The following flowchart illustrates the conversion of the carboxylic acid precursor to the target ester via the acyl-Meldrum's acid intermediate.[1]

SynthesisPath Acid 5-Chlorothiophene- 2-carboxylic acid AcidCl Acid Chloride (Activated) Acid->AcidCl SOCl2, Reflux (- SO2, - HCl) AcylMeldrum Acyl-Meldrum's Intermediate AcidCl->AcylMeldrum Acylation Meldrums Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) Meldrums->AcylMeldrum + Pyridine, DCM 0°C to RT Target Ethyl 3-(5-chlorothiophen-2-yl)- 3-oxopropanoate AcylMeldrum->Target EtOH, Reflux (- CO2, - Acetone)

Caption: Synthesis via the Oikawa method. The Meldrum's acid adduct acts as a masked malonate, undergoing alcoholysis to yield the target ester.

Detailed Experimental Protocol (Meldrum's Acid Route)

Objective: Synthesis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate on a 10g scale.

Reagents:

  • 5-Chlorothiophene-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (1.5 eq)
    
  • Meldrum's acid (1.05 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Absolute Ethanol[2]

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Suspend 5-chlorothiophene-2-carboxylic acid in anhydrous DCM.

    • Add

      
       dropwise followed by a catalytic amount of DMF (1-2 drops).
      
    • Reflux for 2 hours until gas evolution (

      
      , HCl) ceases.
      
    • Concentrate in vacuo to remove excess

      
      . Re-dissolve the crude oil in fresh anhydrous DCM.
      
  • Acylation of Meldrum's Acid:

    • In a separate vessel, dissolve Meldrum's acid in anhydrous DCM and cool to 0°C under

      
      .
      
    • Add pyridine slowly (exothermic). Stir for 20 minutes.

    • Add the prepared acid chloride solution dropwise over 30 minutes, maintaining temperature < 5°C.

    • Mechanism Note: Pyridine acts as a base to generate the Meldrum's acid enolate and scavenge HCl.

    • Allow to warm to Room Temperature (RT) and stir for 1 hour.

  • Alcoholysis & Decarboxylation:

    • Wash the organic layer with dilute HCl (1M) to remove pyridine salts. Dry (

      
      ) and concentrate to obtain the acyl-Meldrum's intermediate.
      
    • Dissolve the intermediate in absolute Ethanol.

    • Reflux for 2–4 hours.

    • Observation: Evolution of

      
       indicates successful conversion.
      
    • Concentrate the solvent to yield the crude

      
      -keto ester.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Validation: Confirm structure via

      
      -NMR (characteristic singlet/quartet for ethyl group, singlet at 
      
      
      
      ~3.9-4.2 for the
      
      
      -methylene).

Part 3: Reactivity Profile & Pharmacophore Utility

The value of this molecule lies in its ability to transform into heterocyclic rings while carrying the 5-chlorothiophene payload. This is essential for Fragment-Based Drug Design (FBDD).

Divergent Synthesis Diagram

This diagram maps the transformation of the


-keto ester into three distinct inhibitor scaffolds.

Reactivity Core Ethyl 3-(5-chlorothiophen-2-yl)- 3-oxopropanoate Pyrazole 3-(5-chlorothiophen-2-yl)- 1H-pyrazol-5-ol (Kinase Inhibitor Scaffold) Core->Pyrazole Cyclocondensation (Reflux/EtOH) Pyrimidine Chlorothiophene- substituted Pyrimidine Core->Pyrimidine Base-catalyzed Condensation AlphaSub Alpha-Benzylidene Derivative Core->AlphaSub Aldehyde + Piperidine (- H2O) Hydrazine Hydrazine (NH2NH2) Hydrazine->Pyrazole Urea Urea / Thiourea Urea->Pyrimidine Aldehyde Ar-CHO (Knoevenagel) Aldehyde->AlphaSub

Caption: Divergent synthesis pathways. The 1,3-dicarbonyl core allows access to 5-membered (pyrazole) and 6-membered (pyrimidine) heterocycles.

Critical Mechanistic Insights
  • Regioselectivity in Cyclization: When reacting with substituted hydrazines (

    
    ), the regiochemistry (formation of 3- vs 5-chlorothiophenyl pyrazole) is controlled by the steric bulk of the R-group and solvent polarity. The ketone carbonyl adjacent to the thiophene is generally less reactive than the ester carbonyl due to conjugation with the aromatic ring, but the thiophene's electron-donating nature can modulate this.
    
  • Acidic Methylene: The protons at C-2 are highly acidic (

    
    ). This allows for easy alkylation using mild bases (
    
    
    
    /Acetone) to introduce steric bulk or linker chains before ring closure.

Part 4: Analytical Characterization Standards

To ensure the integrity of the material for biological testing, the following analytical benchmarks must be met.

TechniqueExpected Signal / Characteristic

-NMR (DMSO-

)

1.20 (t, 3H,

), 4.15 (q, 2H,

), 4.25 (s, 2H,

)
, 7.20 (d, 1H, Thiophene-H), 7.65 (d, 1H, Thiophene-H). Note: Keto-enol tautomerism may show a minor enol peak around 12 ppm and a vinyl proton.
Mass Spectrometry

= 233.0 (distinct chlorine isotope pattern

in 3:1 ratio).
HPLC Purity >98.0% (AUC) required for biological assays.
TLC

(Hexane:EtOAc 4:1). Stains active under UV (254 nm).

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[3][2][1] 2. A general and versatile synthesis of

    
    -keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. 
    
  • Perzborn, E., Strassburger, J., Wilmen, A., et al. (2011). In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939 (Rivaroxaban). Journal of Thrombosis and Haemostasis, 3(3), 514–521.

  • Roehrig, S., Straub, A., Pohlmann, J., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908.

  • ChemScene. (n.d.). Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Product Data. ChemScene Building Blocks.

Sources

Foundational

Technical Guide: Spectroscopic Data &amp; Analysis for Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate

This guide outlines the spectroscopic characterization and technical analysis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate , a critical intermediate in the synthesis of Factor Xa inhibitors like Rivaroxaban. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization and technical analysis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate , a critical intermediate in the synthesis of Factor Xa inhibitors like Rivaroxaban.

Executive Summary & Compound Identity

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3 ) is a


-keto ester intermediate used in the convergent synthesis of anticoagulant drugs.[1] Structurally, it consists of a 5-chlorothiophene moiety linked to an ethyl propionate chain via a ketone functionality.

Its primary utility lies in its reactivity as a "masked" acetone equivalent or as a precursor to 5-chlorothiophene-2-carboxylic acid derivatives. In drug development, ensuring the purity of this intermediate is vital, as the 5-chlorothiophene ring is the pharmacophore responsible for the S1 pocket binding in Factor Xa.

Attribute Detail
IUPAC Name Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate
CAS Number 188937-11-3
Molecular Formula C

H

ClO

S
Molecular Weight 232.68 g/mol
Physical State Off-white to pale yellow solid / low-melting solid
Solubility Soluble in CDCl

, DMSO-d

, MeOH; Insoluble in water

Synthesis & Formation Pathway

Understanding the synthesis is prerequisite to interpreting the spectra, as it predicts the likely impurities (e.g., decarboxylated byproducts or unreacted acid chlorides).

Standard Route: Nucleophilic substitution of 5-chlorothiophene-2-carbonyl chloride with ethyl potassium malonate (or Meldrum's acid equivalent) in the presence of MgCl


 and base.

Synthesis Acid 5-Chlorothiophene- 2-carboxylic Acid Chloride Acid Chloride Intermediate Acid->Chloride SOCl2, Toluene Reflux Product Ethyl 3-(5-chlorothiophen- 2-yl)-3-oxopropanoate Chloride->Product + Malonate TEA, MeCN Malonate Ethyl Potassium Malonate / MgCl2 Impurity Impurity: Acetyl-5-chlorothiophene (Decarboxylation) Product->Impurity Heat/H2O (-CO2)

Figure 1: Synthetic pathway highlighting the origin of the target


-keto ester and its primary decarboxylation impurity.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound exists in a keto-enol equilibrium . In non-polar solvents like CDCl


, the keto form typically predominates (~85-90%), but distinct enol signals are observable.

H NMR Data (400 MHz, CDCl

)

Note: Chemical shifts (


) are referenced to TMS (0.00 ppm).
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment
Thiophene H-3 7.52Doublet (d)1H

Aromatic proton adjacent to C=O (Deshielded)
Thiophene H-4 6.96Doublet (d)1H

Aromatic proton adjacent to Cl
Ethyl -CH

-
4.21Quartet (q)2H

Ester methylene

-Methylene
3.94Singlet (s)2H-Keto form: -C(O)-CH

-C(O)-
Ethyl -CH

1.26Triplet (t)3H

Ester methyl
Enol -CH= ~5.60Singlet (s)<0.15H-Enol form: Vinyl proton
Enol -OH ~12.45Broad (s)<0.15H-Enol form: Chelated hydroxyl

Mechanistic Insight:

  • Thiophene Region: The 5-chloro substitution simplifies the thiophene region to two doublets. H-3 is significantly deshielded (downfield) due to the anisotropy of the adjacent carbonyl group. H-4 is shielded relative to H-3 but affected by the inductive withdrawal of the Chlorine.

  • Keto-Enol Dynamics: The

    
    -methylene signal at 3.94 ppm is the critical purity marker. If this integral is low relative to the aromatic signals, check for the enol vinyl proton at ~5.6 ppm.
    

C NMR Data (100 MHz, CDCl

)
  • Carbonyls:

    
     185.5 (Ketone C=O), 167.2 (Ester C=O).
    
  • Thiophene Ring:

    • C-2 (Ipso to C=O):

      
       141.0
      
    • C-5 (Ipso to Cl):

      
       138.5
      
    • C-3:

      
       133.2
      
    • C-4:

      
       128.1
      
  • Aliphatic:

    • 
      -Carbon: 
      
      
      
      45.8 (Characteristic of
      
      
      -keto esters).
    • Ethyl CH

      
      : 
      
      
      
      61.5.
    • Ethyl CH

      
      : 
      
      
      
      14.1.
B. Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the halogenation pattern.

  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion:

    • [M]+:

      
       232 (100%)
      
    • [M+2]+:

      
       234 (~34%)
      
    • Observation: The characteristic 3:1 intensity ratio confirms the presence of a single Chlorine atom.

Fragmentation Pathway (EI):

  • Parent Ion:

    
     232.
    
  • 
    -Cleavage:  Loss of the ethoxycarbonyl group (-COOEt, 73 Da) yields the 5-chlorothiophene-2-acylium ion  at 
    
    
    
    145/147
    . This is typically the base peak.
  • Secondary Loss: Loss of CO from the acylium ion yields the 5-chlorothiophenyl cation at

    
     117/119.
    

MS_Frag Parent Molecular Ion [M]+ m/z 232/234 Acylium Base Peak (Acylium) [Cl-Thiophene-CO]+ m/z 145/147 Parent->Acylium Major Path Loss1 - EtO-CO-CH2 (McLafferty-like or alpha-cleavage) Parent->Loss1 Cation Aryl Cation [Cl-Thiophene]+ m/z 117/119 Acylium->Cation Loss2 - CO Acylium->Loss2

Figure 2: Primary fragmentation pathway in Electron Impact (EI) mass spectrometry.

C. Infrared (IR) Spectroscopy

IR is a rapid check for the integrity of the


-keto ester moiety.
Functional GroupWavenumber (cm

)
Description
Ketone C=O 1660 - 1680Conjugated with thiophene ring (lower frequency than aliphatic ketones).
Ester C=O 1735 - 1750Typical aliphatic ester stretch.
C=C (Thiophene) 1420, 1530Aromatic ring skeletal vibrations.
C-H (Aromatic) 3090 - 3110Weak stretch above 3000 cm

.
C-Cl 700 - 800Strong band, characteristic of chloro-aromatics.

Quality Control & Impurity Profiling

In a drug development context, three specific impurities must be monitored during the synthesis of this intermediate.

  • 5-Chloro-2-acetylthiophene (Decarboxylated Impurity):

    • Origin: Hydrolysis of the ester followed by thermal decarboxylation.

    • Detection: Loss of the ethyl signals in NMR; appearance of a methyl ketone singlet at

      
       2.55 ppm.
      
    • Impact: Chain terminator in subsequent condensation reactions.

  • 5-Chlorothiophene-2-carboxylic acid:

    • Origin: Unreacted starting material or complete hydrolysis.

    • Detection: Broad acidic proton >11 ppm; shift in aromatic region.

  • Dimeric Species:

    • Origin: Self-condensation of the

      
      -keto ester (rare, but possible under basic conditions).
      
Experimental Protocol: Purity Assessment

To validate the quality of a batch:

  • Solvent: Dissolve 10 mg in 0.6 mL CDCl

    
      (neutralized with K
    
    
    
    CO
    
    
    if acid sensitive).
  • Acquisition: Run a standard proton scan (16 scans).

  • Integration: Set the Thiophene H-3 doublet (7.52 ppm) to 1.00.

  • Check:

    • Ethyl Quartet (4.21 ppm) should integrate to 2.00

      
       0.05.
      
    • 
      -Methylene (3.94 ppm) + Enol Vinyl (~5.6 ppm) should sum to ~2.00.
      
    • Fail Criteria: Presence of a singlet at 2.55 ppm > 1% (indicates decarboxylation).

References

  • Bayer Pharma AG. "Substituted Oxazolidinones and Their Use in the Field of Blood Coagulation." World Intellectual Property Organization, WO 01/47919 A1, 2001. Link

  • Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, vol. 48, no. 19, 2005, pp. 5900–5908. Link

  • MedChemExpress. "Rivaroxaban Impurities and Intermediates: Product Data Sheet." MedChemExpress Official Site. Link

  • SpectraBase. "Thiophene-2-carboxylic acid, 5-chloro-, ethyl ester derivatives." Wiley Science Solutions. Link

Sources

Exploratory

"1H NMR spectrum of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate"

This guide serves as a definitive technical reference for the 1H NMR characterization of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate . It is designed for medicinal chemists and analytical scientists optimizing the sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the 1H NMR characterization of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate . It is designed for medicinal chemists and analytical scientists optimizing the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban).

Part 1: Structural Dynamics & Theoretical Assignment

To accurately interpret the spectrum of this compound, one must acknowledge that it does not exist as a static entity. As a


-keto ester substituted with an aromatic heterocycle, it undergoes significant keto-enol tautomerism .
The Tautomeric Equilibrium

In solution (particularly in non-polar solvents like


), the molecule exists in a dynamic equilibrium between the diketo form  and the cis-enol form .
  • Diketo Form (Major): The thermodynamically stable form in polar aprotic solvents.

  • Enol Form (Minor/Variable): Stabilized by:

    • Intramolecular Hydrogen Bonding: Between the enolic -OH and the ester carbonyl.

    • Extended Conjugation: The

      
      -system of the thiophene ring conjugates with the enol double bond.
      

Critical Insight: The 5-chlorothiophene moiety acts as an electron-withdrawing group (via the carbonyl), which increases the acidity of the


-methylene protons, thereby influencing the keto:enol ratio compared to simple aliphatic 

-keto esters.
Graphviz Visualization: Tautomeric Pathways & Signal Origins

Tautomerism cluster_0 Solvent Influence Keto Diketo Form (Major Species) Enol Cis-Enol Form (Stabilized by H-Bond) Keto->Enol Slow Exchange (on NMR timescale) Sig_Keto Key Signal: Singlet ~3.9 ppm (-CH2-) Keto->Sig_Keto Sig_Enol Key Signals: Singlet ~5.6 ppm (=CH-) Broad ~12.5 ppm (-OH) Enol->Sig_Enol CDCl3 CDCl3: Favors Enol (Intramolecular H-bond) DMSO DMSO-d6: Favors Keto (Intermolecular H-bond)

Caption: Figure 1. Tautomeric equilibrium pathways and their distinct NMR signatures. Solvent polarity dictates the dominant species.

Part 2: Experimental Protocol

To ensure reproducibility and minimize artifacts (such as water suppression of the enol peak), follow this strict protocol.

Sample Preparation
  • Solvent Selection:

    • 
       (Recommended):  Provides the clearest resolution of the enol vinyl proton and the intramolecular H-bond shift. Ensure 99.8% D atom % with 0.03% v/v TMS.
      
    • 
      :  Use only if solubility is an issue or to force the equilibrium toward the keto form. Note: This will broaden or eliminate the enol -OH signal due to exchange with residual water.
      
  • Concentration: Prepare a 10-15 mg/mL solution.

    • Why? Higher concentrations can induce intermolecular stacking or dimerization, shifting aromatic signals. Lower concentrations lower the signal-to-noise ratio (SNR) for the minor enol tautomer.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (e.g., inorganic salts from the synthesis) which cause line broadening.

Instrument Parameters
  • Frequency: 400 MHz or higher (essential to resolve the thiophene coupling constants

    
    ).
    
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to

    
     seconds .
    
    • Reasoning: The quaternary carbons and the enolic proton have long

      
       relaxation times. A short D1 will lead to inaccurate integration ratios between the keto and enol forms.
      
  • Scans (NS): Minimum 16 scans (64 recommended for clear observation of 13C satellites and minor impurities).

Part 3: Spectral Data Analysis

The following data is based on a solution in


  at 298 K, referenced to TMS (

ppm).
Table 1: Chemical Shift Assignments (Diketo Form)
PositionProton TypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Mechanistic Explanation
1 Thiophene H-37.60 - 7.65 Doublet (d)1H

Deshielded by the adjacent carbonyl group (anisotropy).
2 Thiophene H-46.90 - 6.95 Doublet (d)1H

Shielded relative to H-3; adjacent to Chlorine.
3

-Methylene
3.85 - 3.95 Singlet (s)2H-Flanked by two electron-withdrawing carbonyls.
4 Ester

4.18 - 4.25 Quartet (q)2H

Typical ethyl ester methylene shift.
5 Ester

1.25 - 1.30 Triplet (t)3H

Typical ethyl ester methyl shift.
Table 2: Chemical Shift Assignments (Enol Form)

Typically 10-20% abundance in


.
PositionProton TypeShift (

, ppm)
MultiplicityMechanistic Explanation
Enol-OH Hydroxyl12.40 - 12.60 Broad SingletStrongly deshielded due to intramolecular Hydrogen bonding.
Vinyl-H

5.60 - 5.80 SingletVinyl proton stabilized by conjugation with the thiophene ring.
Thiophene H-3 / H-4Shifted Upfield DoubletsIncreased electron density in the ring due to resonance donation from the enol.

Part 4: Troubleshooting & Impurity Profiling

In drug development, identifying the absence of impurities is as vital as confirming the product.

Common Impurities
  • 5-Chlorothiophene-2-carboxylic acid:

    • Origin: Hydrolysis of the ester or unreacted starting material.

    • Marker: Broad -COOH peak >10 ppm (if not exchanged); Thiophene protons shift downfield (H-3 > 7.7 ppm).

  • Residual Solvents (Process Specific):

    • Toluene: Multiplet ~7.1-7.2 ppm, Singlet 2.36 ppm.

    • Ethanol: Triplet 1.25 ppm (overlaps with product), Quartet 3.72 ppm.

    • Correction: If Ethanol is present, the product triplet at 1.25 ppm will appear distorted. Use the quartet at 4.20 ppm for quantitative integration.

Protocol Verification (Self-Check)
  • Integration Check: The ratio of the Thiophene H-3 (1H) to the Ester

    
     (2H) must be exactly 1:2 .
    
  • Tautomer Check: Sum the integrals of the Keto Methylene (2H) and the Enol Vinyl Proton (1H). The total proton count for this region relative to the aromatic ring must be consistent with the molar mass.

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. [Link]

  • Cook, G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 84(11), 1828.[1] [Link]

Sources

Foundational

Technical Guide: 13C NMR Analysis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug development scientists. It synthesizes theoretical prediction with practical experimental protocols.[1] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug development scientists. It synthesizes theoretical prediction with practical experimental protocols.[1]

Executive Summary

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) is a critical


-keto ester intermediate, often utilized in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs).[1] Its analysis by Carbon-13 Nuclear Magnetic Resonance (

NMR) presents specific challenges due to keto-enol tautomerism and the substituent effects of the chlorine-thiophene moiety.[1]

This guide provides a definitive protocol for the acquisition, assignment, and interpretation of the


 NMR spectrum, distinguishing between the dominant keto tautomer and the stabilized enol form commonly observed in non-polar solvents.

Structural Dynamics & Tautomerism

Before analysis, one must understand that this molecule does not exist as a static structure in solution.[1] It exists in a dynamic equilibrium between the diketo form and the cis-enol form.[1]

  • Diketo Form: The "standard" structure with a central methylene (

    
    ) group.[1] Favored in polar aprotic solvents (e.g., DMSO-
    
    
    
    ).[1]
  • Enol Form: Stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl, and by conjugation with the thiophene ring. Favored in non-polar solvents (e.g.,

    
    ).[1]
    
Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium and the numbering scheme used in this analysis.

Tautomerism Keto Diketo Form (Major in DMSO) Reactive Methylene (-CH2-) Enol Enol Form (Significant in CDCl3) Stabilized Alkene (=CH-) Keto->Enol Tautomerization (Slow on NMR timescale) Sub_Cl 5-Cl Substituent (Shielding/Deshielding) Sub_Thio Thiophene Ring (Aromatic Region) Sub_Cl->Sub_Thio Electronic Effect Sub_Thio->Keto Conjugation Sub_Thio->Enol Extended Conjugation

Figure 1: Dynamic equilibrium between diketo and enol forms. In


, expect signals from both species.

Experimental Protocol

Sample Preparation

To ensure detection of quaternary carbons (C2, C5 of thiophene; Carbonyls) and minor tautomers:

  • Solvent: Chloroform-

    
     (
    
    
    
    , 99.8% D) is recommended for structural characterization as it preserves the enol form, providing a richer spectral fingerprint.[1] Use DMSO-
    
    
    if simplification to the keto-form is required.
  • Concentration:

    
     in 
    
    
    
    solvent. High concentration is vital for
    
    
    sensitivity.[1]
  • Additives: A trace of

    
     (relaxation agent) can be added if quantitative integration of quaternary carbons is required, though not standard for routine ID.[1]
    
Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]

  • Spectral Width:

    
     (to capture ketones 
    
    
    
    ).[1]
  • Relaxation Delay (D1):

    
    . The quaternary carbons in the thiophene ring and carbonyls have long 
    
    
    
    relaxation times.[1]
  • Scans (NS): Minimum 1024 scans for adequate S/N ratio.

Spectral Analysis & Assignment

The spectrum will display two distinct sets of signals.[1][2][3][4][5] The Keto form is typically the major component, but the Enol form is distinct and diagnostic.

Chemical Shift Table (Predicted in )
Carbon PositionAssignmentKeto Form (

, ppm)
Enol Form (

, ppm)
Signal Type
C=O (Ketone) C-3 (Propyl)184.5 N/AQuaternary
C-OH (Enol) C-3 (Propyl)N/A171.0 Quaternary
C=O[1] (Ester) C-1 (Propyl)167.2 172.5 Quaternary
Thiophene C2 Ipso to C=O[1]143.8 138.5 Quaternary
Thiophene C5 Ipso to Cl139.5 136.0 Quaternary
Thiophene C3 Ortho to C=O133.2 128.5 CH
Thiophene C4 Ortho to Cl128.1 127.5 CH
Alpha-Carbon C-2 (Propyl)46.2 (

)
88.5 (

)

/ CH
Ethyl Ester

61.5 60.8

Ethyl Ester

14.1 14.2

Detailed Mechanistic Interpretation
The "Smoking Gun" Signal:

88.5 ppm

The most diagnostic feature of the enol form is the methine carbon (


) at ~88-90 ppm .
  • Why? In a typical alkene, carbons resonate at 120-140 ppm.[1] However, this carbon is part of a "push-pull" system.[1] The electron-donating enol oxygen shields this carbon significantly via resonance, moving it upfield to the 90 ppm region.

Thiophene Ring Substituent Effects

The 5-chlorothiophene moiety shows distinct shifts compared to unsubstituted thiophene.

  • C2 (Ipso to Carbonyl): Strongly deshielded (~143 ppm) due to the electron-withdrawing carbonyl group.[1]

  • C5 (Ipso to Chlorine): Chlorine exerts a complex effect. While electronegative (inductive withdrawing), its lone pairs can donate (resonance).[1] On thiophene, the C-Cl carbon typically appears around 130-140 ppm , deshielded relative to the C-H of unsubstituted thiophene (~125 ppm).

  • C3 vs C4: C3 is deshielded by the adjacent carbonyl anisotropy.[1] C4 is the most shielded aromatic carbon (~128 ppm).[1]

The Carbonyl Region
  • Keto Form: Shows a ketone peak at ~184 ppm (conjugated with thiophene) and an ester peak at ~167 ppm .[1]

  • Enol Form: The "ketone" character is lost.[1] The C-OH carbon shifts upfield to ~171 ppm , often overlapping or appearing close to the ester carbonyl signal.

Assignment Logic Flowchart

Use this logic gate to validate your peak assignments.

AssignmentLogic Start Start Analysis Check_90 Check 85-95 ppm Region Start->Check_90 Has_90 Signal Present? (Enol =CH-) Check_90->Has_90 Yes_90 Mixture (Keto + Enol) Proceed to Dual Assignment Has_90->Yes_90 Yes No_90 Pure Keto Form (Likely DMSO solvent) Has_90->No_90 No Assign_Keto Assign Keto: C=O ~185 ppm CH2 ~46 ppm Yes_90->Assign_Keto No_90->Assign_Keto Assign_Aro Assign Thiophene: Quaternary C (low intensity) at ~140, 144 High intensity CH at ~128, 133 Assign_Keto->Assign_Aro

Figure 2: Step-by-step logic for spectral interpretation.

Troubleshooting & Self-Validation

  • Issue: Missing Quaternary Carbons.

    • Cause: Insufficient relaxation delay (D1) or low concentration.[1]

    • Fix: Increase D1 to 5 seconds or add

      
      .
      
  • Issue: "Extra" Peaks in Aliphatic Region.

    • Cause: Rotamers or impurities.[1] However, if peaks are paired (e.g., two triplets at 14.1 and 14.2), this confirms tautomerism, not impurity.

  • Validation Check: Calculate the integral ratio of the Ethyl

    
     (Keto) vs Ethyl 
    
    
    
    (Enol). This ratio must match the ratio of the
    
    
    (46 ppm) to the
    
    
    (88 ppm).[1] If these ratios differ, you have an impurity.

References

  • Keto-Enol Tautomerism in

    
    -Keto Esters: 
    
    • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). National Institutes of Health (NIH).[1] Link

  • Thiophene Chemical Shifts

    • 2-Acetyl-5-chlorothiophene Spectral Data. PubChem Compound Summary. Link[1]

  • General

    
     NMR Shift Guide: 
    
    • A Guide to

      
       NMR Chemical Shift Values. Compound Interest. Link
      
  • Substituent Effects on Thiophene

    • 2-Chlorothiophene

      
       NMR Spectrum. ChemicalBook. Link
      

Sources

Exploratory

Advanced Technical Guide: Mass Spectrometry of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate

Executive Summary Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) is a critical pharmacophore building block, widely utilized in the synthesis of Factor Xa inhibitors and other thiophene-based bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) is a critical pharmacophore building block, widely utilized in the synthesis of Factor Xa inhibitors and other thiophene-based bioactive heterocycles. Its structural integrity is paramount during drug development, as the labile


-keto ester moiety is prone to hydrolysis and decarboxylation.

This guide provides a definitive technical framework for the characterization of this compound using Mass Spectrometry (MS). It moves beyond basic identification, offering a mechanistic breakdown of fragmentation pathways (EI and ESI), validated experimental protocols, and impurity profiling strategies designed for high-stakes R&D environments.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Before initiating MS analysis, the analyst must establish the theoretical baseline for the monoisotopic mass and isotopic distribution, particularly due to the presence of Chlorine (


) and Sulfur (

).
PropertySpecification
IUPAC Name Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate
CAS Number 188937-11-3
Molecular Formula

Monoisotopic Mass 231.9961 Da
Molecular Weight (Avg) 232.68 g/mol
Isotopic Pattern Distinct 3:1 intensity ratio for

and

(Chlorine signature).[1][2]
Acidity (

)

(

-protons between carbonyls)

Mass Spectrometry Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS)

Ionization Source: Electrospray Ionization (ESI) Polarity: Negative Mode (ESI-) is preferred for sensitivity, while Positive Mode (ESI+) provides structural confirmation via adducts.

  • Negative Mode (ESI-): The

    
    -hydrogens (at the C2 position of the propanoate chain) are acidic due to the flanking carbonyl groups. Deprotonation yields the stable enolate ion 
    
    
    
    .
  • Positive Mode (ESI+): Protonation is less favorable but achievable, typically observing

    
     or sodium adducts 
    
    
    
    .
Gas Chromatography-Mass Spectrometry (GC-MS)

Ionization Source: Electron Impact (EI) at 70 eV. Utility: Ideal for assessing volatile impurities and confirming the "fingerprint" fragmentation of the thiophene core. Note that high injector temperatures (>250°C) may induce thermal decarboxylation.

Fragmentation Analysis (Mechanistic Deep Dive)

Understanding the fragmentation logic is essential for distinguishing the target analyte from structural isomers or degradation products.

ESI Fragmentation Pathway (CID)

In Collision-Induced Dissociation (CID), the fragmentation is driven by charge-remote and charge-directed mechanisms.

  • Precursor:

    
     231 
    
    
    
    (Negative Mode)
  • Primary Pathway (Decarboxylation): The

    
    -keto ester structure facilitates the loss of 
    
    
    
    and the ethyl group.
    • Fragment 1 (

      
       187):  Loss of 
      
      
      
      (44 Da) is a dominant pathway for
      
      
      -keto acids/esters in negative mode.
    • Fragment 2 (

      
       145/147):  Cleavage of the ester side chain leaving the stable 5-chlorothiophene-2-acyl anion.
      
EI Fragmentation Pathway (70 eV)

The radical cation


 (

232) undergoes classical

-cleavage and rearrangements.
  • Base Peak (

    
     145):  Formation of the 5-chlorothiophen-2-ylium (acylium) ion . This is the diagnostic peak.
    
    • Mechanism:[3][4]

      
      -cleavage adjacent to the ketone carbonyl.[5][6][7]
      
  • McLafferty Rearrangement (

    
     204):  Loss of ethylene (
    
    
    
    , 28 Da) from the ethyl ester group.
    • Mechanism:[3][4]

      
      -hydrogen transfer to the carbonyl oxygen followed by 
      
      
      
      -cleavage.
  • Thiophene Ring Fragments:

    • 
       117: Loss of 
      
      
      
      from the acylium ion (Ar-CO+
      
      
      Ar+).
    • 
       82: Loss of 
      
      
      
      from the thiophene ring (secondary fragmentation).
Visualization of Fragmentation Pathways

Fragmentation cluster_legend Key M_EI Molecular Ion (EI) [M]+• m/z 232 Acylium Acylium Ion (Base Peak) [R-C≡O]+ m/z 145 M_EI->Acylium α-Cleavage (-OEt, -CO) McLafferty McLafferty Rearrangement [M - C2H4]+• m/z 204 M_EI->McLafferty Loss of Ethylene (-28 Da) Thienyl Chlorothienyl Cation [C4H2ClS]+ m/z 117 Acylium->Thienyl Loss of CO (-28 Da) key1 Blue: Precursor key2 Red: Diagnostic Fragment

Figure 1: Electron Impact (EI) fragmentation tree highlighting the diagnostic Acylium ion formation.

Experimental Protocol

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

Sample Preparation

Objective: Minimize hydrolysis during prep.

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of anhydrous Acetonitrile (ACN) . Do not use methanol as primary solvent to avoid transesterification.

  • Working Solution: Dilute stock to 1 µg/mL using 50:50 ACN:Water + 0.1% Formic Acid.

  • Stability Check: Analyze immediately.

    
    -keto esters can degrade in aqueous solution over 24 hours.
    
LC-MS/MS Parameters (Standard)
ParameterSettingRationale
Column C18 Reverse Phase (

mm, 1.7 µm)
Standard retention for hydrophobic thiophenes.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Gradient 5% B to 95% B over 5 minEnsures elution of hydrophobic impurities.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Source Temp 350°CHigh temp required for semi-volatiles.
Capillary Voltage 3.5 kV (Pos) / 2.5 kV (Neg)Standard ESI potentials.
Impurity Profiling (QC Checklist)

When analyzing this compound, specific degradation products must be monitored:

  • Hydrolysis Product: 3-(5-chlorothiophen-2-yl)-3-oxopropanoic acid.

    • Detection: Shift in retention time (earlier elution); Mass shift (-28 Da vs Ethyl ester).

  • Decarboxylated Product: 1-(5-chlorothiophen-2-yl)ethan-1-one (Acetyl-5-chlorothiophene).

    • Detection:

      
       160 (EI) / 161 (ESI+).
      
    • Cause: Thermal degradation in GC injector or acidic hydrolysis.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement mechanisms).
  • Nishiwaki, T. (1967).[6] "Mass spectra of 2-monoacyl-, 2,5-diacyl-, and 2-benzoylthiophenes." Tetrahedron, 23(7), 2979-2986. Link (Foundational work on thiophene acylation fragmentation).

  • ChemScene. (n.d.). "Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Product Data." Link (Source for physicochemical properties and CAS verification).

  • Holčapek, M., et al. (2010). "Mass spectrometry of heterocyclic compounds." Journal of Chromatography A, 1217(25), 3908-3921.

Sources

Foundational

Technical Guide: Infrared Spectroscopy of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate

[1] Executive Summary & Structural Context This guide details the vibrational spectroscopic characterization of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3).[1] As a critical intermediate in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Context

This guide details the vibrational spectroscopic characterization of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3).[1] As a critical intermediate in the synthesis of the Factor Xa inhibitor Rivaroxaban , the purity and structural integrity of this compound are paramount.[1][2]

Unlike simple aliphatic esters, this molecule exhibits a complex vibrational profile due to two dominant factors:

  • Electronic Conjugation: The 5-chlorothiophene ring is directly conjugated to the

    
    -ketone, lowering the carbonyl stretching frequency.[1]
    
  • Keto-Enol Tautomerism: As a ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -keto ester, the compound exists in a dynamic equilibrium between a diketo form and a hydrogen-bonded enol form.[1] This results in a "split" carbonyl region that is often misidentified as impurity by inexperienced analysts.
    
Molecular Structure & Vibrational Zones

The molecule can be deconstructed into four distinct vibrational zones:

  • Zone A (High Frequency): C-H stretching (Aromatic vs. Aliphatic) and Enolic O-H.[1][2]

  • Zone B (Functional Region): The "Double Carbonyl" signature (Ester + Ketone).[1][2]

  • Zone C (Fingerprint): Thiophene ring breathing and deformation.[1][2]

  • Zone D (Low Frequency): C-Cl stretching and skeletal bending.[1]

Experimental Protocol (Self-Validating System)

To ensure reproducible data that serves as a self-validating quality control (QC) system, the following protocol is mandatory.

Sample Preparation[1][3]
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture uptake, which interferes with the enol O-H region.[1][2]

  • Crystal Material: Diamond or ZnSe (Diamond is recommended due to the abrasive nature of crystalline organic intermediates).[1][2]

  • Sample State: The compound typically presents as a yellow/off-white solid or viscous oil depending on purity and temperature.[1]

    • Solid: Apply 80-100 N of pressure to ensure intimate contact.[1]

    • Liquid/Oil: Cover the crystal face completely; no pressure clamp needed.[2]

Acquisition Parameters
ParameterSettingRationale
Resolution ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Balances signal-to-noise (S/N) with peak separation.[1]
Scans 32 or 64Sufficient to resolve weak aromatic overtones.
Range

Must capture the C-Cl stretch at the low end.[1]
Apodization Blackman-HarrisMinimizes side-lobes for sharp carbonyl peaks.[1]
Analytical Workflow

The following diagram outlines the logical flow for validating the spectrum.

IR_Workflow cluster_0 Acquisition cluster_1 Validation cluster_2 Decision Start Sample Load (ATR) Scan Acquire Spectrum (32 Scans) Start->Scan Check1 Check C=O Region (1750-1650) Scan->Check1 Check2 Check C-Cl (~700-650) Check1->Check2 Pass Pass: Confirm Structure Check2->Pass Peaks Present Fail Fail: Check Precursors Check2->Fail Peaks Missing/Shifted

Figure 1: Logical workflow for spectral validation of the Rivaroxaban intermediate.

Detailed Spectral Analysis

The Keto-Enol Tautomerism (Critical Insight)

Understanding the equilibrium is vital.[1][2] In the solid state, the keto form often predominates, but in solution or melt (and often in the ATR film), the enol form is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl.[1][2]

Tautomerism Keto KETO FORM (Diketo) Distinct C=O peaks Enol ENOL FORM (Chelated) Broad OH, Shifted C=O Keto->Enol H-Shift

Figure 2: Equilibrium impacting the Carbonyl Region (


).[1]
Band Assignments

The following table synthesizes theoretical assignments with empirical data for thiophene derivatives and


-keto esters.
Frequency (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Functional GroupVibrational ModeDiagnostic Note
3100 - 3080 Thiophene C-HStretching (

)
Weak, sharp band.[1] Distinct from aliphatic C-H.
2980 - 2900 Ethyl GroupAliphatic C-HStandard methyl/methylene stretching.[1]
~2600 - 3200 Enol O-HH-bonded StretchBroad, shallow background hump (if enol is present).[1]
1750 - 1735 Ester C=O[1]Stretching (

)
Primary QC Peak. Sharp and strong. Corresponds to the ethyl ester.
1680 - 1660 Ketone C=O[1][3][4][5][6]Stretching (

)
Conjugated with Thiophene.[1] Lower frequency than non-conjugated ketones (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

).[1]
1640 - 1620 Enol C=CStretching (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Only visible if significant enolization occurs.[1] Often overlaps with thiophene modes.[2]
1520, 1420 Thiophene RingRing BreathingCharacteristic "aromatic" doublets for 2-substituted thiophenes.
1260 - 1150 C-O-CEster C-O StretchStrong intensity.[1]
~1050 C-ClIn-plane bendingOften coupled with ring vibrations.
780 - 650 C-ClStretching (

)
Specificity Marker. Look for a strong band near

.
Mechanistic Causality of Shifts[1]
  • The "Thiophene Shift": Normal aliphatic ketones absorb at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[1] In this molecule, the ketone is attached to the C2 position of the thiophene.[1][2] The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    
    -electron delocalization from the ring into the carbonyl bond reduces the bond order of the C=O, lowering its force constant and shifting the absorption to
    
    
    .[1]
  • Chlorine Mass Effect: The heavy chlorine atom at position 5 does not significantly affect the high-frequency carbonyls but drastically alters the "fingerprint" region (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ), distinguishing this intermediate from the non-chlorinated starting material.[1]
    

Quality Control & Troubleshooting

Common Impurities

During the synthesis (typically acylation of ethyl acetoacetate or similar pathways), specific impurities may persist.[1][2]

  • Impurity A: 5-Chlorothiophene-2-carboxylic acid (Hydrolysis product) [1]

    • Detection: Look for a very broad O-H stretch (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) typical of carboxylic acid dimers, and a shift in the carbonyl peak to 
      
      
      
      .[1]
  • Impurity B: Residual Solvents (e.g., Toluene, Ethanol) [1][2]

    • Detection: Ethanol will show a broad non-H-bonded O-H at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[1] Toluene will show "monosubstituted benzene" overtones at 
      
      
      
      (weak).[1]
Interpretation Errors
  • "My Carbonyl Peak is Split": Do not reject the batch. As detailed in Section 3.1, this is likely the keto-enol tautomerism.[1][2] If the relative ratio of the split peaks changes with temperature or solvent, the product is likely pure.[1][2]

  • "Missing C-Cl Peak": Ensure your detector cutoff is not too high. Some MCT detectors cut off at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[1] Use a DTGS detector or extended-range MCT to see the 
    
    
    
    region.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Foundational text for

    
    -keto ester tautomerism assignments).
    
  • Perkal, M. (2015).[2] Process for the synthesis of rivaroxaban and intermediate for the production thereof. World Intellectual Property Organization, WO2015198259A1.[2] Link (Source for synthetic context and intermediate identification).

  • Coates, J. (2000).[2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[2] John Wiley & Sons Ltd.[2] (Reference for Thiophene ring mode assignments).

  • BenchChem. (2025).[2] Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Link (General protocol for handling keto-enol equilibrium in spectroscopy).

  • Sigma-Aldrich. (n.d.).[1][2] 2-Acetyl-5-chlorothiophene Product Analysis. Link (Used for comparative vibrational data of the 5-chlorothiophene moiety).[1][2]

Sources

Exploratory

Technical Guide: Reactivity &amp; Synthetic Utility of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate

[1] Executive Summary Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) represents a critical "lynchpin" scaffold in modern medicinal chemistry.[1] Structurally, it combines a lipophilic, electron-withdr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) represents a critical "lynchpin" scaffold in modern medicinal chemistry.[1] Structurally, it combines a lipophilic, electron-withdrawing 5-chlorothiophene core with a highly reactive


-keto ester tail.[1] This duality makes it an indispensable building block for synthesizing Factor Xa inhibitors  (anticoagulants), antimicrobial pyrazoles, and anticancer agents.

This guide dissects the molecule’s electronic profile, details its primary reactivity pathways (specifically heterocyclization and C2-alkylation), and provides a validated protocol for converting this scaffold into bioactive heterocycles.

Part 1: Structural Analysis & Electronic Properties

To manipulate this molecule effectively, one must understand the competition between the thiophene ring's electronics and the


-keto ester's acidity.
The Thiophene Core (Electronic Sink)

Unlike a standard benzene ring, the thiophene moiety is electron-rich (π-excessive). However, the chlorine atom at position 5 exerts a significant inductive effect (-I), reducing the electron density of the ring.

  • Impact on Reactivity: The 5-chloro substituent blocks the most reactive site for electrophilic aromatic substitution, directing any further ring functionalization (if forced) to the sterically crowded position 4, which is generally unfavorable. This makes the thiophene ring essentially "inert" under mild conditions, allowing chemists to focus exclusively on the

    
    -keto ester tail.
    
  • Lipophilicity: The 5-chlorothiophene moiety is a known bioisostere for phenyl groups in drug design (e.g., Rivaroxaban analogs), enhancing metabolic stability and hydrophobic binding in enzyme pockets (S1 pockets of serine proteases).

The -Keto Ester Tail (The Reactor)

The side chain contains three distinct reactive centers:

  • C1 (Ester Carbonyl): Susceptible to nucleophilic attack (e.g., hydrazine, amines).[1]

  • C2 (Active Methylene): Flanked by two carbonyls, these protons are highly acidic (

    
    ).[1] This is the site for alkylation, halogenation, and Knoevenagel condensation.
    
  • C3 (Ketone Carbonyl): Conjugated with the thiophene.[1] It is less electrophilic than the ester carbonyl due to resonance donation from the thiophene, but still reactive toward strong nucleophiles.

Reactivity Map (Visualization)

ReactivityMap Molecule Ethyl 3-(5-chlorothiophen-2-yl)- 3-oxopropanoate C2 C2: Active Methylene (Acidic Protons) Molecule->C2 C3 C3: Ketone Carbonyl (Thiophene Conjugated) Molecule->C3 C1 C1: Ester Carbonyl (Nucleophilic Attack) Molecule->C1 Alkylation Alkylation / Halogenation C2->Alkylation Base/RX Condensation Knoevenagel Condensation (Aldehyde Reaction) C2->Condensation R-CHO Heterocycle Cyclization (Pyrazoles/Pyrimidines) C3->Heterocycle C1->Heterocycle Hydrazines/Ureas

Figure 1: Reactivity map highlighting the three primary sites of chemical transformation.[1]

Part 2: The Alpha-Methylene Gateway (C2 Reactivity)

The most immediate synthetic utility lies in the C2 methylene group.[1] Due to the electron-withdrawing nature of both the ester and the thiophene-ketone, deprotonation occurs readily with weak bases (e.g., piperidine, sodium ethoxide).

Knoevenagel Condensation

Reacting the scaffold with aromatic aldehydes yields


-unsaturated ketones (chalcone analogs).[1] These intermediates are crucial for creating diverse libraries of bioactive compounds.[1]
  • Mechanism: Base-catalyzed deprotonation of C2

    
     Nucleophilic attack on aldehyde 
    
    
    
    Dehydration.[1]
  • Utility: The resulting benzylidene derivatives often exhibit enhanced antimicrobial properties compared to the parent ester.[1]

Part 3: Heterocyclization Workflows (Core Utility)

The primary application of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate in drug discovery is the construction of 5-membered (pyrazole) and 6-membered (pyrimidine) heterocycles.[1]

Pyrazole Synthesis (The Knorr Reaction)

Reaction with hydrazines (hydrazine hydrate or substituted phenylhydrazines) yields pyrazolone derivatives.[1]

  • Significance: Pyrazoles bearing a 5-chlorothiophene group are potent Factor Xa inhibitors and antimicrobial agents .[1]

  • Regioselectivity: The reaction typically proceeds via initial attack of the hydrazine nitrogen on the ketone (C3) followed by cyclization onto the ester (C1), though pH conditions can alter this.

Pyrimidine Synthesis

Reaction with urea, thiourea, or guanidine yields dihydropyrimidinones (via Biginelli-like pathways or direct condensation).[1] These are often explored as calcium channel blockers.[1]

Synthetic Pathway Diagram

HeterocycleSynthesis Start Ethyl 3-(5-chlorothiophen-2-yl)- 3-oxopropanoate Hydrazine Reagent: Hydrazine Hydrate (NH2NH2·H2O) Start->Hydrazine Reflux/EtOH Aldehyde Reagent: Aromatic Aldehyde (R-CHO) + Base Start->Aldehyde Knoevenagel Thiourea Reagent: Thiourea (NH2CSNH2) Start->Thiourea Base Catalysis Hydrazone Intermediate: Hydrazone Hydrazine->Hydrazone Chalcone Intermediate: α,β-Unsaturated Ketone Aldehyde->Chalcone Pyrimidine Product: 2-Thioxo-dihydropyrimidine Derivative Thiourea->Pyrimidine Pyrazole Product: 3-(5-chlorothiophen-2-yl)- 1H-pyrazol-5-ol Hydrazone->Pyrazole Cyclization (-EtOH) FusedSystem Product: Pyrazolyl-Thiazole Hybrid Chalcone->FusedSystem + Thiosemicarbazide

Figure 2: Divergent synthesis pathways leading to major heterocyclic scaffolds.[1]

Part 4: Experimental Protocol

Validated Protocol: Synthesis of 3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-ol[1]

This protocol demonstrates the conversion of the


-keto ester into a pyrazole scaffold, a reaction central to synthesizing bioisosteres of anticoagulant drugs.

Reagents:

  • Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (1.0 equiv)[1]

  • Hydrazine Hydrate (80% aq.[1][2] solution) (2.0 equiv)

  • Ethanol (Absolute)[2]

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate in 40 mL of absolute ethanol.

    • Why: Ethanol provides a polar protic medium that stabilizes the polar transition states of the nucleophilic attack.

  • Addition: Dropwise add 20 mmol of Hydrazine Hydrate to the stirring solution at room temperature.

    • Note: The reaction is exothermic.[1] Control addition rate to prevent thermal runaway.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours .
    
    • Monitoring: Monitor via TLC (System: Hexane:Ethyl Acetate 3:1).[1] The starting ester spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      streak (pyrazole tautomers).
  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to approximately 10 mL.

    • Pour the residue onto crushed ice (50 g).

    • Acidify carefully with 1M HCl to pH 4–5.[1]

    • Causality: Acidification ensures the pyrazole exists in its neutral form, precipitating it from the aqueous hydrazine residue.

  • Purification: Filter the resulting precipitate, wash with cold water (

    
    ), and recrystallize from Ethanol/Water (9:1) to yield off-white crystals.[1]
    

Expected Data:

PropertyValue/Observation
Appearance Off-white to pale yellow solid
Yield 75–85%
Melting Point 160–165 °C (Derivative dependent)
1H NMR (DMSO-d6)

6.0 (s, 1H, Pyrazole-CH), 7.1 (d, 1H, Thiophene), 7.5 (d, 1H, Thiophene), 12.5 (br s, 1H, NH)

Part 5: Safety & Stability (E-E-A-T)

Handling Precautions
  • Skin/Eye Irritant: Like most

    
    -haloketones and esters, this compound is an irritant.[1] The 5-chlorothiophene moiety adds lipophilicity, increasing skin absorption potential.[1] Wear nitrile gloves and safety goggles.[1]
    
  • Hydrolysis Risk: The ester bond is susceptible to hydrolysis.[1] Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent degradation into the corresponding acid, which can spontaneously decarboxylate.

Stability Profile
  • Thermal: Stable up to

    
    , but prolonged heating without solvent can cause polymerization.[1]
    
  • Chemical: Incompatible with strong oxidizing agents and strong bases (unless intended for deprotonation).[1]

References

  • PubChem. (2025).[1] Ethyl 3-oxo-3-(thiophen-2-yl)propanoate Compound Summary. National Library of Medicine.[1] [Link]

  • Roehrig, S., et al. (2005).[1] Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor.[1] Journal of Medicinal Chemistry, 48(19), 5900–5908. [Link]

  • Growing Science. (2018). Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Current Chemistry Letters. [Link]

Sources

Foundational

Technical Guide: Safety &amp; Handling of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate

[1] Executive Technical Summary Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) is a specialized pharmacological intermediate, primarily utilized in the synthesis of Factor Xa inhibitors such as Rivaro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Technical Summary

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) is a specialized pharmacological intermediate, primarily utilized in the synthesis of Factor Xa inhibitors such as Rivaroxaban (Xarelto) .[1] Its structure combines a reactive


-keto ester moiety with a halogenated heteroaromatic ring (5-chlorothiophene).[1][2]

This dual functionality dictates its handling profile: the


-keto ester presents thermodynamic instability risks (decarboxylation) under specific conditions, while the chlorothiophene moiety introduces toxicological concerns typical of halogenated heterocycles.[1] This guide moves beyond basic SDS compliance, offering a strategic framework for maintaining compound integrity and operator safety during drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

ParameterTechnical Specification
CAS Number 188937-11-3
IUPAC Name Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate
Molecular Formula

Molecular Weight 232.68 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water.[1][2]
Storage Condition 2–8°C (Refrigerated) ; Inert atmosphere (Argon/Nitrogen) recommended.

Hazard Architecture & Toxicology

GHS Classification (CLP/OSHA)

Based on structural analogs and available safety data, this compound is classified as WARNING .[1]

  • H302: Harmful if swallowed (Acute Tox. 4).[1][3]

  • H315: Causes skin irritation (Skin Irrit. 2).[1][4][3]

  • H319: Causes serious eye irritation (Eye Irrit.[1][4][3] 2A).

  • H335: May cause respiratory irritation (STOT SE 3).[1][3]

Structural Alerts & Mechanistic Toxicity
  • Thiophene Moiety: Sulfur-containing heterocycles can act as sensitizers.[1] While specific sensitization data for this intermediate is limited, operators should treat it as a potential skin sensitizer .[1]

  • 
    -Keto Ester Functionality:  This group is an electrophilic center.[1] It can alkylate biological macromolecules if not handled correctly.[1]
    
  • Combustion By-products: In a fire scenario, the chlorothiophene ring will decompose to release Hydrogen Chloride (HCl) and Sulfur Oxides (

    
    ) , creating an immediate corrosive atmosphere.[1]
    

Strategic Handling Protocols

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood .[1]

  • Atmosphere: Due to the hygroscopic nature of esters and the potential for hydrolysis, handle under a blanket of dry nitrogen or argon when possible.[1]

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile rubber (minimum 0.11 mm thickness) is generally sufficient for incidental splash protection.[1] However, if dissolved in penetrating solvents like DCM or DMSO, Silver Shield/4H laminate gloves are required.[1]

  • Eye Protection: Chemical splash goggles.[1] Face shields are mandatory if handling quantities >100g or conducting exothermic scale-up reactions.[1]

  • Respiratory: If fume hood containment is breached or during spill cleanup, use a respirator with OV/AG (Organic Vapor/Acid Gas) cartridges to account for potential HCl evolution during degradation.[1]

Operational Workflow Diagram

The following diagram illustrates the decision logic for handling this material from receipt to disposal, emphasizing the critical "Cold Chain" requirement.

HandlingWorkflow Receipt Receipt of Material (Check Seal/Temp) Storage Storage (2-8°C, Inert Gas) Receipt->Storage Immediate Transfer Dispensing Dispensing (Fume Hood, PPE) Storage->Dispensing Equilibrate to RT Dispensing->Storage Reseal & Purge Reaction Reaction (Rivaroxaban Synthesis) Dispensing->Reaction Anhydrous Conditions Waste Disposal (Halogenated Organic) Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing the cold chain and inert handling requirements.

Reactivity & Stability: The "Hidden" Risks

The safety of this molecule is inextricably linked to its chemical stability.[1] The


-keto ester motif is prone to two primary degradation pathways that pose safety risks:
Decarboxylation Risk

Under acidic or thermal stress, the ester can hydrolyze to the


-keto acid, which is thermally unstable.[1]
  • Mechanism: Hydrolysis

    
    
    
    
    
    -Keto Acid
    
    
    Decarboxylation (
    
    
    release) + Ketone byproduct.[1]
  • Safety Implication: Sealed containers stored improperly (heat/moisture) can pressurize due to

    
     evolution, leading to container rupture.[1]
    
  • Prevention: Strictly adhere to 2–8°C storage and ensure moisture exclusion.[1]

Knoevenagel/Condensation Reactivity

In the presence of bases (often used in Rivaroxaban synthesis), this compound is highly reactive.[1] Uncontrolled mixing with strong bases (e.g., NaH, alkoxides) can lead to rapid exotherms.[1]

  • Protocol: Always add base slowly to the solution of this intermediate at controlled temperatures (typically 0°C to RT).

DegradationPath Compound Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Hydrolysis Hydrolysis (Moisture/Acid) Compound->Hydrolysis H2O / H+ AcidInter Unstable β-Keto Acid Hydrolysis->AcidInter Decarb Decarboxylation (-CO2) AcidInter->Decarb Heat / RT Ketone 5-acetyl-2-chlorothiophene (Degradant) Decarb->Ketone Gas Evolution

Figure 2: Degradation pathway showing the risk of pressurization via CO2 evolution.[1]

Emergency Response Protocols

Spill Cleanup
  • Evacuate & Ventilate: Clear the immediate area.[1]

  • PPE Upgrade: Wear double nitrile gloves and a respirator (OV/AG).

  • Absorb: Use an inert absorbent (Vermiculite or Sand).[1] Do NOT use basic absorbents (like limestone) immediately, as this may trigger rapid hydrolysis and heat generation.[1]

  • Disposal: Collect in a sealable container labeled "Halogenated Organic Waste."

Fire Fighting
  • Media:

    
    , Dry Chemical, or Foam.[1][3] Water spray may be used to cool containers but avoid direct contact with the substance if possible to prevent hydrolysis runoff.[1]
    
  • Hazards: Firefighters must wear SCBA.[1][5] The smoke contains HCl and Sulfur Oxides , which are highly corrosive to lung tissue.[1]

References

  • Fisher Scientific. (2023).[1] Safety Data Sheet: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (Analogous Beta-Keto Ester Handling). Retrieved from [Link]

  • National Institutes of Health (NIH). (2014).[1] A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PMC. Retrieved from [Link]

  • Google Patents. (2014).[1] WO2014155259A2 - Process for the preparation of rivaroxaban.[1] Retrieved from

Sources

Exploratory

Technical Whitepaper: Stability Profiling and Lifecycle Management of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate

Executive Summary: The Stability Paradox In the synthesis of next-generation anticoagulants, specifically Factor Xa inhibitors, Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 51535-64-1) serves as a critical C3-bu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

In the synthesis of next-generation anticoagulants, specifically Factor Xa inhibitors, Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 51535-64-1) serves as a critical C3-building block. Its utility lies in the high reactivity of its


-keto ester moiety, which facilitates rapid condensation reactions. However, this same reactivity presents a "Stability Paradox": the electronic features that make it an excellent electrophile also render it susceptible to spontaneous degradation via hydrolysis, decarboxylation, and enol-oxidative coupling.

This guide provides a technical framework for the storage, handling, and analytical monitoring of this compound, moving beyond generic safety data sheets to address the specific mechanistic vulnerabilities of the chlorothiophene-substituted


-keto ester scaffold.

Part 1: Physicochemical Baseline & Tautomeric Identity

To effectively manage stability, one must first understand the compound's fluid identity. Unlike rigid intermediates, this molecule exists in a dynamic equilibrium.

The Keto-Enol Equilibrium

The 5-chlorothiophene group is electron-withdrawing (inductive effect of Cl, resonance of thiophene), which significantly increases the acidity of the


-protons at the C2 position. This shifts the keto-enol equilibrium compared to simple aliphatic 

-keto esters.
  • Keto Form: Favored in polar aprotic solvents (e.g., DMSO, Acetonitrile).

  • Enol Form: Stabilized by an internal hydrogen bond between the enol hydroxyl and the ester carbonyl. This form is favored in non-polar solvents (e.g., Chloroform, Hexane) and is the primary vector for oxidative degradation.

Critical Analytical Note: When analyzing purity via


H-NMR, do not mistake the dual signal sets for impurities. In 

, you will observe distinct signals for the methine proton (keto) and the vinyl proton (enol).
PropertySpecificationNote
Molecular Weight 232.68 g/mol
Physical State Low-melting solid or viscous oilHighly dependent on purity; impurities lower MP significantly.
Boiling Point ~330°C (Predicted)Decomposes before boiling at atm pressure.
pKa (

-proton)
~9.5 - 10.5Lower than ethyl acetoacetate due to thiophene ring.

Part 2: The Degradation Matrix

Understanding how the molecule fails is the key to preventing it. Three primary pathways threaten the integrity of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate.

Pathway A: Hydrolytic Decarboxylation

This is the most common failure mode. Moisture attacks the ester linkage. Once the free acid (3-(5-chlorothiophen-2-yl)-3-oxopropanoic acid) is formed, it becomes thermally unstable. The presence of the carbonyl group at the


-position facilitates a cyclic transition state, leading to the loss of 

and the formation of 1-(5-chlorothiophen-2-yl)ethan-1-one (5-chloro-2-acetylthiophene).
Pathway B: Transesterification

Storage in alcoholic solvents (methanol, isopropanol) leads to rapid exchange of the alkoxy group, catalyzed by trace acids or bases. Never store this intermediate in methanol.

Pathway C: Metal Enolate Chelation

The 1,3-dicarbonyl motif is a potent bidentate ligand. Contact with untreated steel or iron traces can form colored metal-enolate complexes, often appearing as a red or brown discoloration in the oil.

Visualization: Degradation Logic Flow

The following diagram maps the mechanistic cascade of degradation, highlighting the critical control points (Moisture, Heat, Solvents).

DegradationPathways Start Ethyl 3-(5-chlorothiophen-2-yl)- 3-oxopropanoate Moisture Trigger: Moisture (H2O) Start->Moisture Hydrolysis Alcohol Trigger: Alcohol (ROH) Start->Alcohol Solvent Error AcidIntermediate Intermediate: Beta-Keto Acid Moisture->AcidIntermediate Ester Cleavage TransEst Product 2: Mixed Esters (Purification Nightmare) Alcohol->TransEst Exchange Heat Trigger: Heat (>40°C) Decarbox Product 1: 5-chloro-2-acetylthiophene (Irreversible Loss) Heat->Decarbox -CO2 AcidIntermediate->Heat Thermal Instability

Figure 1: Mechanistic degradation pathways.[1] The primary risk is moisture-induced hydrolysis followed by thermal decarboxylation.

Part 3: Storage & Handling Protocols

Based on the degradation mechanisms above, the following protocols are mandatory for maintaining >98% purity over 6+ months.

The "Cold-Dry-Dark" Standard

The compound must be treated as a Type II Labile Intermediate .

ParameterRecommendationRationale
Temperature Long-term: -20°C Short-term: 2-8°CRetards thermal decarboxylation kinetics.
Atmosphere Argon or Nitrogen blanketPrevents moisture ingress and oxidative radical coupling of the enol.
Container Amber Glass with Teflon-lined capBlocks UV (which can excite the thiophene ring) and prevents metal leaching.
Desiccant Activated Molecular Sieves (in secondary containment)Scavenges ambient humidity in the storage fridge.
Re-crystallization & Purification

If the compound degrades (indicated by the smell of the ketone or color change to dark brown), purification is possible but difficult due to the similar polarity of the decarboxylated byproduct.

  • Recommended Method: Flash chromatography on silica gel.

  • Eluent: Hexane/Ethyl Acetate gradient (start 95:5). The ketone byproduct is generally less polar and elutes first.

Visualization: Lifecycle Decision Tree

This workflow dictates the handling logic from receipt to usage.

StorageWorkflow Receipt Receipt of Material QC_Check Initial QC (H-NMR) Receipt->QC_Check Pass Purity >98% QC_Check->Pass Yes Fail Purity <98% QC_Check->Fail No Store_Solid Store: -20°C Argon Flush Pass->Store_Solid Purify Flash Chromatography (Hex/EtOAc) Fail->Purify Usage Warm to RT in Desiccator Store_Solid->Usage Synthesis Required Purify->QC_Check Re-test Synthesis Proceed to Synthesis Usage->Synthesis No Condensation

Figure 2: Operational workflow for receipt, storage, and usage to minimize degradation risks.

Part 4: Analytical Vigilance

HPLC Method Development

Standard reverse-phase HPLC can be tricky due to the keto-enol tautomerism, which may appear as peak splitting or tailing depending on the column kinetics.

  • Buffer: Use 0.1% Formic Acid or Trifluoroacetic acid (TFA). The acid stabilizes the keto form and suppresses enol ionization, sharpening the peak.

  • Solvent: Acetonitrile/Water gradient. Avoid Methanol to prevent on-column transesterification during long runs.

NMR Interpretation Guide

When validating stability, use the integration ratio of the ethyl group (stable) vs. the thiophene protons.

  • Degradation Marker: Look for a singlet methyl peak around

    
     2.5-2.6 ppm. This corresponds to the methyl group of the 5-chloro-2-acetylthiophene  byproduct (the decarboxylated species). If this peak grows relative to the ethyl ester signals, degradation is occurring.
    

References

  • PubChem. (2025).[2] Ethyl 3-oxo-3-(thiophen-2-yl)propanoate Compound Summary. National Library of Medicine. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids: Mechanism and Examples.[Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters.[1] RSC Advances. [Link]

  • Q1 Scientific. (2020).[3] A Q&A Guide to Stability Storage Conditions.[Link]

Sources

Foundational

The Thiophene Scaffold: A Technical Guide to Biological Activity and Drug Design

The following technical guide details the biological activity, medicinal chemistry, and experimental validation of thiophene derivatives. Part 1: Executive Summary Thiophene ( ) is a five-membered, sulfur-containing hete...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and experimental validation of thiophene derivatives.

Part 1: Executive Summary

Thiophene (


) is a five-membered, sulfur-containing heteroaromatic ring that serves as a cornerstone in modern medicinal chemistry.[1] Often termed a "privileged structure," it is extensively utilized as a bioisostere for benzene rings. This substitution is not merely structural; it fundamentally alters the physicochemical profile of a drug candidate—enhancing lipophilicity, modifying metabolic pathways (via S-oxidation), and improving binding affinity through specific sulfur-mediated interactions (e.g., 

-hole bonding).

This guide dissects the biological activity of thiophene derivatives, moving beyond surface-level observations to the mechanistic causality of their anticancer, antimicrobial, and anti-inflammatory effects.[2]

Part 2: The Medicinal Chemistry of Thiophene (Bioisosterism)

The utility of thiophene stems from its similarity to benzene, yet it possesses distinct electronic differences that can be leveraged for lead optimization.

FeatureBenzeneThiopheneMedicinal Consequence
Aromaticity HighModerateThiophene is more reactive toward electrophilic substitution, facilitating diverse functionalization.
Electronegativity Carbon-basedSulfur (2.58)The sulfur atom can act as a weak hydrogen bond acceptor.
Lipophilicity (logP) 2.131.81Thiophene derivatives often show improved membrane permeability compared to phenyl analogs.
Metabolism EpoxidationS-oxidationThiophene rings can undergo bioactivation to reactive intermediates (sulfoxides), sometimes leading to toxicity (a critical safety check).
Structure-Activity Relationship (SAR) Logic

The biological activity of thiophene derivatives is heavily dependent on the positioning of substituents.

  • C2/C5 Positions: Highly reactive. Substitution here often dictates the primary pharmacophore interaction.

  • C3/C4 Positions: Sterically less hindered but electronically distinct. Used to modulate solubility or prevent metabolic degradation at the reactive

    
    -positions.
    

Part 3: Therapeutic Mechanisms & Signaling Pathways[1]

Anticancer Activity: Kinase Inhibition

Thiophene-based fused systems (e.g., thienopyrimidines) are potent inhibitors of receptor tyrosine kinases (RTKs), specifically VEGFR-2 and EGFR. They function largely as ATP-competitive inhibitors.

Mechanism of Action: The thiophene moiety occupies the hydrophobic pocket of the kinase ATP-binding site. The sulfur atom often engages in specific interactions with gatekeeper residues (e.g., Methionine or Threonine), preventing the phosphorylation cascade required for tumor angiogenesis and proliferation.

Visualization: VEGFR-2/AKT Signaling Blockade The following diagram illustrates the pathway interruption caused by thiophene derivatives.

VEGFR_Pathway Ligand VEGF Ligand Receptor VEGFR-2 Receptor (Tyrosine Kinase) Ligand->Receptor Binding PI3K PI3K Recruitment Receptor->PI3K Auto-phosphorylation Inhibitor Thiophene Derivative (ATP-Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Site Inhibitor->PI3K Prevents Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces AKT AKT Phosphorylation PI3K->AKT mTOR mTOR Activation AKT->mTOR Proliferation Tumor Cell Proliferation & Angiogenesis mTOR->Proliferation

Caption: Schematic representation of VEGFR-2 signaling blockade by thiophene derivatives, leading to the inhibition of the PI3K/AKT/mTOR pathway and induction of apoptosis.

Antimicrobial Activity: Membrane Disruption & FtsZ

Recent studies indicate that thiophene derivatives, particularly those with cationic side chains, possess bactericidal activity against multidrug-resistant (MDR) Gram-negative bacteria like A. baumannii.

  • Mechanism 1: Disruption of the outer membrane integrity, increasing permeability.

  • Mechanism 2: Inhibition of FtsZ (filamenting temperature-sensitive mutant Z), a protein crucial for bacterial cell division (septum formation).

Anti-inflammatory: COX/LOX Inhibition

Thiophene analogs of NSAIDs (e.g., Tiaprofenic acid) inhibit Cyclooxygenase (COX) enzymes.[3] The thiophene ring mimics the lipophilic arachidonic acid structure, fitting into the COX active site channel.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols include built-in controls and validation steps.

Protocol A: Synthesis of 2-Aminothiophenes (Gewald Reaction)

The Gewald reaction is the most robust method for synthesizing polysubstituted 2-aminothiophenes.

Reagents:

  • Ketone/Aldehyde (1.0 eq)[4][5]

  • Activated Nitrile (e.g., ethyl cyanoacetate) (1.0 eq)

  • Elemental Sulfur (

    
    ) (1.0 eq)
    
  • Base: Morpholine or Diethylamine (Catalytic to stoichiometric)

  • Solvent: Ethanol or Methanol

Workflow:

  • Mixing: Dissolve the ketone and activated nitrile in ethanol.

  • Activation: Add the amine base dropwise while stirring. Control: Ensure temperature does not exceed 50°C initially to prevent side reactions.

  • Sulfurization: Add elemental sulfur powder.

  • Reflux: Heat the mixture to reflux (60-80°C) for 2–6 hours. Endpoint Validation: Monitor via TLC (Thin Layer Chromatography) until the ketone spot disappears.

  • Isolation: Pour the reaction mixture into crushed ice/water. The product precipitates as a solid.

  • Purification: Filter and recrystallize from ethanol.

Protocol B: In Vitro Cytotoxicity Validation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

Reagents:

  • Cell Lines: MCF-7 (Breast cancer), HepG2 (Liver cancer), Hek293 (Normal control).

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates and incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Add thiophene derivatives at serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    ).
    
    • Positive Control: Doxorubicin (standard anticancer drug).

    • Negative Control: DMSO (0.1% v/v) vehicle only.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add

    
     of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.
    
  • Solubilization: Discard supernatant and add

    
     DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Validation: The 
    
    
    
    value is calculated using non-linear regression analysis.

Part 5: Clinical Relevance & Approved Drugs[2]

The following table highlights FDA-approved drugs containing the thiophene scaffold, proving its clinical utility.

Drug NameTherapeutic ClassMechanism of ActionThiophene Role
Clopidogrel (Plavix) AntiplateletP2Y12 ADP receptor antagonistThiophene ring is metabolically opened to form the active thiol metabolite.
Olanzapine (Zyprexa) AntipsychoticDopamine/Serotonin antagonistPart of the tricyclic thienobenzodiazepine structure; enhances receptor affinity.
Tiaprofenic Acid NSAIDCOX-1/COX-2 inhibitorBioisostere of the phenyl ring in ketoprofen; improves potency.
Sertaconazole AntifungalErgosterol synthesis inhibitorBenzothiophene moiety mimics the sterol structure.
Canagliflozin AntidiabeticSGLT2 inhibitorThiophene ring replaces a phenyl ring to improve selectivity for SGLT2.

Part 6: Future Perspectives

The future of thiophene derivatives lies in hybridization and targeted delivery .

  • PROTACs (Proteolysis Targeting Chimeras): Thiophene scaffolds are being explored as linkers or warheads in PROTACs to degrade oncogenic proteins rather than just inhibiting them.

  • Thiophene-Gold Nanoparticles: Conjugating thiophene derivatives to gold nanoparticles has shown enhanced photothermal therapy outcomes in cancer treatment due to the sulfur-gold affinity.

References

  • Molina-Panadero, I. et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology. [Link]

  • Vyas, A. et al. (2023).[6] Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. Reviews and Advances in Chemistry. [Link]

  • Pinto, I. et al. (2021).[7] Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [Link]

  • Jha, K.K. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Gomha, S.M. et al. (2021).[2][6][8] Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Drug Design, Development and Therapy.[1][8][9] [Link]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Strategic Utilization of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate in Heterocyclic Scaffold Assembly

The following Technical Guide and Protocol is designed for research scientists and medicinal chemists. It synthesizes the specific reactivity of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) with est...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Guide and Protocol is designed for research scientists and medicinal chemists. It synthesizes the specific reactivity of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) with established organic methodologies to provide a high-integrity resource for scaffold diversification.

Executive Summary & Compound Profile

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate represents a high-value "bifunctional" building block in medicinal chemistry. It combines the lipophilic, metabolically stable 5-chlorothiophene moiety (a key pharmacophore found in Factor Xa inhibitors like Rivaroxaban) with the versatile reactivity of a


-keto ester .

Unlike simple aryl keto esters, the thiophene ring introduces unique electronic properties (electron-rich but inductively deactivated by chlorine), influencing the electrophilicity of the


-carbonyl and the acidity of the 

-methylene protons. This guide details its application in synthesizing bio-relevant heterocycles, specifically pyrazoles and dihydropyrimidinones.[1]
Compound Specifications
PropertySpecification
CAS Number 188937-11-3
Molecular Formula C

H

ClO

S
Molecular Weight 232.68 g/mol
Structure 5-Cl-Thiophene-C(=O)CH

COOEt
Key Reactivity Knoevenagel Condensation, Biginelli Reaction, Knorr Pyrazole Synthesis

Reactivity Matrix & Mechanistic Insight

The utility of this compound relies on three distinct reactive sites. Understanding these is crucial for controlling regioselectivity during cyclization.

ReactivityMap Compound Ethyl 3-(5-chlorothiophen-2-yl)- 3-oxopropanoate SiteA Site A: Ketone Carbonyl (Hard Electrophile) Compound->SiteA SiteB Site B: Alpha-Methylene (Nucleophilic Carbon, pKa ~11) Compound->SiteB SiteC Site C: Ester Carbonyl (Acylating Agent) Compound->SiteC Outcome1 1,2-Nucleophilic Attack (Imine/Enamine formation) SiteA->Outcome1 Primary Attack Outcome2 Alkylation / Knoevenagel (C-C Bond Formation) SiteB->Outcome2 Base Activation Outcome3 Cyclization / Amidation SiteC->Outcome3 Secondary Step

Figure 1: Reactivity profile of the


-keto ester scaffold. Site A directs the initial attack in condensation reactions, while Site C facilitates ring closure.

Application Protocol A: Synthesis of 3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-ol

Rationale: The pyrazolone scaffold is a "privileged structure" in drug discovery, known for analgesic and anti-inflammatory properties (e.g., Edaravone analogs). This protocol utilizes the Knorr Pyrazole Synthesis to fuse the 5-chlorothiophene headgroup onto a polar pyrazole core.

Materials
  • Precursor: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (1.0 eq)

  • Reagent: Hydrazine hydrate (80% or 98%) (1.2 eq)

  • Solvent: Absolute Ethanol (EtOH)[2][3]

  • Catalyst: Glacial Acetic Acid (Catalytic, 0.1 eq - optional for rate acceleration)

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.16 g (5.0 mmol) of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate in 15 mL of absolute ethanol.

  • Addition: Add 0.30 mL (6.0 mmol) of Hydrazine hydrate dropwise at room temperature. Note: A slight exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3–5 hours . Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The starting ester spot (

    
    ) should disappear, and a lower 
    
    
    
    spot (product) will appear.
  • Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath (0–4°C) for 30 minutes to induce precipitation.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (

    
    ) followed by cold diethyl ether (
    
    
    
    ) to remove unreacted hydrazine.
  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Expected Yield: 80–90% Product Identity: 3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-ol (often exists in tautomeric equilibrium with the pyrazolone form).

Application Protocol B: The Biginelli Multicomponent Reaction

Rationale: This protocol generates functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold exhibiting calcium channel blocking and antihypertensive activity. The 5-chlorothiophene moiety acts as a bioisostere for the phenyl rings found in commercial drugs like Nifedipine.

Experimental Workflow Diagram

BiginelliWorkflow Start Reagents: 1. 5-Cl-Thiophene Beta-Keto Ester 2. Benzaldehyde (Substituted) 3. Urea / Thiourea Catalyst Catalyst Addition: TMSCl or p-TsOH (10 mol%) Start->Catalyst Reaction Reflux in MeCN or EtOH (8-12 Hours) Catalyst->Reaction Intermediate Acyl-Imine / Enamine Intermediates Reaction->Intermediate Workup Precipitation & Filtration Reaction->Workup Intermediate->Reaction Product Final Product: 4-Aryl-6-(5-chlorothiophen-2-yl)- 3,4-dihydropyrimidin-2(1H)-one Workup->Product

Figure 2: One-pot synthesis workflow for dihydropyrimidinone libraries.

Protocol Details
  • Stoichiometry: Combine the beta-keto ester (1.0 eq), aryl aldehyde (1.0 eq), and urea (1.5 eq).

  • Solvent/Catalyst: Suspend in Acetonitrile (MeCN) or Ethanol. Add Trimethylsilyl chloride (TMSCl) (0.5 eq) as a Lewis acid promoter (preferred over HCl for yield).

  • Condition: Reflux for 8 hours.

  • Purification: Pour onto crushed ice. The solid DHPM usually precipitates. Recrystallize from EtOH/DMF mixtures.

Comparative Data: Solvent Effects on Cyclization

The choice of solvent significantly impacts the yield of the Knorr pyrazole synthesis due to the solubility of the intermediate hydrazone.

Solvent SystemTemperatureReaction TimeIsolated Yield (%)Notes
Ethanol (Abs.) 78°C3 h88% Standard green protocol. Product precipitates cleanly.
Methanol 65°C5 h75%Slower kinetics; product more soluble (loss in filtrate).
Acetic Acid 118°C1 h92%Fast, but workup requires neutralization.
Water (Green) 100°C6 h60%Poor solubility of starting ester limits conversion.

Safety & Handling (MSDS Summary)

  • Hazards: The compound is an ester and may cause skin/eye irritation. The 5-chlorothiophene moiety is stable but chlorinated organics should be incinerated in dedicated waste streams.

  • Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Handle in a fume hood.

  • Storage: Store the beta-keto ester at 2–8°C. It is hygroscopic; keep tightly sealed to prevent hydrolysis of the ester or decarboxylation.

References

  • Perz, K. et al. (2022).[4] An Improved and Practical Synthesis of Rivaroxaban. Semantic Scholar. Retrieved January 28, 2026, from [Link]

  • Aggarwal, R. et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. PMC (PubMed Central). Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters. RSC Advances. Retrieved January 28, 2026, from [Link]

Sources

Application

"Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate as a building block for heterocycles"

Topic: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate as a Building Block for Heterocycles Content Type: Application Note & Technical Guide Doc ID: AN-ECTOP-2025-V1 Executive Summary: The Thiophene Bioisostere Advantage...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate as a Building Block for Heterocycles Content Type: Application Note & Technical Guide Doc ID: AN-ECTOP-2025-V1

Executive Summary: The Thiophene Bioisostere Advantage

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (ECTOP) represents a "privileged structure" in modern medicinal chemistry. As a


-keto ester functionalized with a 5-chlorothiophene moiety, it serves as a linchpin for synthesizing diverse heterocyclic scaffolds.[1]

Why this molecule matters:

  • Bioisosterism: The 5-chlorothiophene ring acts as a lipophilic, metabolically stable bioisostere for 4-chlorophenyl groups. The sulfur atom alters electron distribution, often improving

    
    -
    
    
    
    stacking interactions with target proteins (e.g., Factor Xa, kinases).[2]
  • Divergent Reactivity: It possesses three distinct reactive sites:

    • Electrophilic Carbonyls: For condensation with binucleophiles (hydrazines, amidines).[2]

    • Active Methylene: For alkylation, halogenation, or Knoevenagel condensations.[2]

    • Thiophene C-Cl Bond: A handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Chemical Profile & Handling

PropertyData
IUPAC Name Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate
CAS Number 135836-86-5
Molecular Formula

Molecular Weight 232.68 g/mol
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in EtOH, MeOH, DMSO, DCM, EtOAc
Storage 2–8°C, under inert atmosphere (Ar/N2). Hygroscopic.

Diagnostic NMR Expectations (CDCl3):

  • 
     12.5 ppm:  Enol –OH (variable, indicates keto-enol tautomerism).[2]
    
  • 
     7.5 & 6.9 ppm:  Thiophene protons (doublets).[2]
    
  • 
     3.9 ppm:  Active methylene (
    
    
    
    , 2H, keto form).[2]
  • 
     4.2 & 1.3 ppm:  Ethyl ester quartet/triplet.[2]
    

Reaction Landscape & Logic

The following diagram illustrates the divergent synthesis pathways accessible from ECTOP.

ReactionLandscape ECTOP Ethyl 3-(5-chlorothiophen-2-yl) -3-oxopropanoate (Starting Block) Pyrazole 5-(5-Chlorothiophen-2-yl) -pyrazoles (Anti-inflammatory/Antimicrobial) ECTOP->Pyrazole + Hydrazines (Knorr Synthesis) Pyrimidine 6-(5-Chlorothiophen-2-yl) -pyrimidines (Kinase Inhibitors) ECTOP->Pyrimidine + Amidines/Urea (Cyclocondensation) Isoxazole 5-(5-Chlorothiophen-2-yl) -isoxazoles (Bioactive Scaffolds) ECTOP->Isoxazole + Hydroxylamine (Cyclization) Alkylated $alpha$-Alkylated Derivatives ECTOP->Alkylated + R-X / Base (Alkylation)

Figure 1: Divergent synthetic utility of the ECTOP scaffold.

Application Protocol 1: Synthesis of Pyrazole Scaffolds

Context: The reaction of


-keto esters with hydrazines (Knorr Pyrazole Synthesis) is the primary route to pyrazoles.[3]
Challenge:  Regioselectivity. The hydrazine nitrogen can attack either the ketone or the ester first. However, the ketone adjacent to the electron-rich thiophene is highly electrophilic, typically favoring the 3-(5-chlorothiophen-2-yl)-5-pyrazolone isomer.
Materials:
  • ECTOP (1.0 eq)[2]

  • Hydrazine Hydrate (1.2 eq) or Aryl Hydrazine (1.1 eq)

  • Ethanol (Absolute)[2][4][5]

  • Glacial Acetic Acid (Catalytic, 0.1 eq)[2]

Step-by-Step Methodology:
  • Preparation: Dissolve ECTOP (10 mmol, 2.33 g) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add hydrazine hydrate (12 mmol, 0.6 mL) dropwise at room temperature. Note: Reaction is exothermic.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexane).[2] The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (pyrazolone).[2]
  • Workup (Precipitation):

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • The product often precipitates as a white or off-white solid.

    • If no precipitate forms, concentrate the solvent to 50% volume and add cold diethyl ether.[2]

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.[2]

Mechanism Visualization:

PyrazoleMech Step1 Nucleophilic Attack (Hydrazine attacks Ketone) Step2 Hydrazone Intermediate formation Step1->Step2 Step3 Intramolecular Cyclization (Attack on Ester) Step2->Step3 Step4 Loss of Ethanol & Tautomerization Step3->Step4 Product 3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-ol Step4->Product

Figure 2: Mechanistic pathway for Knorr Pyrazole synthesis.[4][5][6][7]

Application Protocol 2: Synthesis of Pyrimidine Derivatives

Context: Pyrimidines are synthesized by condensing the


-keto ester with binucleophiles like amidines, urea, or thiourea.[2] This mimics the Biginelli or standard cyclocondensation pathways.
Significance:  2-Amino-4-(thiophen-2-yl)pyrimidines are potent kinase inhibitor scaffolds.
Materials:
  • ECTOP (1.0 eq)[2]

  • Guanidine Hydrochloride (1.5 eq) (or Urea/Thiourea)[2]

  • Sodium Ethoxide (2.0 eq) (Freshly prepared or 21% wt solution)

  • Ethanol (Anhydrous)[2]

Step-by-Step Methodology:
  • Base Activation: In a dry flask under Argon, dissolve Guanidine HCl (15 mmol) in Ethanol (15 mL). Add Sodium Ethoxide (20 mmol) and stir for 15 minutes to liberate the free base guanidine.

  • Condensation: Add a solution of ECTOP (10 mmol, 2.33 g) in Ethanol (10 mL) dropwise to the guanidine mixture.

  • Reaction: Reflux the mixture for 6–8 hours.

    • Checkpoint: The solution will likely turn yellow/orange.

  • Quench & Isolation:

    • Cool to room temperature.[2]

    • Pour the mixture into ice-water (50 mL).

    • Neutralize carefully with 1M HCl to pH 7.[2] Caution: Over-acidification may protonate the pyrimidine; aim for neutral.

  • Purification: The product (2-amino-6-(5-chlorothiophen-2-yl)pyrimidin-4-ol) usually precipitates. Filter, wash with water, and dry.[2]

Expert Tips & Troubleshooting

IssueCauseSolution
Low Yield (Alkylation) C-alkylation vs O-alkylation competition.Use a softer base like

in Acetone for C-alkylation. Use NaH in THF only if strictly anhydrous.[2]
Regioisomer Mix (Pyrazoles) Hydrazine attacking ester first.[2][3]Control pH.[2] Lower pH (acetic acid) favors ketone attack (Schiff base formation) first, improving selectivity.[2]
Oily Product Keto-enol tautomers preventing crystallization.Triturate with cold diethyl ether or hexanes.[2] If persistent, purify via flash column chromatography (SiO2).[2]
Dechlorination Pd-catalyzed coupling conditions too harsh.When performing Suzuki couplings on the thiophene chloride, use mild precatalysts (e.g., XPhos Pd G2) and keep temp < 80°C.

References

  • Organic Syntheses.

    
    -keto ester syntheses." Org.[2] Synth.1989 , 67, 157.[2] Link[2]
    
  • BenchChem.

    
    -Keto Esters." BenchChem Protocols. Link[2]
    
  • Journal of Medicinal Chemistry. "Discovery of Factor Xa Inhibitors Containing a 5-Chlorothiophene Moiety." J. Med. Chem.2005 , 48(19), 5900-5908.[2] (Context for Rivaroxaban-like scaffolds). Link[2]

  • Molecules. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules2021 , 26(4), 842.[2] Link

  • Growing Science. "Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers." Curr.[2][8] Chem. Lett.2019 , 8, 1-10.[2] Link

Sources

Method

Application Note: Synthesis of Pyrazoles from Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate

Executive Summary This technical guide details the synthesis of 3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-ols and their N-substituted derivatives using Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate as the primary building...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-ols and their N-substituted derivatives using Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate as the primary building block. The 5-chlorothiophene moiety serves as a critical bioisostere for phenyl and pyridine rings in modern drug discovery, particularly in Factor Xa inhibitors and kinase modulators. This note addresses the specific challenges of this substrate—namely, the electronic influence of the chlorine substituent on the thiophene ring and the tautomeric complexity of the resulting pyrazolone core.

Scientific Foundation & Reaction Mechanics

The Bioisosteric Rationale

The 5-chlorothiophen-2-yl group is lipophilic and metabolically distinct from its phenyl analogs. In the context of pyrazole synthesis, the electron-withdrawing nature of the chlorine atom (via induction) slightly increases the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attack, while the thiophene sulfur can participate in non-covalent interactions (S···O or S···N) within the active sites of target proteins.

Mechanism of Action (Knorr Pyrazole Synthesis)

The transformation follows the classical Knorr Pyrazole Synthesis pathway. The reaction proceeds via the condensation of a hydrazine derivative with the


-keto ester.[1]

Key Mechanistic Insight: The reaction is generally initiated by the attack of the hydrazine's most nucleophilic nitrogen on the most electrophilic carbonyl carbon. In Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate, the ketone carbonyl (C-3) is significantly more electrophilic than the ester carbonyl (C-1), primarily due to resonance stabilization of the ester.

Pathway Visualization:

KnorrMechanism SM Ethyl 3-(5-chlorothiophen-2-yl)- 3-oxopropanoate Inter1 Hemiaminal Intermediate SM->Inter1 N-Attack at Ketone (C3) Hydrazine Hydrazine (Nucleophile) Hydrazine->Inter1 Hydrazone Hydrazone Intermediate Inter1->Hydrazone -H2O (Dehydration) Cyclization Intramolecular Cyclization Hydrazone->Cyclization N-Attack at Ester (C1) Product 3-(5-chlorothiophen-2-yl)- 1H-pyrazol-5-ol Cyclization->Product -EtOH

Figure 1: Mechanistic flow of the condensation reaction. The regioselectivity is determined in the first step.

Experimental Protocols

Protocol A: Synthesis of Unsubstituted Pyrazoles (Hydrazine Hydrate)

This protocol yields the N-unsubstituted pyrazolone. Note that in solution, this compound exists in equilibrium between the 5-hydroxy-1H-pyrazole (enol) and 5-pyrazolone (keto) forms.

Reagents:

  • Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (1.0 equiv)

  • Hydrazine monohydrate (64-65% in water, 2.0 equiv)

  • Solvent: Ethanol (Absolute) or Acetic Acid (Glacial)

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add hydrazine hydrate (20.0 mmol) dropwise at room temperature.

    • Note: A slight exotherm may be observed.

  • Catalysis (Optional): If reaction kinetics are slow (monitored by TLC), add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor consumption of the starting material by TLC (Mobile phase: Hexane/EtOAc 3:1). The starting

      
      -keto ester spot (high 
      
      
      
      ) should disappear.
  • Workup:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • The product often precipitates as a white or off-white solid.

    • Filter the solid and wash with cold ethanol (

      
      ) followed by cold water (
      
      
      
      ) to remove excess hydrazine.
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Protocol B: Regioselective Synthesis with Substituted Hydrazines

When using substituted hydrazines (e.g., Phenylhydrazine), regioselectivity becomes critical. The terminal nitrogen (


) is more nucleophilic and typically attacks the ketone first, placing the substituent on the nitrogen adjacent to the ester-derived carbon.

Target: 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-5-ol

Reagents:

  • Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Solvent: Glacial Acetic Acid (promotes regioselectivity and cyclization)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 mmol of the

    
    -keto ester in 15 mL of glacial acetic acid.
    
  • Addition: Add phenylhydrazine (5.5 mmol) slowly.

  • Reaction: Heat to

    
     for 3 hours.
    
    • Why Acetic Acid? It serves as both solvent and acid catalyst, protonating the carbonyl oxygen to enhance electrophilicity and driving the dehydration steps.

  • Isolation:

    • Pour the reaction mixture into 50 mL of crushed ice/water.

    • Stir vigorously for 15 minutes to allow the precipitate to granulate.

  • Purification: Filter the crude solid. Wash with water until the filtrate is neutral. Recrystallize from Methanol.

Data Analysis & Troubleshooting

Expected Characterization Data

The following table summarizes the expected spectral signatures for the unsubstituted product.

TechniqueFeatureExpected Signal / Observation
1H NMR Pyrazole CHSinglet,

ppm (C-4 proton)
1H NMR ThiopheneTwo Doublets,

ppm (Coupling

Hz)
1H NMR OH / NHBroad singlet, highly variable (

ppm), often exchanged with

MS (ESI) Molecular Ion

or

corresponding to MW
Appearance Physical StateWhite to pale yellow crystalline solid
Tautomerism Alert

Researchers must be aware that 5-pyrazolones exhibit annular tautomerism .

  • Solid State: Often exists as the 5-pyrazolone (NH-form).

  • Solution (DMSO/MeOH): Often exists as the 5-hydroxypyrazole (OH-form) or a mixture.

  • Implication: In

    
     NMR, look for a shift around 160–165 ppm (C-OH) vs 170+ ppm (C=O).[2]
    
Troubleshooting Guide

Troubleshooting Problem Issue: Low Yield or No Precipitate Check1 Check TLC: SM Remaining? Problem->Check1 Action1 Increase Temp to Reflux Add AcOH catalyst Check1->Action1 Yes Action2 Evaporate Solvent (Rotovap) Then add cold water Check1->Action2 No (Reaction Complete) Check2 Oily Product? Action2->Check2 Action3 Triturate with Ether/Hexane to induce crystallization Check2->Action3 Yes

Figure 2: Decision tree for common synthetic issues.

References

  • BenchChem. (2025).[1] Application Notes & Protocols: Synthesis of Pyrazole Derivatives from

    
    -Keto Esters. Retrieved from 
    
  • Fadda, A. A., et al. (2013).

    
    -Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones. Journal of Heterocyclic Chemistry . Retrieved from 
    
  • Holzer, W., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia . Retrieved from

  • Sridharan, V., et al. (2010).[3] Mild and High-Yielding Synthesis of

    
    -Keto Esters and 
    
    
    
    -Ketoamides. Synthesis . Retrieved from
  • Klein, J., et al. (2021). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules . Retrieved from

Sources

Application

"preparation of pyridinone derivatives using Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate"

This Application Note is designed for medicinal chemists and process development scientists. It details the robust synthesis of 6-(5-chlorothiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile , a critical scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the robust synthesis of 6-(5-chlorothiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile , a critical scaffold in the development of Factor Xa inhibitors and kinase modulators, using Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate as the primary building block.[1]

Application Note: Strategic Synthesis of Pyridinone Scaffolds from Thiophene -Keto Esters

Executive Summary

The 2-pyridone pharmacophore is ubiquitous in FDA-approved therapeutics, serving as a hydrogen-bond donor/acceptor motif that mimics peptide bonds.[1] When fused with a lipophilic 5-chlorothiophene moiety, this scaffold exhibits enhanced potency in anticoagulation therapies (Factor Xa inhibition) and anti-inflammatory pathways. This guide provides a validated, scalable protocol for converting Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate into functionalized pyridinones via a modified Guareschi-Thorpe condensation.[1]

Scientific Rationale & Mechanism

The synthesis relies on the condensation of a


-keto ester with 2-cyanoacetamide.[1] The choice of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate  is strategic:
  • Electronic Activation: The electron-withdrawing chlorine atom on the thiophene ring deactivates the aromatic system, preventing side reactions (like electrophilic aromatic substitution) during the harsh condensation conditions.

  • Regiocontrol: The ketone carbonyl, activated by the adjacent thiophene, is significantly more electrophilic than the ester carbonyl. This ensures that the methylene anion of cyanoacetamide attacks the ketone first, directing the formation of the 6-aryl isomer exclusively, rather than the 4-aryl isomer.

Mechanistic Pathway

The reaction proceeds via a base-mediated Knoevenagel condensation followed by an intramolecular Pinner-type cyclization.[1]

ReactionPathway SM1 Ethyl 3-(5-chlorothiophen-2-yl)- 3-oxopropanoate Inter1 Intermediate A: Knoevenagel Adduct SM1->Inter1 Nucleophilic Attack (Methylene Anion) Reagent 2-Cyanoacetamide Reagent->Inter1 Base Base (KOH or Et3N) Base->Inter1 Inter2 Intermediate B: Amide Cyclization Inter1->Inter2 - H2O (Dehydration) Product 6-(5-chlorothiophen-2-yl)- 2-oxo-1,2-dihydropyridine- 3-carbonitrile Inter2->Product - EtOH (Cyclization/Aromatization)

Figure 1: Mechanistic flow for the regioselective synthesis of the pyridinone scaffold.

Experimental Protocol

Method A: Classical Base-Catalyzed Condensation (High Purity)

This method is preferred for gram-scale synthesis where product purity is paramount.[1]

Reagents:

  • Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (1.0 eq)[1][2]

  • 2-Cyanoacetamide (1.1 eq)[1]

  • Potassium Hydroxide (KOH) (1.2 eq) or Piperidine (catalytic amount for milder conditions)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Preparation: Dissolve 2-cyanoacetamide (1.1 eq) in anhydrous MeOH (10 mL/g) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add KOH (1.2 eq) dissolved in a minimum amount of MeOH dropwise to the solution. Stir for 15 minutes at room temperature to generate the active nucleophile.

  • Substrate Addition: Slowly add Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (1.0 eq) to the reaction mixture. Note: The solution may turn yellow/orange, indicating enolate formation.

  • Reflux: Heat the mixture to reflux (65°C for MeOH) and maintain for 4–6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The starting

    
    -keto ester spot (
    
    
    
    ) should disappear, and a lower
    
    
    fluorescent spot (product) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 5x reaction volume).

    • Acidify carefully with 1N HCl to pH 3–4. This step is critical to protonate the pyridinone nitrogen and precipitate the product.

  • Isolation: Filter the resulting precipitate via vacuum filtration. Wash the solid with cold water (2x) and cold ethanol (1x) to remove unreacted ester.

  • Purification: Recrystallize from DMF/Ethanol or Glacial Acetic Acid if necessary.

Method B: Microwave-Assisted Synthesis (Rapid Screening)

Ideal for generating libraries of derivatives.[1]

  • Combine keto-ester (1.0 eq), cyanoacetamide (1.1 eq), and Piperidine (0.1 eq) in Ethanol.

  • Irradiate at 120°C for 15 minutes in a sealed vessel.

  • Cool and acidify as above to isolate.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Solvent Methanol or EthanolProtic solvents stabilize the polar intermediates.[1] DMF can be used for higher temperatures but makes workup harder.
Base Strength KOH (Stoichiometric)Strong bases drive the reaction to completion but require careful acidification. Organic bases (Piperidine) are milder but slower.
Temperature Reflux (60-80°C)Essential to overcome the activation energy for the final elimination of ethanol (cyclization).
Acidification pH 3-4The pyridinone exists as a salt in basic media.[1] Acidification is required to isolate the neutral, precipitable form.

Analytical Validation

Expected data for 6-(5-chlorothiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile :

  • Appearance: Yellow to off-white solid.[1]

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.5–13.0 (br s, 1H, NH) – Characteristic of pyridinone.
      
    • 
       8.1–8.3 (d, 1H, Pyridine-H4).
      
    • 
       7.6 (d, 1H, Thiophene-H).
      
    • 
       7.2 (d, 1H, Thiophene-H).
      
    • Note: No ethyl group signals (quartet/triplet) should remain.

  • MS (ESI):

    
     calc. for 
    
    
    
    ; found
    
    
    .

Applications in Drug Discovery

This specific pyridinone derivative is a bioisostere for the phenyl-morpholinone core found in Rivaroxaban and Apixaban .

  • Factor Xa Inhibition: The chlorothiophene moiety occupies the S1 pocket of the Factor Xa enzyme, while the pyridinone carbonyl interacts with the oxyanion hole or Gly219 residues.

  • Kinase Selectivity: The 3-cyano group provides a handle for further transformation into amidines or tetrazoles, often required for potency against tyrosine kinases.

References

  • Synthesis of Pyridones via Guareschi-Thorpe Condensation

    • Mechanism and general protocols for cyanoacetamide condens
    • Source:

  • Thiophene-based Factor Xa Inhibitors

    • Structure-activity relationships of thiophene-pyridinone scaffolds.
    • Source: [1]

  • One-Pot Synthesis of Pyridinone-3-carbonitriles

    • Modern c
    • Source: [1]

  • Properties of Ethyl 3-(5-chlorothiophen-2-yl)

    • Chemical data and availability.[3][4][5][6][7]

    • Source:

Sources

Method

Strategic Utilization of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate in Anticoagulant Discovery

Executive Summary Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) is a high-value pharmacophore building block, primarily utilized in the synthesis of next-generation anticoagulants. While the commerci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) is a high-value pharmacophore building block, primarily utilized in the synthesis of next-generation anticoagulants. While the commercial blockbuster Rivaroxaban (Xarelto) utilizes a 5-chlorothiophene-2-carbonyl chloride precursor, this beta-keto ester derivative serves a distinct and critical role in Discovery Chemistry . It acts as a "linchpin" intermediate for Scaffold Hopping —allowing medicinal chemists to replace the traditional oxazolidinone core of Factor Xa inhibitors with alternative heterocycles (pyrazoles, isoxazoles, pyrimidines) while retaining the essential S1-pocket binding motif.

This guide details the strategic application of this compound in generating bioisosteric libraries and provides validated protocols for its synthesis and subsequent cyclization.

Chemical Profile & Handling

  • IUPAC Name: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate

  • Molecular Formula: C₉H₉ClO₃S

  • Molecular Weight: 232.68 g/mol

  • Physical State: Pale yellow oil or low-melting solid (depending on purity).

  • Solubility: Soluble in DCM, EtOAc, MeOH, EtOH; sparingly soluble in water.

  • Stability: Sensitive to hydrolysis; store at -20°C under inert atmosphere (Ar/N₂). Beta-keto esters are prone to decarboxylation under strongly acidic/thermal stress.

Application Logic: The "Scaffold Hopping" Strategy

In Factor Xa inhibition, the 5-chlorothiophene moiety is responsible for high-affinity binding in the S1 hydrophobic pocket of the enzyme. The beta-keto ester functional group allows for the rapid construction of diverse heterocyclic cores that display this moiety in the correct spatial orientation.

Mechanistic Pathway for Library Generation

The following diagram illustrates how this single building block diverges into three distinct inhibitor classes.

G Start Ethyl 3-(5-chlorothiophen-2-yl)- 3-oxopropanoate Rxn1 Reaction A: + Hydrazines Start->Rxn1 Rxn2 Reaction B: + Hydroxylamine Start->Rxn2 Rxn3 Reaction C: + Urea/Guanidine (Biginelli) Start->Rxn3 Prod1 Pyrazole Core (Bioisostere Class I) Rxn1->Prod1 Prod2 Isoxazole Core (Bioisostere Class II) Rxn2->Prod2 Prod3 Dihydropyrimidine (Bioisostere Class III) Rxn3->Prod3 Target Factor Xa Inhibition (S1 Pocket Binding) Prod1->Target High Potency Prod2->Target Prod3->Target

Figure 1: Divergent synthesis strategy converting the beta-keto ester into three pharmacologically active scaffolds.

Experimental Protocols

Protocol A: De Novo Synthesis of the Beta-Keto Ester

Context: Commercial supplies can be expensive or unstable. This protocol allows fresh preparation from the stable acid chloride.

Reagents:

  • 5-Chlorothiophene-2-carbonyl chloride (1.0 eq)

  • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.0 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Ethanol (absolute)[1]

Procedure:

  • Acylation: To a solution of Meldrum's acid (10 mmol) in anhydrous DCM (30 mL) at 0°C, add pyridine (20 mmol) dropwise. Stir for 15 min.

  • Addition: Dropwise add a solution of 5-chlorothiophene-2-carbonyl chloride (10 mmol) in DCM (10 mL) over 30 minutes. The solution will turn orange/red.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (formation of acylated intermediate).

  • Workup 1: Wash the organic layer with dilute HCl (1M, 2x) to remove pyridine. Dry over MgSO₄ and concentrate in vacuo to obtain the crude acylated Meldrum's acid.

  • Alcoholysis: Dissolve the crude residue in absolute Ethanol (20 mL). Heat to reflux for 4 hours. Note: This step decarboxylates the intermediate and forms the ethyl ester.

  • Purification: Concentrate the ethanol. Purify the residue via flash column chromatography (Hexane/EtOAc 9:1) to yield the title compound as a pale yellow oil.

    • Target Yield: 75-85%

Protocol B: Knorr Pyrazole Synthesis (Factor Xa Inhibitor Core)

Context: This reaction constructs the pyrazole ring, a common bioisostere for the oxazolidinone ring in anticoagulants.

Reagents:

  • Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (1.0 mmol)

  • Hydrazine Hydrate (1.2 mmol) (or substituted hydrazine like 4-methoxyphenylhydrazine for N-substituted analogs)

  • Ethanol (5 mL)

  • Acetic Acid (catalytic, 2-3 drops)

Procedure:

  • Dissolution: Dissolve the beta-keto ester (1.0 mmol) in Ethanol (5 mL).

  • Cyclization: Add Hydrazine Hydrate (1.2 mmol) dropwise at RT.

    • Critical Step: If using substituted hydrazines (e.g., Phenylhydrazine), regioselectivity issues may arise. Lower temperatures (0°C) initially favor the kinetic product.

  • Reflux: Heat the mixture to 80°C (reflux) for 3-6 hours. Monitor consumption of starting material by TLC (visualize with UV/Anisaldehyde).

  • Isolation: Cool to 0°C. The product, 3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-ol , often precipitates as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Characterization:

    • ¹H NMR (DMSO-d₆) should show the pyrazole -CH proton around δ 6.0 ppm and the thiophene protons.

    • Yield: >80% typically.[2][3]

Comparative Data: Heterocycle Efficiency

The following table summarizes the expected outcomes when reacting this beta-keto ester with common dinucleophiles found in medicinal chemistry libraries.

DinucleophileReaction TypeProduct ScaffoldRelevance to Factor XaTypical Yield
Hydrazine KnorrPyrazoleHigh (Bioisostere of Oxazolidinone)85-95%
Hydroxylamine CondensationIsoxazoleMedium (Linker rigidity studies)70-80%
Urea / Benzaldehyde BiginelliDihydropyrimidineHigh (Novel S4 pocket exploration)60-75%
2-Aminopyridine CondensationPyridopyrimidineLow (Kinase selectivity off-target)50-60%

Troubleshooting & Optimization

  • Issue: Low Yield in Protocol A (Alcoholysis).

    • Root Cause:[1][2][3][4][5][6][7][8] Incomplete decarboxylation.

    • Fix: Ensure the reflux in ethanol is vigorous and maintained for at least 4 hours. Check CO₂ evolution has ceased.

  • Issue: Regioisomer Mixtures in Pyrazole Synthesis.

    • Root Cause:[1][2][3][4][5][6][7][8] When using N-substituted hydrazines (R-NH-NH₂), two isomers are possible (1-R-3-thiophene vs 1-R-5-thiophene).

    • Fix: Use a solvent switch. Acetic acid as solvent favors one isomer, while neutral ethanol may yield mixtures. Confirm structure via NOESY NMR.

  • Issue: Compound Degradation.

    • Root Cause:[1][2][3][4][5][6][7][8] Beta-keto esters can hydrolyze to the keto-acid and spontaneously decarboxylate to the ketone (2-acetyl-5-chlorothiophene).

    • Fix: Store strictly anhydrous. If NMR shows a methyl ketone singlet (~2.5 ppm), repurify immediately.

References

  • Rivaroxaban Discovery: Perzborn, E., et al. "Discovery and development of Factor Xa inhibitors."[4][9] Nat. Rev. Drug Discov. 2011, 10, 61-75. Link

  • Beta-Keto Ester Synthesis: Oikawa, Y., et al. "Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters." J. Org. Chem. 1978, 43, 2087-2088. Link

  • Pyrazole Bioisosteres: Rayani, R.H., et al. "Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation." ResearchGate, 2022. Link

  • Biginelli Reaction Context: Kappe, C. O.[10] "Biologically active dihydropyrimidones of the Biginelli-type—a literature survey." Eur. J. Med. Chem. 2000, 35, 1043-1052. Link

  • Commercial Availability: ChemScene Product Data, CAS 188937-11-3. Link

Sources

Application

"Claisen condensation protocol for Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate"

Application Note: High-Fidelity Synthesis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate via Crossed Claisen Condensation Executive Summary & Strategic Rationale The synthesis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate via Crossed Claisen Condensation

Executive Summary & Strategic Rationale

The synthesis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS 188937-11-3) represents a critical transformation in the preparation of anticoagulant pharmacophores (e.g., Factor Xa inhibitors). While the term "Claisen Condensation" classically refers to the coupling of two esters, the direct reaction of ethyl 5-chlorothiophene-2-carboxylate with ethyl acetate is kinetically inferior due to the rapid self-condensation of ethyl acetate.

Therefore, this protocol details the Thermodynamic Crossed Claisen Condensation (Carbethoxylation) . This approach utilizes 2-acetyl-5-chlorothiophene and diethyl carbonate (DEC). This route is selected for its superior regioselectivity, higher yield profile, and avoidance of inseparable byproduct mixtures common in ester-ester couplings.

Key Advantages of this Protocol:

  • Regiocontrol: The ketone enolate is the only viable nucleophile; DEC cannot enolize.

  • Equilibrium Management: The reaction is driven to completion by the irreversible deprotonation of the acidic

    
    -keto ester product.
    
  • Purity: Avoids the formation of ethyl acetoacetate (a common impurity in standard Claisen routes).

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic acyl substitution of diethyl carbonate by the enolate of 2-acetyl-5-chlorothiophene.

G Substrate 2-Acetyl-5- chlorothiophene Intermediate Tetrahedral Intermediate Substrate->Intermediate Enolization & Attack Reagent Diethyl Carbonate (Electrophile) Reagent->Intermediate Base NaH / Toluene (Base) Base->Intermediate ProductSalt Enolate Salt (Driving Force) Intermediate->ProductSalt - EtO⁻ (Elimination) Final Ethyl 3-(5-chlorothiophen-2-yl)- 3-oxopropanoate ProductSalt->Final Acid Quench (AcOH)

Figure 1: Mechanistic pathway for the carbethoxylation of 2-acetyl-5-chlorothiophene. The irreversible formation of the stable enolate salt is the thermodynamic sink that drives the reaction.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Solvent System Toluene or DEC (Neat)High boiling point required to drive kinetics; Toluene allows azeotropic removal of ethanol if necessary.
Base Selection Sodium Hydride (60%)Stronger base than NaOEt; ensures irreversible deprotonation. NaOEt can cause ester hydrolysis or transesterification issues.
Stoichiometry Ketone:Base:DEC (1:2.2:3.0)Excess base is required: 1 eq to form the enolate, 1 eq to deprotonate the product. Excess DEC acts as solvent/electrophile.
Temperature 80°C - 110°CActivation energy for the attack on the carbonate carbonyl is higher than standard aldehydes.
Quenching pH pH 4.0 - 5.0CRITICAL: Strong acids or prolonged exposure to pH < 3 causes decarboxylation to the original ketone.

Detailed Experimental Protocol

Safety Warning: Sodium Hydride (NaH) is pyrophoric and reacts violently with water. Thiophenes are potential sensitizers. Perform all operations in a fume hood under inert atmosphere.

Phase 1: Preparation of the Nucleophile (Enolization)
  • Apparatus Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Flush with Argon or Nitrogen.[1]

  • Base Preparation:

    • Charge Sodium Hydride (60% dispersion in mineral oil, 4.40 g, 110 mmol) into the flask.

    • Optional: Wash NaH with anhydrous hexane (2 x 20 mL) to remove mineral oil if high-purity crystallization is intended downstream. Decant hexane carefully.

    • Suspend the NaH in Anhydrous Toluene (100 mL) .

  • Reagent Addition:

    • Add Diethyl Carbonate (18.2 mL, 150 mmol) to the NaH suspension.

    • Heat the mixture to 60°C .

Phase 2: The Claisen Condensation
  • Substrate Addition:

    • Dissolve 2-Acetyl-5-chlorothiophene (8.03 g, 50 mmol) in Anhydrous Toluene (20 mL) .

    • Add this solution dropwise to the NaH/Carbonate suspension over 30-45 minutes .

    • Observation: Hydrogen gas evolution will occur. The solution will turn yellow/orange and thicken as the sodium enolate of the product precipitates.

  • Reaction Propagation:

    • Increase temperature to reflux (approx. 110°C) .

    • Stir vigorously for 2-3 hours .

    • Monitoring: Analyze by TLC (20% EtOAc/Hexane) or HPLC. The starting ketone spot (

      
      ) should disappear, replaced by the enol/keto spot of the product (
      
      
      
      , often tailing).
Phase 3: Controlled Quench & Isolation
  • Cooling: Cool the reaction mass to 0°C in an ice bath.

  • Quenching (The Danger Zone):

    • Slowly add Glacial Acetic Acid (12 mL) dropwise. Caution: Vigorous foaming (H2).

    • Alternatively, pour the reaction mixture into a slurry of Ice/Water (200 mL) containing Acetic Acid (15 mL) .

    • Note: Avoid concentrated HCl. The target

      
      -keto ester is unstable to hydrolysis/decarboxylation in strong mineral acid.
      
  • Extraction:

    • Separate the organic layer.[2][3][4]

    • Extract the aqueous phase with Ethyl Acetate (2 x 50 mL) .

    • Combine organic layers and wash with Brine (50 mL) .

    • Dry over Anhydrous

      
       .
      
  • Concentration: Evaporate solvents under reduced pressure (Rotavap) at < 45°C .

Phase 4: Purification
  • Crude State: The residue is typically a reddish-brown oil.

  • Distillation: High-vacuum Kugelrohr distillation (approx. 140-150°C at 0.5 mmHg) is effective but risks decomposition.

  • Recrystallization (Recommended): Dissolve the oil in a minimum amount of hot Isopropyl Alcohol (IPA) or Ethanol/Hexane (1:5) . Cool to -20°C.

  • Yield Expectations: 75% - 85% (isolated).

Process Validation & Troubleshooting

ObservationRoot CauseCorrective Action
Low Conversion Moisture in solvent/reagents.Re-dry Toluene (Na/Benzophenone) and check NaH activity.
Product Decarboxylation Quench was too acidic or hot.Use Acetic Acid instead of HCl; keep workup temperature < 10°C.
Solidification of Rxn Mass Product enolate is insoluble.Add additional Toluene (50 mL) to maintain agitation.
"Black Tar" Formation Polymerization of thiophene.Ensure inert atmosphere; exclude light; avoid excessive heating (>120°C).

Workflow Visualization

Workflow Start Start: Anhydrous Setup Prep Suspend NaH in Toluene Add Diethyl Carbonate Start->Prep Add Dropwise Addition of 2-Acetyl-5-chlorothiophene (60°C) Prep->Add React Reflux (110°C, 2-3h) (H2 Evolution) Add->React Check TLC Check (Disappearance of Ketone) React->Check Check->React Incomplete Quench Cool to 0°C Quench with AcOH/Ice Check->Quench Complete Workup Extract (EtOAc) Wash (Brine) Dry (Na2SO4) Quench->Workup Purify Recrystallize (IPA) or Vacuum Distill Workup->Purify

Figure 2: Step-by-step operational workflow for the synthesis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate.

References

  • Claisen Condensation Mechanism & Scope

    • Organic Chemistry Portal. "Claisen Condensation."[5][6][7]

    • [Link]

  • Synthesis of Thiophene Beta-Keto Esters (General Precedent)

    • Organic Syntheses. "Ethyl 2-Thenoylacetate." Org. Synth. 1957, 37, 22.
    • [Link]

  • Properties of 2-Acetyl-5-chlorothiophene (Starting Material)

    • ChemicalBook. "2-Acetyl-5-chlorothiophene CAS 6310-09-4."[8]

  • Target Molecule Data (Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate)

    • ChemScene.[9] "Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate CAS 188937-11-3."[9]

Sources

Method

"acylation of 5-chlorothiophene with ethyl malonyl chloride"

Application Note: Regioselective Friedel-Crafts Acylation of 5-Chlorothiophene with Ethyl Malonyl Chloride Executive Summary This application note details the protocol for the synthesis of ethyl 3-(5-chlorothiophen-2-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Friedel-Crafts Acylation of 5-Chlorothiophene with Ethyl Malonyl Chloride

Executive Summary

This application note details the protocol for the synthesis of ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate via the Friedel-Crafts acylation of 5-chlorothiophene using ethyl malonyl chloride (ethyl 3-chloro-3-oxopropanoate). This scaffold is a critical intermediate in the synthesis of anticoagulant drugs (Factor Xa inhibitors) and other bioactive heterocyclic compounds.

The protocol addresses the specific challenges of acylating electron-rich heteroaromatics with reactive


-dicarbonyl precursors:
  • Regiocontrol: Directing substitution exclusively to the C2 position.

  • Product Stability: Preventing the decarboxylation of the labile

    
    -keto ester product.
    
  • Polymerization Mitigation: Controlling the high reactivity of the thiophene ring under Lewis acidic conditions.

Strategic Analysis & Mechanistic Insight

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (


).[1][2] The chlorine atom at C5 acts as a deactivating but ortho/para-directing group (in thiophene nomenclature, directing to C2). The sulfur atom strongly activates the 

-positions (C2 and C5). With C5 blocked by chlorine, the C2 position becomes the exclusive site for nucleophilic attack.

The acylating agent, ethyl malonyl chloride, is activated by a Lewis acid (typically


 or 

) to generate an acylium ion or a polarized complex.

Key Mechanistic Pathway:

  • Activation: Ethyl malonyl chloride complexes with

    
    .
    
  • Attack: The

    
    -electrons of 5-chlorothiophene attack the electrophilic carbonyl carbon.
    
  • Re-aromatization: Deprotonation restores the aromatic thiophene ring.

  • Complexation: The product forms a stable aluminum enolate complex, which protects the

    
    -keto functionality until acidic quenching.
    
Catalyst Selection
  • Aluminum Chloride (

    
    ):  The standard catalyst. Highly active but requires stoichiometric loading (often >1.2 equiv) because the resulting 
    
    
    
    -keto ester forms a strong chelate with aluminum.
  • Tin(IV) Chloride (

    
    ):  A milder alternative. Recommended if the substrate contains acid-sensitive protecting groups, though 
    
    
    
    is preferred for cost and reactivity in this specific transformation.

Visualization of Workflows

Reaction Mechanism Diagram

ReactionMechanism Reagents Reagents: 5-Chlorothiophene Ethyl Malonyl Chloride Activation Lewis Acid Activation (Formation of Acylium-like Complex) Reagents->Activation AlCl3, DCM, 0°C Intermediate Sigma Complex (Wheland Intermediate) Activation->Intermediate Electrophilic Attack Al_Complex Aluminum Enolate Complex (Stabilized Intermediate) Intermediate->Al_Complex -HCl (Re-aromatization) Product Final Product: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Al_Complex->Product Acidic Quench (HCl/Ice)

Caption: Step-wise mechanistic pathway from activation to hydrolytic workup.

Experimental Workflow

Workflow Start Start: Inert Atmosphere (N2/Ar) Prep Prepare AlCl3 Suspension in DCM (0°C) Start->Prep Add_Acyl Dropwise Addition: Ethyl Malonyl Chloride (Maintain < 5°C) Prep->Add_Acyl Add_Sub Dropwise Addition: 5-Chlorothiophene (Control Exotherm) Add_Acyl->Add_Sub Reaction Stir at 0-5°C for 2-4 Hours Monitor via TLC/HPLC Add_Sub->Reaction Quench Quench: Pour into Ice/Conc. HCl (Destroys Al-Complex) Reaction->Quench Extract Extraction (DCM) & Wash (NaHCO3, Brine) Quench->Extract Purify Purification: Recrystallization or Column Chromatography Extract->Purify End Isolate Product Purify->End

Caption: Operational workflow for the batch synthesis process.

Detailed Experimental Protocol

Safety Warning: Thiophene derivatives are often foul-smelling and toxic. Aluminum chloride reacts violently with water. Perform all operations in a well-ventilated fume hood.

Materials
  • Substrate: 5-Chlorothiophene (1.0 equiv)

  • Reagent: Ethyl malonyl chloride (1.1 equiv)

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (1.2 - 1.5 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: 1M HCl, Crushed Ice

Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

    • Purge with nitrogen and cool the system to 0°C using an ice/water bath.

  • Catalyst Suspension:

    • Add anhydrous DCM (10 mL per gram of substrate) to the flask.

    • Add

      
       (1.2 equiv) in portions. The suspension may turn slightly yellow.
      
    • Critical: Ensure the temperature remains < 5°C.[2][3]

  • Acylating Agent Addition:

    • Dilute Ethyl malonyl chloride (1.1 equiv) in a small volume of DCM.

    • Add this solution dropwise to the

      
       suspension over 15 minutes.
      
    • Observation: The mixture will homogenize slightly as the acylium complex forms.

  • Substrate Addition:

    • Dilute 5-chlorothiophene (1.0 equiv) in DCM.

    • Add dropwise to the reaction mixture over 30 minutes.

    • Control: Maintain internal temperature between 0°C and 5°C. Higher temperatures promote polymerization of the thiophene.

  • Reaction:

    • Stir the mixture at 0–5°C for 3 hours.

    • Monitoring: Check progress via TLC (Hexane/EtOAc 4:1). The product is more polar than the starting thiophene.

  • Workup (Crucial Step):

    • Prepare a beaker with crushed ice and concentrated HCl (approx. 5 mL HCl per 100 mL ice).

    • Slowly pour the reaction mixture into the stirring acidic ice slurry. Caution: Exothermic.

    • Why Acidic? The acid breaks the Aluminum-Product chelate.[2] Without acid, yield is significantly reduced.

  • Isolation:

    • Separate the organic layer.[4]

    • Extract the aqueous layer twice with DCM.

    • Combine organics and wash sequentially with:

      • Water[4]

      • Saturated

        
         (to remove traces of acid/starting material)
        
      • Brine[2]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil often solidifies upon standing or cooling.

    • Recrystallization: Ethanol or Hexane/EtOAc mixtures are suitable.

    • Yield Target: 75-85%.

Data & Specifications

Analytical Characterization
ParameterSpecification / Expectation
Appearance Off-white to pale yellow solid or viscous oil
Molecular Formula

Molecular Weight 232.68 g/mol

NMR (400 MHz,

)

7.55 (d, 1H, H-3), 6.98 (d, 1H, H-4), 4.22 (q, 2H,

), 3.90 (s, 2H,

), 1.28 (t, 3H,

)
Mass Spec (ESI)

Note: The methylene protons at 3.90 ppm may appear as a split signal if the compound exists in keto-enol equilibrium, though the keto form usually predominates in


.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of Al-complexIncrease stirring time during acidic quench; ensure pH < 2.
Polymerization (Dark Tar) Temperature too high during additionStrictly maintain T < 5°C; add thiophene slower.
Positional Isomerism N/A (Blocked by Cl)5-Cl blocks the other

-position; regioselectivity is inherent.
Decarboxylation Workup too hot or basicAvoid heating the crude product >40°C; keep workup neutral/acidic.

References

  • Murakami, K., et al. (2025).[5] Catalytic Friedel–Crafts Acylation of Heteroaromatics using Metal Triflates. ResearchGate. Retrieved from [Link]

Sources

Application

Technical Application Note: Scalable Synthesis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate

Part 1: Strategic Analysis & Retrosynthesis The synthesis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate presents specific challenges due to the electron-rich nature of the thiophene ring, which makes it susceptible...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate presents specific challenges due to the electron-rich nature of the thiophene ring, which makes it susceptible to electrophilic substitution at the 3- and 4-positions, and the potential for decarboxylation of the beta-keto ester product.

Traditional Claisen condensations using sodium ethoxide often fail with heteroaromatic esters due to self-condensation or complex equilibrium mixtures. Therefore, this guide focuses on two kinetically controlled, irreversible C-acylation strategies that ensure high regioselectivity and yield:

  • Method A (Lab/Medicinal Chemistry Scale): The Meldrum's Acid Activation route. This is the "gold standard" for purity and reliability on a gram scale.

  • Method B (Process Scale): The Magnesium Enolate (Masamune) route. This avoids the atom-ineconomy of Meldrum's acid and is amenable to multi-kilogram production.

Retrosynthetic Pathway

Retrosynthesis Target Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (Target Molecule) Intermediate1 Acyl Meldrum's Acid (Intermediate A) Target->Intermediate1 EtOH / Reflux (Alcoholysis) Intermediate2 Magnesium Bis(ethyl malonate) (Intermediate B) Target->Intermediate2 Decarboxylation AcidChloride 5-Chlorothiophene-2-carbonyl chloride Intermediate1->AcidChloride Meldrum's Acid Pyridine Intermediate2->AcidChloride MgCl2 / TEA Potassium Ethyl Malonate StartMat 5-Chlorothiophene-2-carboxylic acid AcidChloride->StartMat SOCl2 / Toluene

Figure 1: Retrosynthetic disconnection showing the two primary routes from the common acid chloride precursor.

Part 2: Detailed Experimental Protocols

Precursor Synthesis: 5-Chlorothiophene-2-carbonyl chloride

Before initiating either Method A or B, the carboxylic acid must be activated.

  • Reagents: 5-Chlorothiophene-2-carboxylic acid (1.0 eq), Thionyl Chloride (1.5 eq), Toluene (5 vol), DMF (cat).

  • Procedure:

    • Suspend the acid in toluene. Add catalytic DMF (0.01 eq).

    • Add thionyl chloride dropwise at room temperature.

    • Heat to 80°C for 3 hours. Gas evolution (HCl/SO2) will cease upon completion.

    • Concentrate in vacuo to remove excess SOCl2 and toluene.

    • Critical: Use the crude acid chloride immediately or store under Argon. Thiophene acid chlorides are hydrolytically unstable.

Method A: The Meldrum's Acid Route (High Purity)

Best for: <100g scale, high-value intermediates, avoiding metal contamination.

1. Mechanistic Insight

This reaction proceeds via the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to form an unstable acyl intermediate. Upon heating in ethanol, this intermediate undergoes a cascade reaction: ketene formation, nucleophilic attack by ethanol, and decarboxylation.

2. Protocol

Step 1: Acylation

  • Reagents: Meldrum's Acid (1.05 eq), Pyridine (2.1 eq), DCM (anhydrous, 10 vol), 5-Chlorothiophene-2-carbonyl chloride (1.0 eq).

  • Procedure:

    • Dissolve Meldrum's acid in DCM and cool to 0°C under N2.

    • Add Pyridine slowly (exothermic). Stir for 15 min.

    • Add the Acid Chloride (dissolved in minimal DCM) dropwise over 30 min, maintaining temp < 5°C.

    • Allow to warm to RT and stir for 2 hours. The solution typically turns orange/brown.

    • Workup: Wash with 1M HCl (2x) to remove pyridine, then brine. Dry organic layer (Na2SO4) and concentrate.[1][2]

    • Intermediate: The resulting solid is the 5-(5-chlorothiophene-2-carbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. It can be used directly.

Step 2: Alcoholysis

  • Reagents: Crude Acyl Meldrum's Acid, Anhydrous Ethanol (10 vol).

  • Procedure:

    • Dissolve the crude intermediate in anhydrous ethanol.

    • Heat to reflux (78°C) for 3-5 hours.

    • Monitor by TLC/HPLC. The disappearance of the starting material and the cessation of CO2 evolution indicate completion.

    • Purification: Concentrate the ethanol. The residue is often pure enough (>95%). If necessary, purify via flash chromatography (Hexane/EtOAc 9:1).

Data Summary (Method A)

Parameter Value Note
Typical Yield 85-92% Over two steps
Purity >98% After simple evaporation

| Key Impurity | Ethyl 5-chlorothiophene-2-carboxylate | Result of incomplete acylation |

Method B: Magnesium Enolate (Masamune) Route (Scalable)

Best for: >100g scale, cost-sensitive production, "One-Pot" operations.

1. Mechanistic Insight

This method uses a neutral magnesium enolate generated in situ from potassium ethyl malonate. It avoids the use of strong bases (like n-BuLi or LDA) and cryogenic conditions, making it safer for scale-up. The Mg ion chelates the dicarbonyl intermediate, preventing di-acylation.

2. Protocol
  • Reagents: Potassium Ethyl Malonate (1.5 eq), MgCl2 (1.5 eq), Triethylamine (TEA) (2.0 eq), 5-Chlorothiophene-2-carbonyl chloride (1.0 eq), Acetonitrile (ACN) or THF (10 vol).

  • Procedure:

    • Enolate Formation: Charge MgCl2 and Potassium Ethyl Malonate into the reactor with ACN. Cool to 0°C.[1]

    • Add TEA dropwise. The slurry will thicken as the magnesium complex forms. Stir at 20°C for 2-3 hours.

    • Acylation: Cool the slurry to 0°C. Add the Acid Chloride dropwise (exothermic).

    • Allow to warm to RT and stir overnight (12-16h).

    • Decarboxylation/Quench: Carefully add 1M HCl (aqueous) until pH ~3. Stir vigorously for 1 hour. This hydrolyzes the intermediate and drives decarboxylation.

    • Extraction: Extract with Ethyl Acetate or MTBE. Wash with sat. NaHCO3 (to remove unreacted acid) and brine.

    • Isolation: Concentrate to yield the crude beta-keto ester.

Data Summary (Method B)

Parameter Value Note
Typical Yield 75-85% Slightly lower than Method A
Scalability Excellent No chromatography required

| Safety | High | No pyrophoric bases used |

Part 3: Comparative Analysis & Troubleshooting

Optimization Table
IssueCauseSolution
Low Yield (Method A) Moisture in EthanolUse molecular sieves to dry EtOH before reflux.
Decarboxylation Failure Insufficient Heat/TimeEnsure vigorous reflux in Method A; check pH < 4 in Method B quench.
Dark Coloration Thiophene PolymerizationKeep acid chloride synthesis temp <80°C; exclude light during storage.
Enol/Keto Tautomers Natural EquilibriumNMR will show two sets of peaks (approx 3:1 Keto:Enol). This is normal.
Reaction Workflow Diagram

Workflow cluster_0 Activation cluster_1 Coupling (Method A) cluster_2 Product Formation Acid Carboxylic Acid AcidCl Acid Chloride Acid->AcidCl 80°C SOCl2 SOCl2 SOCl2->AcidCl AcylMeld Acyl Intermediate AcidCl->AcylMeld Pyridine/DCM Meldrums Meldrum's Acid Meldrums->AcylMeld Target Ethyl 3-(5-chlorothiophen-2-yl)- 3-oxopropanoate AcylMeld->Target Reflux (-CO2, -Acetone) EtOH Ethanol EtOH->Target

Figure 2: Process flow for the recommended Meldrum's Acid synthesis route.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[3][4][5] 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. Link

  • Clay, R. J., Collom, T. A., Karrick, G. L., & Wemple, J. (1993). A safe, economical method for the preparation of beta-keto esters.[6] Synthesis, 1993(03), 290-292. Link

  • Perzborn, E., Strassburger, J., Wilmen, A., et al. (2011). In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939 (Rivaroxaban). Journal of Thrombosis and Haemostasis, 3(3), 514–521. (Context for 5-chlorothiophene intermediates). Link

  • PubChem Compound Summary. (2023). Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS 188937-11-3).[7] Link

Sources

Method

Application Note: Purification Strategies for Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate

Abstract & Strategic Context Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) is a critical pharmacophore building block, most notably serving as the key intermediate in the synthesis of Rivaroxaban (Xa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) is a critical pharmacophore building block, most notably serving as the key intermediate in the synthesis of Rivaroxaban (Xarelto), a blockbuster Factor Xa inhibitor.

The purification of this


-keto ester presents a specific set of challenges:
  • Thermal Instability: Like most

    
    -keto esters, it is prone to thermal decarboxylation, converting to the ketone byproduct (1-(5-chlorothiophen-2-yl)ethan-1-one) if heated excessively.
    
  • Keto-Enol Tautomerism: The thiophene ring stabilizes the enol form, complicating NMR analysis and potentially affecting solubility profiles.

  • Lipophilic Impurities: The chlorine substituent increases lipophilicity, making separation from unreacted starting materials (e.g., 5-chlorothiophene-2-carbonyl chloride derivatives) difficult via standard aqueous workups.

This guide provides two validated protocols: a scalable Recrystallization Method for bulk purification and a Flash Chromatography Method for high-purity R&D isolation.

Physicochemical Profile

PropertyDataNotes
Chemical Name Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate
CAS Number 188937-11-3Verified Identity
Molecular Formula

Molecular Weight 232.68 g/mol
Appearance Off-white to pale yellow solidOils out if impure
Melting Point 45–50 °C (approx.)[1][2][3][4]Low MP requires careful drying
Solubility Soluble in EtOAc, DCM, EtOH.Low solubility in Water, Hexane.
pKa ~10–11 (

-proton)
Acidic methylene group

Impurity Analysis & Separation Logic

Before selecting a protocol, understand the "Enemy Profile" (Impurities).

Impurity TypeOriginSeparation Strategy
Decarboxylated Ketone Thermal degradation (

C) or acid hydrolysis.
Critical: This is the hardest to remove. It is less polar than the target. Use Chromatography or careful crystallization (it stays in mother liquor).
Carboxylic Acid Hydrolysis of the ester.Remove via mild basic wash (sat.

) during workup.
Dimer/Oligomers Aldol-type self-condensation.These are highly lipophilic and usually remain on the baseline in chromatography or filter out as gums.

Protocol A: High-Purity Recrystallization (Scalable)

Recommended for batches >10g where >98% purity is required without chromatography.

Rationale

This method leverages the temperature-dependent solubility differential in ethanol. The target ester is soluble in hot ethanol but crystallizes upon cooling, while the decarboxylated ketone impurity (which is an oil or low-melting solid) tends to remain dissolved in the mother liquor.

Reagents
  • Solvent: Absolute Ethanol (EtOH).

  • Anti-solvent (Optional): n-Heptane (HPLC Grade).

Step-by-Step Methodology
  • Crude Preparation: Ensure the crude material is dry. If it is an oil, ensure no residual DCM/Ethyl Acetate remains, as these will inhibit crystallization.

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a magnetic stirrer.

    • Add Absolute Ethanol (3 mL per gram of crude).

    • Heat gently to 45–50°C . WARNING: Do not exceed 60°C. Higher temperatures risk decarboxylation.

    • Stir until fully dissolved. If solids remain, add EtOH in 0.5 mL increments.

  • Hot Filtration (Optional but Recommended):

    • If the solution is cloudy (inorganic salts/MgCl2 from synthesis), filter rapidly through a pre-warmed sintered glass funnel.

  • Crystallization:

    • Remove heat and allow the flask to cool slowly to room temperature (20–25°C) with gentle stirring.

    • Seed Crystal: If no crystals form after 30 mins, add a seed crystal or scratch the glass wall.

    • Once turbid, transfer the flask to an ice bath (0–4°C) for 2 hours.

  • Filtration & Wash:

    • Filter the resulting slurry using a Buchner funnel with vacuum.

    • Wash: Rinse the filter cake with cold Ethanol/Heptane (1:1 mix, 0°C). Do not use pure ethanol for the wash as it may redissolve the product.

  • Drying:

    • Dry in a vacuum oven at 30°C for 6–12 hours. Do not use high heat.

Protocol B: Flash Chromatography (R&D Scale)

Recommended for <5g batches or when the crude purity is <80%.

Rationale

Silica gel chromatography effectively separates the non-polar decarboxylated ketone (elutes first) from the target


-keto ester.
System Parameters
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: n-Hexane (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Detection: UV at 254 nm (Thiophene ring is UV active).

Gradient Method
Time (CV*)% Mobile Phase BDescription
0–20%Equilibrate / Load
2–50%

5%
Elute highly non-polar impurities
5–155%

20%
Target Elution Window
15–2020%

50%
Flush polar acids/dimers

*CV = Column Volumes

Procedure
  • Loading: Dissolve the crude oil in a minimum amount of DCM or Toluene. Load onto the column. Avoid loading in EtOAc.

  • Elution: Run the gradient.

  • Fraction Collection:

    • Impurity 1 (Ketone): Elutes early (Rf ~0.6 in 20% EtOAc).

    • Target Product: Elutes mid-gradient (Rf ~0.3–0.4 in 20% EtOAc).

  • Concentration: Combine pure fractions and evaporate solvent at <40°C under reduced pressure.

Visualization: Purification Logic Flow

PurificationLogic cluster_impurities Impurity Fate Start Crude Reaction Mixture (Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate) CheckPurity Analyze Purity (HPLC/TLC) Start->CheckPurity HighPurity Purity > 80% CheckPurity->HighPurity Solid LowPurity Purity < 80% or Oily CheckPurity->LowPurity Oil/Gum Recryst Protocol A: Recrystallization Solvent: EtOH (max 50°C) HighPurity->Recryst Chromatography Protocol B: Flash Chromatography Hexane/EtOAc Gradient LowPurity->Chromatography Filtration Filtration (Cold) Recryst->Filtration Fractions Isolate Fractions (Rf ~0.35) Chromatography->Fractions QC QC Analysis (NMR/HPLC) Filtration->QC MotherLiquor Mother Liquor: Contains Decarboxylated Ketone Filtration->MotherLiquor Fractions->QC Waste Waste Fractions: High Rf (Ketone) Low Rf (Acids) Fractions->Waste

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude state and purity.

Quality Control & Self-Validation (E-E-A-T)

NMR Interpretation: The Tautomer Trap

A common error in analyzing


-keto esters is misidentifying the enol form as an impurity.
  • Keto Form: Will show a singlet for the

    
    -methylene (
    
    
    
    ) around 3.9–4.1 ppm .
  • Enol Form: Will show a singlet for the vinyl proton (

    
    ) around 5.5–6.0 ppm  and a broad exchangeable peak (
    
    
    
    ) often downfield (12+ ppm ).
  • Validation: Integration of the ethyl group (quartet/triplet) should match the sum of the Keto (

    
    ) and Enol (
    
    
    
    ) integrations. If the ethyl group integrates higher than the core, you have solvent or starting material contamination.
HPLC Method (Standard)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100mm, 3.5µm.

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile.
    
  • Gradient: 10% B to 90% B over 15 min.

  • Success Criteria: Target peak purity >98.0% area.

References

  • Bayer Pharma AG. (2013). Process for the preparation of substituted oxazolidinones (Rivaroxaban intermediates).[1][5] World Intellectual Property Organization. Patent WO2013053739.[5]

  • ChemScene. (2024). Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Product Data & CAS 188937-11-3 Verification.[6]

  • Organic Syntheses. (1963). General Methods for Beta-Keto Esters and Tautomerism. Org.[2][4][5][7] Synth. 1963, 43, 40. (Contextual grounding for beta-keto ester handling).

  • PubChem. (2024). Ethyl 3-oxo-3-(thiophen-2-yl)propanoate (Analogous Compound Data). National Library of Medicine.

Sources

Application

Application Note: Process Development for the Recrystallization of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate

Abstract & Strategic Context This guide details the purification protocol for Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3), a critical -keto ester intermediate. While often overshadowed by its downs...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This guide details the purification protocol for Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3), a critical


-keto ester intermediate. While often overshadowed by its downstream derivative, 5-chlorothiophene-2-carboxylic acid (a key building block for the anticoagulant Rivaroxaban ), this ester requires high purity to prevent side-reactions in subsequent cyclization or hydrolysis steps.

The Core Challenge:


-keto esters attached to aromatic heterocycles exhibit significant keto-enol tautomerism  and a tendency to form low-melting polymorphs.[1] This often results in "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling.[1] This protocol utilizes a Self-Validating Solubility Screen  to overcome these thermodynamic barriers, ensuring a scalable, crystalline recovery.[1]

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11]

Understanding the molecule is a prerequisite for purification.[1] The thiophene ring introduces electron-rich character, while the


-keto ester moiety is labile.
PropertyDescriptionImplication for Recrystallization
Structure

-keto ester on 5-Cl-thiophene
Prone to decarboxylation if heated >60°C for prolonged periods.
Tautomerism Keto

Enol equilibrium
Enol form is stabilized by conjugation; may affect solubility and crystal habit.[1]
Physical State Low-melting solid (approx. 30-50°C*) or oilHigh risk of oiling out.[1] Precise MP depends on purity.[1]
Solubility LipophilicSoluble in EtOAc, DCM, Toluene.[1] Insoluble in Water.[1]

> Note: Pure reference standards for this specific ester are rare in literature; melting points are often depressed by impurities.[1] This protocol assumes the material is a crude oil or low-melting solid.

Pre-Formulation: The Self-Validating Solvent Screen

Do not proceed to bulk recrystallization without this validation step. This logic gate prevents yield loss.[1]

Solvent System Logic

We target a solvent system that dissolves the compound at moderate heat (40-50°C) but forces crystallization (not oiling) at low temperature (0-5°C).[1]

  • System A (Alcohol/Water): Ethanol/Water or IPA/Water.[1] Risk:[2] Hydrolysis if heated too long.[1] Benefit: High recovery.[1]

  • System B (Hydrocarbon/Ester): Heptane/Ethyl Acetate.[1] Risk:[2] Oiling out.[1] Benefit: High chemical stability.[1]

Screening Protocol (Micro-Scale)
  • Place 100 mg of crude material in 3 separate vials.

  • Vial 1 (IPA): Add 0.5 mL Isopropanol. Heat to 45°C. If clear, cool to 0°C.

  • Vial 2 (EtOH/H2O): Add 0.5 mL Ethanol. Heat to 45°C. Add Water dropwise until turbid. Clear with 1 drop EtOH.[1] Cool.

  • Vial 3 (Heptane/EtOAc): Dissolve in 0.2 mL EtOAc. Add Heptane (warm) until turbid. Cool.

Success Criteria: Formation of distinct crystals (needles/plates) within 2 hours at 0°C. Failure Mode: Formation of a second liquid layer (oil) at the bottom.[1] Action: Re-heat, add more solvent, or seed vigorously.[1]

Detailed Recrystallization Protocol

Target Scale: 10 g - 100 g Crude Input Recommended Solvent System: Isopropanol (IPA) / n-Heptane (Preferred for stability) or Ethanol/Water (Preferred for removal of inorganic salts).[1]

Phase 1: Dissolution
  • Charge 10.0 g of crude Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate into a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add 30 mL of Isopropanol (IPA) .

  • Heat the mixture to 45-50°C in an oil bath. Do not exceed 60°C to prevent thermal degradation.

  • Agitate until the solid/oil is completely dissolved.

    • Checkpoint: If undissolved solids remain (likely inorganic salts from synthesis), filter the hot solution through a pre-warmed Celite pad.[1]

Phase 2: Nucleation & Anti-Solvent Addition
  • Maintain temperature at 45°C.

  • Slowly add n-Heptane dropwise via an addition funnel.[1]

  • Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.[1] (Typical ratio IPA:Heptane is 1:2 to 1:4).[1]

  • Add 1-2 mL of pure IPA to clear the solution back to transparency.[1]

Phase 3: Controlled Cooling (The Critical Step)
  • Remove the heat source and allow the flask to cool to Room Temperature (20-25°C) slowly over 30 minutes. Agitate at low speed (50-100 RPM).

  • Seeding: At 25°C, add a few crystals of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Why? This prevents super-saturation which leads to oiling out.[1]

  • Once a slurry forms, cool the flask to 0-5°C using an ice bath.

  • Stir at 0-5°C for 60 minutes to maximize yield.

Phase 4: Isolation & Drying[12]
  • Filter the cold slurry using a Buchner funnel under vacuum.[1]

  • Wash: Rinse the filter cake with a cold (0°C) mixture of IPA/Heptane (1:4 ratio, 20 mL).

  • Drying: Dry the solid in a vacuum oven at 35°C for 6-12 hours.

    • Caution: Do not use high vacuum (<10 mbar) if the compound is a low-melting solid, as it may sublime or melt.[1] Use moderate vacuum (50-100 mbar).[1]

Process Visualization

Logic Flow for Solvent Selection

This diagram illustrates the decision-making process for the "Self-Validating" screening.

SolventScreening Start Start: Crude Material SolubilityCheck Solubility Check (45°C) Solvent: IPA or EtOAc Start->SolubilityCheck Decision1 Dissolved? SolubilityCheck->Decision1 Decision1->SolubilityCheck No (Add more solvent) AntiSolvent Add Anti-Solvent (Heptane or Water) Decision1->AntiSolvent Yes Cooling Cool to 25°C AntiSolvent->Cooling Observation Observation Cooling->Observation Success Crystalline Solid (Proceed to Scale-Up) Observation->Success Crystals Failure Oiling Out (Phase Separation) Observation->Failure Oil droplets Remedy Remedy: 1. Re-heat 2. Add more Solvent 3. Seed vigorously Failure->Remedy Remedy->Cooling

Caption: Decision logic for preventing "oiling out" during solvent selection.

Recrystallization Workflow

The physical steps for the bulk purification.[1]

RecrystallizationProtocol Crude Crude Input (10g) Dissolve Dissolution IPA, 45°C Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Nucleate Nucleation Add Heptane -> Cloud Point Filter->Nucleate Seed Seeding @ 25°C Nucleate->Seed Slow Cool Crystallize Crystal Growth 0-5°C, 1 Hour Seed->Crystallize Isolate Isolation Vac Filtration + Drying Crystallize->Isolate

Caption: Step-by-step unit operations for the purification of the


-keto ester.

Analytical Validation

To ensure the protocol was successful, verify the product using the following metrics.

MethodAcceptance CriteriaPurpose
HPLC Purity > 98.0% (Area %)Confirm removal of unreacted malonate or acid chloride.
1H NMR Integration of Ethyl group (4.19 ppm, q) vs Thiophene protons.[1]Confirm structure and solvent removal.[1][3][4]
DSC Sharp endotherm (T_onset).Confirm crystallinity and absence of polymorphs.[1]

Key Impurity Markers:

  • 5-chlorothiophene-2-carboxylic acid: Result of hydrolysis.[1] Appears as a broad peak in HPLC or distinct shift in NMR.[1]

  • Decarboxylated Ketone: 1-(5-chlorothiophen-2-yl)ethanone.[1] Formed by overheating.[1]

Safety & Handling

  • Chlorothiophenes: Potentially sensitizing.[1] Use gloves and work in a fume hood.[1]

  • Flammability: The ester and solvents (IPA, Heptane) are flammable.[1] Ground all glassware.[1]

  • Thermal Hazard: Do not distill this compound at atmospheric pressure; risk of decomposition.[1]

References

  • Bayer Pharma AG. (2005).[1] Process for the preparation of substituted oxazolidinones. World Intellectual Property Organization.[1] WO 2005/068456.[1] Link (Describes general handling of chlorothiophene intermediates).[1]

  • Mali, P., et al. (2015).[1] Facile approach for the synthesis of rivaroxaban using alternate synthon. Sustainable Chemical Processes, 3, 11. Link (Discusses purification of related Rivaroxaban precursors).

  • PubChem. (2023).[1] Ethyl 3-oxo-3-(thiophen-2-yl)propanoate (Analog Data). National Library of Medicine.[1] Link (Source for physical property estimation of the non-chloro analog).[1]

  • Organic Chemistry Portal. (2023). Synthesis of beta-keto esters. Link (General reactivity and stability data).[1]

Sources

Method

Application Note: Purification of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate via Flash Column Chromatography

This Application Note is designed for organic chemists and process development scientists. It details the purification strategy for Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate , a critical building block often associ...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and process development scientists. It details the purification strategy for Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate , a critical building block often associated with the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and other heterocyclic scaffolds.

Introduction & Chemical Context

The target compound is a


-keto ester  featuring an electron-rich (but halogenated) thiophene ring. Purification of this motif presents specific challenges distinct from standard aromatic esters due to keto-enol tautomerism .
  • Structural Challenge: The acidic

    
    -protons (between the ketone and ester) allow the compound to exist in equilibrium between the keto and enol forms. The enol form is stabilized by conjugation with the thiophene ring.
    
  • Chromatographic Behavior: On slightly acidic or basic silica gel, these tautomers can interconvert at a rate similar to the chromatographic timescale, leading to peak broadening or streaking (tailing) .[1]

  • Stability: The thiophene ring is robust, but the ester moiety is susceptible to hydrolysis under strongly basic conditions.

Compound Properties
PropertyValue / Description
Molecular Formula

Molecular Weight 232.68 g/mol
Physical State Pale yellow oil or low-melting solid
Polarity Moderate (Polarity Index ~4.[2][3][4][5]5)
UV Absorbance Strong

(Thiophene + Carbonyl) @ 254 nm
Solubility Soluble in EtOAc, DCM, Acetone; Limited in Hexane

Method Development Strategy

A standard "blind" gradient is inefficient for


-keto esters. The following logic dictates the protocol:
  • Stationary Phase: Standard Silica Gel 60 (

    
    ) is suitable.
    
  • Mobile Phase: A Hexane/Ethyl Acetate system is preferred over DCM/MeOH.[1] The latter is often too polar and can induce silica dissolution.

  • Modifier (The "Expert" Twist): If Tailing is observed on TLC, the mobile phase must be acidified. The silanol groups on silica (

    
    ) can act as weak bases/H-bond donors to the enol. Adding 0.5% Acetic Acid  to the mobile phase suppresses ionization and sharpens the peak.
    
Decision Logic Diagram (Graphviz)

PurificationLogic Start Crude Reaction Mixture TLC TLC Screening (10%, 20%, 30% EtOAc/Hex) Start->TLC Eval Evaluate Spot Shape TLC->Eval Streak Streaking/Tailing Observed? (Keto-Enol Tautomerism) Eval->Streak Elongated Clean Clean Round Spot Eval->Clean Compact Acid Add 0.5% Acetic Acid to Mobile Phase Streak->Acid Std Standard Gradient Hex/EtOAc Clean->Std Load Sample Loading (Dry Load recommended) Acid->Load Std->Load Run Run Column (10-40% Gradient) Load->Run

Caption: Decision tree for optimizing the mobile phase based on TLC spot morphology.

Detailed Experimental Protocol

A. TLC Optimization

Before running the column, determine the Retardation Factor (


).
  • Prepare a capillary spot of the crude oil on a silica TLC plate.

  • Elute with 20% EtOAc in Hexane .

  • Target

    
    :  0.30 – 0.40.
    
    • If

      
      : Reduce polarity (try 10% EtOAc).
      
    • If

      
      : Increase polarity (try 30% EtOAc).
      
  • Visualization: Use UV lamp (254 nm). The thiophene ring will quench fluorescence strongly (appear as a dark spot).

  • Stain Verification: Dip in KMnO

    
      or Vanillin  stain and heat. The 
    
    
    
    -keto ester moiety oxidizes/condenses rapidly.
B. Column Packing & Loading
  • Column Size: Use a 10:1 to 20:1 ratio of Silica:Crude (by weight).

  • Loading Method: Dry Loading is strongly recommended to prevent band broadening.[1]

    • Dissolve crude material in minimal Dichloromethane (DCM).

    • Add Celite 545 or Silica Gel (1-2 mass equivalents).

    • Evaporate solvent under vacuum until a free-flowing powder remains.

    • Load this powder on top of the packed column.

C. Elution Gradient (Standard)
  • System: Hexane (A) / Ethyl Acetate (B)[6][7]

  • Flow Rate: 15-20 mL/min (for a 40g column).

Time / CV% Solvent B (EtOAc)Phase Description
0 - 2 CV 5%Equilibration: Flushes non-polar impurities (e.g., thiophene starting material).
2 - 5 CV 5%

15%
Ramp: Gradual increase to move the product.
5 - 12 CV 15%

30%
Elution Window: Target compound typically elutes here.
12 - 15 CV 30%

100%
Wash: Flushes polar byproducts/salts.

Note: CV = Column Volume.[1]

D. Troubleshooting "Streaking"

If the TLC spot was elongated (streaked), modify the mobile phase buffers:

  • Acidic Modifier: Add 0.5% v/v Acetic Acid to both Solvent A and Solvent B.

  • Mechanism:[5][8][9][10][11][12] This ensures the silica surface remains acidic, suppressing the ionization of the enol form and forcing the equilibrium toward the neutral keto/enol forms, which co-elute more tightly.

Analytical Validation

Post-purification, fractions must be validated before pooling.[1]

  • HPLC-UV: Run a gradient of Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Expectation: Single peak @ 254 nm.[1]

  • NMR (

    
    ): 
    
    • Check for the disappearance of starting material peaks.

    • Tautomer Check: You may see dual sets of peaks in

      
       (e.g., a singlet for the 
      
      
      
      -CH
      
      
      in keto form vs. a vinyl proton in enol form). Do not mistake this for impurity.
    • Diagnostic Shift: The thiophene protons will appear as doublets/multiplets in the aromatic region (6.9 - 7.5 ppm).

References

  • Synthesis of Beta-Keto Esters

    • Organic Syntheses, Coll.[1] Vol. 7, p. 323 (1990).[1] General procedures for handling sensitive beta-keto esters.

  • Rivaroxaban Intermediates

    • Mali, et al. "Facile approach for the synthesis of rivaroxaban using alternate synthon." Sustainable Chemical Processes, 2015.[1] (Describes purification of similar thiophene-morpholinone intermediates).

  • Purification of Tautomeric Compounds

    • Teledyne ISCO Application Note.[1] "Strategies to Purify Carbohydrate-Based Compounds" (Contains relevant principles on polar group streaking and modifiers).

  • Compound Data

    • PubChem CID: 11233857 (Ethyl 3-(5-chlorothiophen-2-yl)

Sources

Application

Application Note: Derivatization Strategies for Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate

Executive Summary & Chemical Profile[1][2][3][4] Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) is a versatile -keto ester scaffold. It serves as a critical building block in medicinal chemistry, part...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) is a versatile


-keto ester scaffold. It serves as a critical building block in medicinal chemistry, particularly for the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and anti-infective agents. The 5-chlorothiophene moiety provides metabolic stability and lipophilicity, acting as a bioisostere for para-substituted phenyl rings, while the 1,3-dicarbonyl system offers multiple orthogonal vectors for derivatization.

This guide details three validated protocols for transforming this scaffold into high-value heterocyclic libraries:

  • Pyrazole Synthesis (via condensation with hydrazines).

  • Dihydropyrimidinone Synthesis (via Biginelli Multicomponent Reaction).

  • 
    -Alkylation  (via Active Methylene Functionalization).
    
Chemical Structure & Reactivity Map

The molecule possesses three distinct reactive sites: the ketone (C3), the active methylene (C2), and the ester (C1).

ReactivityMap Scaffold Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Ketone C3: Ketone (Electrophilic) Scaffold->Ketone Methylene C2: Active Methylene (Nucleophilic, pKa ~11) Scaffold->Methylene Ester C1: Ester (Electrophilic) Scaffold->Ester Pyrazoles Pyrazoles/Isoxazoles (Heterocyclization) Ketone->Pyrazoles + Hydrazines/Hydroxylamine Alkylated α-Alkylated/Halogenated Derivatives Methylene->Alkylated + R-X / Base Amides Amides/Acids (Hydrolysis/Aminolysis) Ester->Amides + Amines

Figure 1: Reactivity profile of the 5-chlorothiophene


-keto ester scaffold.

Protocol A: Synthesis of 3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-ols

Application: Construction of kinase inhibitor cores and anti-inflammatory agents.

mechanistic Rationale

The reaction proceeds via a condensation-cyclization sequence.[1] The hydrazine nitrogen attacks the more electrophilic ketone (C3) first to form a hydrazone intermediate. This is followed by intramolecular nucleophilic attack of the second nitrogen on the ester carbonyl (C1), releasing ethanol. Acid catalysis is crucial to activate the ketone and prevent the formation of uncyclized hydrazones.

Materials
  • Substrate: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (1.0 equiv)

  • Reagent: Hydrazine hydrate (64% or 80% aq., 1.2 equiv)

  • Solvent: Ethanol (Absolute)[2][3]

  • Catalyst: Glacial Acetic Acid (0.1 equiv)

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol (2.32 g) of the

    
    -keto ester in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.
    
  • Activation: Add 0.1 mL of glacial acetic acid. Stir at room temperature for 5 minutes.

  • Addition: Dropwise add 12 mmol of hydrazine hydrate over 5 minutes. Caution: Exothermic reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3–5 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). The starting material (

      
      ) should disappear; a new polar spot (
      
      
      
      ) will appear.
  • Work-up: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a white or off-white solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with 5 mL of cold ethanol followed by 10 mL of diethyl ether to remove trace hydrazine.

  • Purification: If no precipitate forms, evaporate solvent, redissolve in EtOAc, wash with water, and recrystallize from Ethanol/Water (9:1).

Expected Yield: 75–85% Data Validation:


H NMR (DMSO-

) will show the disappearance of the ethyl ester quartet/triplet signals and the appearance of a broad singlet (NH/OH) and the pyrazole CH proton.

Protocol B: Biginelli Reaction (Dihydropyrimidinone Synthesis)

Application: Synthesis of calcium channel blockers and


 antagonists.
Mechanistic Rationale

This is a three-component acid-catalyzed condensation between the


-keto ester, an aldehyde, and urea.[4] The mechanism involves the formation of an 

-acyliminium ion intermediate (from aldehyde and urea) which intercepts the enol form of the

-keto ester.
Materials
  • Component 1: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (1.0 equiv)

  • Component 2: Benzaldehyde (or substituted aryl aldehyde) (1.0 equiv)

  • Component 3: Urea (1.2 equiv)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (10 mol%) or 
    
    
    
    (5 mol%)
  • Solvent: Acetonitrile or Ethanol

Step-by-Step Methodology
  • Mixing: In a microwave-safe vial (or round-bottom flask), combine 1.0 mmol of the

    
    -keto ester, 1.0 mmol of benzaldehyde, and 1.2 mmol of urea.
    
  • Solvent/Catalyst: Add 3 mL of Acetonitrile and 10 mol% pTSA. Cap the vial.

  • Reaction (Microwave Method - Recommended): Irradiate at 120°C for 15–20 minutes.

    • Alternative (Thermal): Reflux in Ethanol for 8–12 hours.

  • Quenching: Pour the reaction mixture into 20 mL of crushed ice/water. Stir vigorously.

  • Isolation: The dihydropyrimidinone (DHPM) product usually precipitates. Filter and wash with cold water and cold ethanol.

  • Purification: Recrystallize from hot ethanol.

Critical Quality Attribute (CQA): The product should be a racemate. If chiral separation is required, use chiral HPLC (Chiralpak AD-H).

Protocol C: Active Methylene -Alkylation

Application: Increasing steric bulk or introducing linker chains.

Mechanistic Rationale

The protons at C2 are highly acidic (


). Mild bases (Carbonates) or alkoxides can generate the enolate, which acts as a nucleophile toward alkyl halides.
Materials
  • Substrate: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (1.0 equiv)

  • Electrophile: Methyl Iodide or Benzyl Bromide (1.1 equiv)

  • Base:

    
     (2.0 equiv) or NaH (1.1 equiv for less reactive halides)
    
  • Solvent: Acetone (for

    
    ) or THF (for NaH)
    
Step-by-Step Methodology
  • Enolate Formation:

    • Method A (Mild): Dissolve substrate in Acetone. Add anhydrous

      
      . Stir for 15 min.
      
    • Method B (Strong): Dissolve substrate in dry THF at 0°C. Add NaH (60% dispersion). Stir until gas evolution ceases.

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Stir at room temperature (Method B) or reflux (Method A) for 4–6 hours.

  • Work-up: Filter off inorganic salts. Evaporate solvent. Partition residue between EtOAc and Water.[5]

  • Purification: Flash Column Chromatography (Hexanes/EtOAc gradient).

Analytical Validation & Troubleshooting

Comparative Data Table
Derivative TypeKey ReagentsReaction TimeTypical YieldDiagnostic NMR Signal
Pyrazole Hydrazine, AcOH3 h (Reflux)80%Loss of Ester signals; New Pyrazole-H (

6.0-6.5)
DHPM (Biginelli) Urea, Aldehyde, Acid20 min (MW)70-85%Chiral CH (

5.0-5.5); Urea NHs

-Alkyl
Alkyl Halide, Base4-6 h65-90%Loss of CH2 singlet (

3.9); Appearance of CH doublet/triplet
Workflow Visualization

Workflow Start Start: 5-Cl-Thiophene β-keto ester Decision Target Identification Start->Decision PathA Path A: Heterocycle (2N) (Pyrazole) Decision->PathA Kinase Inhibitor PathB Path B: Heterocycle (2N) (Pyrimidine) Decision->PathB Ca2+ Channel Blocker PathC Path C: Carbon Chain Extension Decision->PathC Linker Attachment ProcessA Reflux with Hydrazine/AcOH (3-5 hrs) PathA->ProcessA ProcessB Microwave with Urea/Aldehyde (20 mins) PathB->ProcessB ProcessC Base (K2CO3) + Alkyl Halide (4-6 hrs) PathC->ProcessC EndA Product: Pyrazolone/Pyrazole ProcessA->EndA EndB Product: Dihydropyrimidinone ProcessB->EndB EndC Product: α-Substituted Ester ProcessC->EndC

Figure 2: Decision tree for derivatization workflows.

References

  • Biginelli Reaction Mechanism: Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963.

  • Pyrazole Synthesis

    
    -keto esters:  Fustero, S., et al. (2008). "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 73(9), 3523–3529. 
    
  • Thiophene Bioisosteres in Drug Design: Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (General reference for thiophene/phenyl bioisosterism).
  • Microwave Assisted Synthesis: Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.

  • General Reactivity of

    
    -keto esters:  Benetti, S., et al. (1995). "Beta-keto esters in organic synthesis." Chemical Reviews, 95(4), 1065–1114. 
    

Sources

Method

Process Optimization and Scale-Up Strategy for Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate

Abstract & Strategic Context Target Molecule: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) Primary Application: Key β-keto ester intermediate for the synthesis of Rivaroxaban (Xarelto), a Factor Xa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Target Molecule: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) Primary Application: Key β-keto ester intermediate for the synthesis of Rivaroxaban (Xarelto), a Factor Xa inhibitor. Scope: This application note bridges the gap between gram-scale laboratory synthesis and kilogram-scale pilot production.

The synthesis of this β-keto ester typically relies on the Claisen condensation of 2-acetyl-5-chlorothiophene with diethyl carbonate (DEC). While laboratory protocols often utilize Sodium Hydride (NaH) in DMF, this combination is strictly prohibited on scale due to the risk of thermal runaway and explosion. This guide presents a process-safe alternative using NaH in Toluene (slurry dosing) or Potassium tert-butoxide (KOtBu) in THF , emphasizing heat transfer management and gas evolution control.

Retrosynthetic Logic & Pathway Design

The chemical strategy relies on the thermodynamic drive of the Claisen condensation. The deprotonation of the acetyl group creates an enolate, which attacks the electrophilic carbonyl of diethyl carbonate.

Critical Process Parameters (CPPs)
  • Base Selection: NaH provides irreversible deprotonation (driving force), but evolves

    
     gas. KOtBu is easier to handle but requires strictly anhydrous conditions to prevent hydrolysis.
    
  • Solvent System: Toluene is preferred over DMF for safety and ease of solvent recovery.

  • Temperature Control: The reaction is exothermic.[1][2]

    
     evolution rate is directly proportional to dosing rate and temperature.
    

ReactionPathway SM1 2-acetyl-5-chlorothiophene Inter Enolate Intermediate SM1->Inter Deprotonation (Toluene, 60-80°C) Reagent Diethyl Carbonate (DEC) (Excess/Solvent) Reagent->Inter Acylation Base Base (NaH or KOtBu) Base->Inter Product Ethyl 3-(5-chlorothiophen-2-yl) -3-oxopropanoate Inter->Product Acid Quench (AcOH/HCl) Waste Byproducts: EtOH, H2 (gas) Inter->Waste

Figure 1: Reaction pathway for the Claisen condensation synthesis.

Safety Engineering: The NaH/DMF Hazard

CRITICAL WARNING: Literature citing the use of Sodium Hydride (NaH) in Dimethylformamide (DMF) or Dimethylacetamide (DMAc) must be disregarded for scale-up.

  • Hazard: NaH/DMF mixtures exhibit exothermic decomposition starting as low as 26°C.[3]

  • Consequence: On a kilogram scale, this can lead to uncontrollable thermal runaway and reactor rupture.[3]

  • Solution: Use Toluene or THF . If a polar aprotic solvent is absolutely required for solubility, use NMP with extreme caution, but Toluene is the validated industry standard for this specific transformation.

Scalable Experimental Protocol

Method A: NaH/Toluene (High Yield, Heterogeneous)

Recommended for cost-efficiency and high conversion.

Step 1: Reagent Preparation
ReagentEquiv.RoleHandling Note
2-acetyl-5-chlorothiophene 1.0Limiting ReagentSolid; dissolve in Toluene.
Diethyl Carbonate (DEC) 15.0 - 20.0Reagent & Co-solventDry thoroughly (<0.05% water).
Sodium Hydride (60% in oil) 2.0 - 2.2BaseSolid dosing required.
Toluene 10 VolSolventAzeotropically dried.
Glacial Acetic Acid 2.5QuenchSlow addition.
Step 2: Reactor Setup
  • Vessel: Glass-lined reactor or Hastelloy (due to chloride content).

  • Gas Handling: High-capacity condenser (reflux) + Scrubber connected to exhaust (to manage

    
     evolution).
    
  • Agitation: High-torque impeller (anchor or pitch-blade) to suspend NaH slurry.

Step 3: Reaction Procedure
  • Charge: Load Toluene (5 Vol) and Diethyl Carbonate (15 equiv) into the reactor under

    
    .
    
  • Base Addition: Add NaH (60% dispersion) portion-wise at 20–25°C. Note: Do not dump. Use a solids addition funnel or slurry transfer system.

  • Heating: Warm the slurry to 60°C .

  • Dosing: Dissolve 2-acetyl-5-chlorothiophene in Toluene (5 Vol). Add this solution dropwise to the NaH/DEC slurry over 2–3 hours .

    • Control Point: Monitor internal temperature and

      
       off-gassing. Maintain Temp < 80°C.
      
    • Why? Slow addition prevents accumulation of unreacted enolate and controls gas evolution rates.

  • Completion: Stir at 80°C for 1–2 hours post-addition. Monitor by HPLC (Target: <1.0% SM).

Step 4: Quench & Work-up[4]
  • Cooling: Cool the reaction mass to 0–5°C. The mixture will be thick/viscous (sodium enolate salt).

  • Quench: Slowly charge Glacial Acetic Acid (dissolved in Toluene or water) keeping Temp < 20°C.

    • Caution: Significant foaming/exotherm.

  • Partition: Add Water (10 Vol). Agitate for 30 mins. Separate phases.

  • Wash: Wash organic layer with saturated

    
     (to remove excess acid) and Brine.
    
  • Concentration: Distill off Toluene and excess DEC under reduced pressure.

    • Recovery: DEC can be recovered and recycled.

Process Flow & Equipment Diagram

ProcessFlow Feed Feed Tank: Acetyl Thiophene + Toluene Reactor Main Reactor (GLR): NaH + DEC Slurry (Temp: 60-80°C) Feed->Reactor Controlled Dosing Scrubber H2 Scrubber/Vent Reactor->Scrubber H2 Gas Separator Phase Separator Reactor->Separator Crude Mixture Quench Quench Tank: Acetic Acid/Water Quench->Reactor Stop Reaction Evap Rotary Evaporator/Still: DEC Recovery Separator->Evap Organic Phase Cryst Crystallizer (Optional purification) Evap->Cryst Crude Oil

Figure 2: Process flow diagram illustrating the dosing strategy and gas management.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<70%) Water in DEC/SolventEnsure Karl Fischer (KF) of DEC is <0.05%. Water destroys NaH.
High Impurity: Decarboxylated Quench too hot/acidicThe β-keto ester is sensitive. Keep quench <10°C and avoid strong mineral acids (HCl/H2SO4) if possible; use AcOH.
Thick Slurry/Stalling Insufficient SolventIncrease Toluene volume. The sodium enolate intermediate precipitates and can stop the stirrer.
Emulsions Thiophene sulfur interactionFilter the crude mixture through Celite before phase separation if fine particulates cause rag layers.

Analytical Specifications (Self-Validation)

  • Appearance: Yellow to orange oil (solidifies upon high-vacuum drying or cooling).

  • HPLC Purity: >97.0% (Area %).[5]

  • 1H NMR (CDCl3):

    • 
       1.25 (t, 3H, ester 
      
      
      
      )
    • 
       3.90 (s, 2H, 
      
      
      
      alpha to carbonyls) - Note: Keto-enol tautomerism may show a singlet at ~12ppm (OH) and a vinyl proton.
    • 
       4.20 (q, 2H, ester 
      
      
      
      )
    • 
       6.95 (d, 1H, thiophene)
      
    • 
       7.50 (d, 1H, thiophene)
      

References

  • Organic Syntheses. "Ethyl 3,3-diethoxypropanoate and related beta-keto ester synthesis." Org.[2][6] Synth.1989 , 67, 157. Link (General methodology for beta-keto esters).

  • Yang, Q. et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Org.[2][6] Process Res. Dev.2019 , 23, 10, 2210–2217.[2] Link (Critical safety data for NaH scale-up).

  • Bayer Healthcare AG. "Process for the preparation of substituted oxazolidinones." World Intellectual Property Organization Patent WO2005068456. Link (Describes the industrial relevance of the thiophene intermediate).

  • National Oceanic and Atmospheric Administration (NOAA). "Sodium Hydride Safety Data and Reactivity." CAMEO Chemicals.[7] Link (Handling protocols).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate

Ticket ID: RIV-INT-002 Subject: Yield Optimization & Troubleshooting for Beta-Keto Ester Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical C...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RIV-INT-002 Subject: Yield Optimization & Troubleshooting for Beta-Keto Ester Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

Target Molecule: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) Primary Application: Key intermediate for Rivaroxaban (Xarelto) synthesis. Reaction Class: Crossed Claisen Condensation.[1][2]

The Challenge: Synthesizing this


-keto ester often results in yields ranging from 40-60% due to three primary failure modes:
  • Incomplete Conversion: Equilibrium limitations in the condensation step.

  • Decarboxylation: The product is highly sensitive to acidic hydrolysis and thermal decomposition during workup.

  • O-Alkylation/Side Reactions: Competition between C-acylation and O-acylation (though less prevalent with carbonates, it remains a factor with chloroformates).

This guide provides a self-validating protocol to push yields >85% by controlling the thermodynamic equilibrium and preventing workup degradation.

Module 1: The Reaction System (Claisen Condensation)[2][10][14]

The standard synthesis involves the reaction of 2-acetyl-5-chlorothiophene with diethyl carbonate (DEC) using a strong base.

The "Dry" Protocol (Critical Pre-Requisites)

Water is the enemy of this reaction. It destroys the base (NaH) and hydrolyzes the product ester.

  • Solvent: Toluene (preferred for azeotropic capabilities) or THF. Must be anhydrous (<50 ppm water).

  • Base: Sodium Hydride (60% dispersion in mineral oil). Note: Old NaH often absorbs moisture, reducing activity.

  • Reagent: Diethyl Carbonate (DEC). Use as both reagent and co-solvent.

Optimized Stoichiometry Table
ComponentEquivalentsRoleOptimization Note
2-Acetyl-5-chlorothiophene 1.0SubstrateLimiting reagent.
Diethyl Carbonate (DEC) 3.0 - 5.0ElectrophileLarge excess drives equilibrium forward and acts as solvent.
Sodium Hydride (NaH) 2.0 - 2.2Base>2 eq required. 1 eq forms the enolate; 1 eq deprotonates the product to drive reaction.
Toluene 10-15 VolSolventHigh boiling point allows heating if necessary; forms azeotrope with EtOH.
Step-by-Step Execution
  • Base Suspension: Charge NaH (2.2 eq) into anhydrous Toluene under

    
     flow. Cool to 0°C.[3]
    
  • DEC Addition: Add Diethyl Carbonate (5.0 eq) to the suspension.

  • Substrate Addition: Dissolve 2-acetyl-5-chlorothiophene in minimal Toluene. Add dropwise to the NaH/DEC slurry over 30-60 minutes.

    • Why? Slow addition prevents "hot spots" and controls hydrogen gas evolution.

  • The Drive: Warm to 60-80°C .

    • Checkpoint: The reaction generates Ethanol (EtOH) as a byproduct. In a reversible Claisen, EtOH destroys the reaction. However, with 2 eq of NaH , the product is immediately deprotonated to the stable sodium enolate, rendering the step effectively irreversible in situ.

    • Tip: If using NaOEt instead of NaH, you must distill off the Ethanol/Toluene azeotrope continuously to drive the reaction.

Visualization: Reaction Pathway & Failure Points[5]

The following diagram illustrates the mechanistic flow and where yield loss occurs.

ClaisenMechanism Start 2-Acetyl-5-chlorothiophene Enolate1 Enolate Intermediate Start->Enolate1 Deprotonation (-H2) Base NaH (2.2 eq) Base->Enolate1 Tetrahedral Tetrahedral Intermediate Enolate1->Tetrahedral Attacks DEC DEC Diethyl Carbonate DEC->Tetrahedral ProductEnolate Stable Sodium Enolate (Solid Precipitate) Tetrahedral->ProductEnolate Elimination of EtO- & Deprotonation by Base Quench Acid Quench (Acetic Acid/HCl) ProductEnolate->Quench Careful pH adjustment FinalProduct Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Quench->FinalProduct Keep T < 20°C Decarbox Decarboxylation (Impurity: Ketone) Quench->Decarbox High T or pH < 2

Figure 1: Mechanistic pathway of the Claisen condensation. The critical stability point is the 'Stable Sodium Enolate'. Yield is typically lost during the transition from 'Quench' to 'Final Product' due to decarboxylation.

Module 3: The Critical Workup (Preventing Decarboxylation)

The #1 cause of yield loss is an aggressive acidic quench. Beta-keto esters are unstable acids. If you acidify to pH 1 at room temperature, the ester group will hydrolyze and decarboxylate, reverting you back to the starting ketone.

The "Cold Quench" Protocol
  • Cool Down: Cool the reaction mixture (containing the sodium enolate precipitate) to 0-5°C .

  • Acid Selection: Do NOT use concentrated HCl directly.

    • Preferred: Glacial Acetic Acid (stoichiometric amount + 10%) or dilute HCl (1M).

  • Quenching: Add the acid dropwise.

    • Target pH: Adjust to pH 4-5 . Do not go lower than pH 3.

  • Phase Separation: Add water and separate the organic layer immediately.

  • Wash: Wash with saturated NaHCO₃ (to remove excess acid) followed by brine.

  • Drying: Dry over Na₂SO₄. Do not use MgSO₄ if the product is sensitive, as it is slightly Lewis acidic.

Module 4: Purification & Crystallization[4][12]

The product exists in a keto-enol equilibrium, which can make it appear as an oil or a "gummy" solid.

  • Distillation: Possible but risky.[4] High vacuum (<1 mmHg) is required to keep the boiling point below 100°C.

  • Crystallization (Recommended):

    • Solvent System: Isopropyl Alcohol (IPA) / Hexanes or Ethanol / Water .

    • Method: Dissolve in minimal warm IPA (40°C), add Hexanes until cloudy, and cool slowly to -10°C.

    • Note: If the product oils out, seed with a pure crystal (if available) or scratch the glass surface.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

Troubleshooting Problem Low Yield (<50%) Check1 Is Starting Material Remaining? Problem->Check1 Check2 Did Decarboxylation Occur? (Check NMR for missing Ethyl group) Check1->Check2 No Sol1 Issue: Incomplete Conv. Fix: Increase Base (2.5 eq) Ensure Anhydrous Conditions Check1->Sol1 Yes Sol2 Issue: Workup Hydrolysis Fix: Quench colder (0°C) Target pH 5 (Acetic Acid) Check2->Sol2 Yes Sol3 Issue: Reagent Quality Fix: Distill DEC Use fresh NaH Check2->Sol3 No (Complex Mixture)

Figure 2: Diagnostic flowchart for identifying the root cause of low yield.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Ethoxide (NaOEt) instead of Sodium Hydride (NaH)? A: Yes, but it changes the thermodynamics. NaH drives the reaction irreversibly by generating


 gas. NaOEt generates Ethanol, which establishes an equilibrium. If you use NaOEt, you must  perform the reaction in refluxing Toluene and continuously distill off the Toluene/Ethanol azeotrope to force the equilibrium to the right.

Q: My product is an oil and won't crystallize. What happened? A: This is likely due to Keto-Enol tautomerism or residual solvent.

  • Check purity by NMR. If >90%, it is likely just the physical state.

  • Triturate the oil with cold Hexanes or Pentane to induce solidification.

  • Store in the freezer (-20°C); many beta-keto esters have low melting points close to RT.

Q: Why do I see 5-chlorothiophene-2-carboxylic acid in my final product? A: This is a hydrolysis byproduct. It means your quench was too basic (saponification of the ester) or your starting material contained the acid chloride which hydrolyzed. Ensure the quench pH is strictly controlled (pH 4-5) and performed cold.

Q: Is this intermediate light sensitive? A: Thiophene derivatives can be sensitive to photo-oxidation over long periods. Store the purified solid in amber vials under Nitrogen at 2-8°C.

References

  • Roehrig, S. et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor". Journal of Medicinal Chemistry, 48(19), 5900–5908. Link

  • Bayer HealthCare AG. (2005). "Method for the production of substituted oxazolidinones". WO Patent 2005068456. (Describes the process chemistry of Rivaroxaban intermediates). Link

  • Organic Chemistry Portal. "Claisen Condensation". (General mechanism and base selection grounding). Link

  • Master Organic Chemistry. "Decarboxylation of Beta-Keto Acids". (Mechanistic grounding for workup failures). Link

Sources

Optimization

"common byproducts in Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate synthesis"

Technical Support Center: Optimization & Impurity Control for Rivaroxaban Intermediate Subject: Synthesis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization & Impurity Control for Rivaroxaban Intermediate

Subject: Synthesis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Context

You are likely synthesizing Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) as a critical intermediate for the anticoagulant Rivaroxaban (Xarelto) .

While direct Friedel-Crafts acylation is possible, the industry standard for high purity involves the Magnesium Enolate or Meldrum’s Acid route. This method avoids the regioselectivity issues of direct thiophene substitution but introduces specific sensitivity to moisture and temperature, leading to a predictable set of byproducts.

Core Reaction Scheme (Meldrum's Acid Route):

  • Activation: 5-chlorothiophene-2-carboxylic acid

    
     Acid Chloride.
    
  • Acylation: Acid Chloride + Meldrum's Acid (with Base)

    
     Acylated Intermediate.
    
  • Ethanolysis: Acylated Intermediate + EtOH

    
    Target Beta-Keto Ester  + 
    
    
    
    + Acetone.

Diagnostic Logic & Troubleshooting

Use this logic tree to identify the root cause of your specific impurity profile.

TroubleshootingLogic Start Issue Detected Symptom1 High Acid Impurity (>1.0%) Start->Symptom1 Symptom2 Extra Peak @ M+ mass (O-Acylated) Start->Symptom2 Symptom3 Low Yield / Gummy Solid Start->Symptom3 Cause1 Moisture in Acid Chloride or Quench pH too high Symptom1->Cause1 Cause2 Temp > 0°C during addition or Insufficient Mg2+ chelation Symptom2->Cause2 Cause3 Incomplete Decarboxylation or Polymerization Symptom3->Cause3 Solution1 Action: Use fresh SOCl2; Check Anhydrous conditions Cause1->Solution1 Solution2 Action: Lower Addition Temp; Increase MgCl2 equivalents Cause2->Solution2 Solution3 Action: Extend Reflux time in Ethanol Cause3->Solution3

Figure 1: Diagnostic decision tree for impurity isolation.

Common Byproducts & Impurities Table

The following byproducts are characteristic of the acylation-decarboxylation sequence.

Impurity NameStructure DescriptionOrigin / MechanismControl Strategy
Impurity A (Hydrolysis) 5-chlorothiophene-2-carboxylic acidHydrolysis of the starting acid chloride due to moisture or incomplete conversion.Strict Anhydrous: Ensure acid chloride is freshly prepared. Avoid alkaline aqueous workup for too long.
Impurity B (O-Acyl) Enol ester isomerKinetic Control Error: Attack of the acid chloride on the oxygen of the enolate rather than the carbon.Temperature/Chelation: Maintain T < 0°C during addition. Use

to chelate the enolate, blocking the oxygen site.
Impurity C (Dimer) Ketene dimer / Self-condensationStoichiometry Error: Excess base or lack of quenching leads to self-reaction of the beta-keto ester.pH Control: Quench reaction immediately with dilute acid (e.g., HCl or citric acid) to neutralize excess base.
Impurity D (Decarbox) Malonic acid derivative (Non-decarboxylated)Incomplete Ethanolysis: Failure to fully remove the acetone/CO2 moiety (if using Meldrum's).Reflux Time: Ensure the ethanolysis step (heating in EtOH) is maintained for >2 hours.

Technical FAQ: Deep Dive

Q1: Why am I seeing a significant amount of "Impurity B" (O-acylated product)?

The Science: Enolates are ambident nucleophiles (they can attack with C or O). The reaction with acid chlorides is governed by Hard-Soft Acid-Base (HSAB) theory. The Oxygen is "harder" and kinetically favored. The Fix: You must shift the reaction to Thermodynamic control or block the Oxygen.

  • Protocol Adjustment: Add Magnesium Chloride (

    
    )  or use Magnesium Ethoxide . The 
    
    
    
    ion forms a chelate with the dicarbonyl oxygen atoms, effectively "masking" them and forcing the Acid Chloride to attack the Carbon (C-acylation).
Q2: My Acid Chloride (5-chlorothiophene-2-carbonyl chloride) turns purple/black. Is it usable?

The Science: Thiophene derivatives are electron-rich and prone to polymerization/degradation under acidic/heat stress. The Fix: No. Do not use degraded acid chloride.

  • Protocol Adjustment: Prepare the acid chloride in situ using Thionyl Chloride (

    
    ) and catalytic DMF. Distill off excess 
    
    
    
    completely (co-evaporate with toluene) and use the crude oil immediately for the coupling step. Do not store it.
Q3: During the ethanolysis of the Meldrum's intermediate, the yield drops.

The Science: If the ethanolysis (refluxing in ethanol) is done in the presence of strong residual acid or base, you risk transesterification or degradation of the thiophene ring. The Fix: Ensure the intermediate is relatively neutral before refluxing.

  • Protocol Adjustment: If you isolated the Meldrum's intermediate, wash it with neutral water. If doing a "one-pot" (telescoped) process, ensure the pH is adjusted before the high-heat reflux step.

Recommended "Gold Standard" Protocol

This protocol utilizes the Meldrum's Acid route, which is superior for purity compared to direct acylation.

Step 1: Acid Chloride Formation

  • Charge 5-chlorothiophene-2-carboxylic acid (1.0 eq) and Toluene (5 vol) into a reactor.

  • Add DMF (0.01 eq) as catalyst.

  • Add Thionyl Chloride (1.2 eq) dropwise at 20-25°C.

  • Heat to 70-75°C for 2-3 hours.

  • Distill off Toluene/SOCl2 under vacuum to obtain the Acid Chloride oil. Use immediately.

Step 2: Acylation (The Critical Step)

  • Dissolve Meldrum's Acid (1.1 eq) in DCM (dichloromethane) (10 vol).

  • Cool to 0-5°C.

  • Add Pyridine (2.2 eq) dropwise (Exothermic!).

  • Crucial: Add the Acid Chloride (dissolved in DCM) slowly, maintaining Temp < 5°C.

  • Stir at 0-5°C for 1 hour, then warm to 20°C for 1 hour.

  • Wash: Wash the organic layer with dilute HCl (removes Pyridine) and Water. Dry the organic layer.[1]

Step 3: Ethanolysis (Ring Opening)

  • Concentrate the DCM layer to a residue.

  • Add Ethanol (absolute, 10 vol).

  • Reflux (80°C) for 3-4 hours. Monitor for disappearance of intermediate.

  • Concentrate ethanol.

  • Crystallization: Recrystallize from Ethanol/Heptane or Isopropanol to remove trace impurities.

Mechanistic Visualization

Understanding the pathway helps predict where impurities enter.

ReactionMechanism SM 5-chlorothiophene- 2-carboxylic acid AcidCl Acid Chloride (Unstable Intermediate) SM->AcidCl SOCl2, DMF Complex Acylated Meldrum's Intermediate AcidCl->Complex C-Acylation (Major) ImpurityA Impurity A: Hydrolyzed Acid AcidCl->ImpurityA Moisture ImpurityB Impurity B: O-Acylated Byproduct AcidCl->ImpurityB O-Acylation (High Temp/No Chelation) Meldrums Meldrum's Acid + Pyridine Meldrums->Complex Ethanolysis Ethanolysis (Reflux in EtOH) Complex->Ethanolysis Product Target Beta-Keto Ester Ethanolysis->Product -CO2, -Acetone

Figure 2: Reaction pathway distinguishing between productive C-acylation and parasitic O-acylation/Hydrolysis.

References

  • Preparation of Rivaroxaban and Intermedi

    • Source: US P
    • Relevance: Establishes the foundational synthesis route for Rivaroxaban intermedi
  • Process for the prepar

    • Source: US P
    • Relevance: Details the magnesium-mediated acyl
  • Acylation of Meldrum's Acid: A Vers

    • Source:Chemical Reviews, Oikawa et al.
    • Relevance: General mechanistic review explaining the suppression of O-acyl
    • (Generic reference for the chemistry type).

Disclaimer: This guide is for research and development purposes only. All synthesis should be conducted under a fume hood with appropriate PPE. Consult your local EHS guidelines regarding the handling of Thionyl Chloride and Chlorothiophene derivatives.

Sources

Troubleshooting

"troubleshooting Claisen condensation for beta-keto esters"

Technical Support Center: Claisen Condensation Protocols Topic: Troubleshooting -Keto Ester Synthesis Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Claisen Condensation Protocols Topic: Troubleshooting


-Keto Ester Synthesis
Lead Scientist:  Dr. A. Vance, Senior Application Scientist

Introduction: The Thermodynamic Trap

Welcome to the technical support center. If you are here, your Claisen condensation has likely failed in one of three ways: it didn't start, it produced a mixture, or the product vanished during workup.

The Claisen condensation is not merely a coupling reaction; it is a thermodynamic puzzle . Unlike the Aldol reaction, which often relies on equilibrium, the Claisen condensation must be driven to completion by a specific "thermodynamic sink"—the deprotonation of the final


-keto ester.[1] If you fail to account for this final acid-base step, the reaction will reverse to starting materials.

This guide moves beyond standard textbook instructions to address the failure modes encountered in high-stakes drug development environments.

Module 1: Reaction Initiation & Stalling

Symptom: "I added the base, but the starting material (SM) remains unchanged or conversion is low."

Q1: Did you use exactly 1.0 equivalents of base?

The Issue: Many researchers treat the base as a catalyst. In the Claisen condensation, the base is a reagent . The Science: The reaction equilibrium actually favors the starting materials (


). The only force driving the reaction forward is the irreversible deprotonation of the product (

-keto ester, pKa ~11) by the alkoxide base (pKa ~16) [1]. The Fix:
  • Requirement: You must use

    
     1.0 equivalents  of base.[1] Standard protocol is 1.05 – 1.1 equivalents .
    
  • Why: The base is consumed to form the stable enolate salt of the product. If you use 0.5 eq, you will achieve a maximum of 50% conversion, regardless of time.

Q2: Is your reaction mixture turning into a solid brick?

The Issue: Stirring stops; the reaction becomes a thick slurry. The Science: The sodium enolate of the


-keto ester is often insoluble in non-polar solvents (e.g., toluene) or even neat alcohol. If stirring stops, mass transfer halts, and the reaction stalls.
The Fix: 
  • Solvent Choice: Switch to a solvent with better solubility for ionic species (e.g., THF/DMF mixtures) or increase the volume of alcohol.

  • Mechanical Stirring: For scales >10g, magnetic stir bars are insufficient. Use an overhead mechanical stirrer to maintain the slurry.

Q3: Did you check for "The Water Quench"?

The Issue: Trace moisture is fatal. The Science: Hydroxide (


) is a better nucleophile than the enolate. If water is present, it generates hydroxide from the alkoxide. Hydroxide attacks the ester carbonyl, leading to saponification (carboxylic acid formation) rather than condensation.[2]
The Fix: 
  • Test: Add a small amount of indicator (e.g., phenolphthalein) to your solvent before adding reagents. If it's not anhydrous, dry it.

  • Reagent Quality: Commercial NaOEt/NaOMe often absorbs moisture over time. Titrate your base or use freshly sublimed potassium tert-butoxide (KOtBu) if possible.

Module 2: Selectivity & Side Reactions

Symptom: "I see multiple spots on TLC or a complex mixture by NMR."

Q4: Are you attempting a Crossed Claisen with two enolizable esters?

The Issue: Mixing Ester A and Ester B (both with


-protons) results in four products: A-A, B-B, A-B, and B-A.
The Science:  Under thermodynamic conditions (NaOEt, room temp/reflux), the enolates exchange rapidly. You cannot control selectivity by addition order alone.
The Fix: 
  • Strategy A (The "Safe" Partner): Use one ester with no enolizable protons (e.g., Ethyl Benzoate, Ethyl Formate, Diethyl Carbonate). Use this partner in excess (1.2–1.5 eq).

  • Strategy B (Kinetic Control): If both must be enolizable, you cannot use alkoxides.

    • Pre-form the enolate of Ester A using LDA (Lithium Diisopropylamide) at -78°C in THF [2].

    • Slowly add Ester B (the electrophile).

    • This prevents proton exchange and forces the specific A-B coupling.

Q5: Is your product "scrambled" (Transesterification)?

The Issue: You used a methyl ester substrate but a sodium ethoxide base. The Science: Alkoxides are nucleophiles.[2][3] Ethoxide will attack a methyl ester, displacing methoxide. You will end up with a mix of methyl and ethyl esters in your final product. The Fix:

  • The Golden Rule: Match the base to the ester leaving group.

    • Methyl Ester

      
       Sodium Methoxide (NaOMe) / Methanol.
      
    • Ethyl Ester

      
       Sodium Ethoxide (NaOEt) / Ethanol.[4]
      
    • Tert-butyl Ester

      
       Potassium tert-butoxide (KOtBu) / t-BuOH.
      

Module 3: Workup & Isolation (The "Disappearing Product")

Symptom: "The reaction looked good, but after extraction, the product is gone or yield is <20%."

Q6: Did you acidify properly?

The Issue: The reaction product is the enolate salt, which is water-soluble. If you extract the aqueous layer with ether/DCM without acidifying, the product stays in the water. The Science: The


-keto ester has a pKa of ~11.[2] At pH 7, it is still partially deprotonated.
The Fix: 
  • Protocol: You must acidify the aqueous quench to pH 3–4 (check with pH paper) to protonate the enolate and force it into the organic layer.

  • Caution: Do not go to pH < 1, or you risk acid-catalyzed decarboxylation (cleavage of the ester group).

Q7: Did you trigger the Retro-Claisen?

The Issue: The product cleaved back to starting materials during workup. The Science: The Claisen mechanism is reversible.[2][5] If the concentrated product sits with alkoxide/hydroxide, the alkoxide can attack the ketone carbonyl (the new bond), breaking the C-C bond you just made [3]. The Fix:

  • Temperature Control: Perform the quench cold (0°C).

  • Speed: Do not let the reaction stir for hours after the reaction is deemed complete. Quench immediately.

Visualizing the Mechanism & Troubleshooting

Diagram 1: The Thermodynamic Trap

This diagram illustrates why 1 equivalent of base is mandatory. The final step (Step 4) is the only step that prevents the reaction from reversing.

ClaisenMechanism cluster_0 Equilibrium Zone (K < 1) Start Ester (SM) + Alkoxide Base Enolate Enolate Intermediate Start->Enolate Step 1: Deprotonation (Reversible) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Step 2: Nucleophilic Attack (Reversible) Product_Neutral β-Keto Ester (Neutral Product) Tetrahedral->Product_Neutral Step 3: Elimination of RO- (Reversible) Product_Salt Stable Enolate Salt (Thermodynamic Sink) Product_Neutral->Product_Salt Step 4: Deprotonation (IRREVERSIBLE) Driving Force

Caption: The reaction is endergonic (unfavorable) until the final deprotonation step. Without consuming the base to form the salt, the reaction reverts.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose specific failures.

Troubleshooting Start Problem Detected CheckSM Is SM consumed? Start->CheckSM NoRxn Reaction Stalled/No Product CheckSM->NoRxn No YesRxn Reaction Occurred CheckSM->YesRxn Yes CheckBase Is Base Eq >= 1.0? NoRxn->CheckBase CheckWater Is Solvent Anhydrous? CheckBase->CheckWater Yes FixStoich Fix: Use 1.1 eq Base CheckBase->FixStoich No: Add Base Solubility Is reaction a solid brick? CheckWater->Solubility Yes DrySolvent Fix: Distill Solvent CheckWater->DrySolvent No: Dry It CheckSelectivity Is it a mixture? YesRxn->CheckSelectivity Disappeared Product lost in Workup? YesRxn->Disappeared CheckTrans Did ester/base match? CheckSelectivity->CheckTrans Yes FixMatch Fix: Transesterification CheckTrans->FixMatch No: Match Base/Ester CheckPH Was aqueous layer pH < 4? Disappeared->CheckPH Yes Acidify Fix: Product is in Water CheckPH->Acidify No: Acidify Aqueous RetroClaisen Fix: Quench Cold CheckPH->RetroClaisen Yes: Retro-Claisen occurred

Caption: Diagnostic flow for identifying the root cause of Claisen condensation failures.

Standard Operating Procedure (SOP): The Robust Protocol

Objective: Synthesis of Ethyl Acetoacetate (Example Scale: 50 mmol).

ParameterSpecificationRationale
Atmosphere Nitrogen/ArgonPrevents hydrolysis of base.
Solvent Anhydrous EthanolMatches leaving group (OEt).
Concentration 0.5 M – 1.0 MHigh concentration favors bimolecular reaction.
Base NaOEt (1.1 equiv)Drives equilibrium; matches ester.
Temperature Reflux (78°C)Overcomes activation energy; removes EtOH.
Quench Acetic Acid / IceStops Retro-Claisen immediately.

Step-by-Step:

  • Preparation: Flame-dry a 3-neck round bottom flask. Cool under Argon flow.

  • Base Formation: Add anhydrous Ethanol (50 mL). Add Sodium metal (1.26 g, 55 mmol) in small pieces. Stir until dissolved to form NaOEt in situ.

    • Note: Commercial NaOEt powder is acceptable if titrated.

  • Addition: Add Ethyl Acetate (100 mmol, 2.0 eq) dropwise.

    • Note: For self-condensation, excess ester serves as solvent and pushes equilibrium.

  • Reaction: Heat to reflux for 2–4 hours.

    • Observation: A thick white precipitate (the enolate salt) should form. If stirring stops, add 10 mL dry toluene.

  • Quench (Critical): Cool the mixture to 0°C in an ice bath.

  • Acidification: Slowly add Glacial Acetic Acid (3.5 mL, 60 mmol) dropwise while stirring.

    • Why Acetic Acid? It is mild enough to prevent decarboxylation but strong enough to protonate the enolate.

  • Extraction: Dilute with water (50 mL) and extract with Diethyl Ether (3 x 50 mL).

  • Wash: Wash organics with Saturated NaHCO3 (remove acid) and Brine. Dry over MgSO4.

  • Purification: Distillation under reduced pressure.

References

  • Evans, D. A. (n.d.).[6][7] pKa Table. Harvard University.[8] Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link][1][2][3][4][5][6][7][9][10][11]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilizing Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate

Ticket ID: #DEC-5CL-THIO-001 Subject: Prevention of Decarboxylation in -Keto Ester Substrates Compound: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) Status: Open Guide[1] Executive Summary & Problem...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DEC-5CL-THIO-001 Subject: Prevention of Decarboxylation in


-Keto Ester Substrates
Compound:  Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3)
Status:  Open Guide[1]

Executive Summary & Problem Definition

The User Issue: Researchers frequently report "foaming," "pressure buildup," or "loss of mass" during the workup or storage of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate.[1] This is the hallmark of decarboxylation , where the


-keto ester hydrolyzes to its corresponding acid and subsequently decomposes into 1-(5-chlorothiophen-2-yl)ethan-1-one and carbon dioxide (

).[1]

The Core Challenge: The thiophene ring, particularly with the 5-chloro substituent, exerts electronic effects that can stabilize the enol form but also make the system sensitive to acidic hydrolysis.[1] The 5-chloro group is electron-withdrawing (inductive), increasing the acidity of the


-protons at the C2 position, making the molecule prone to unwanted side reactions if pH is not strictly controlled.[1]

Module 1: The Chemistry of Instability (The "Why")

To prevent the problem, you must understand the enemy.[1] Decarboxylation in this system is almost exclusively driven by the formation of the


-keto acid intermediate .[1] The ester itself is thermally stable up to moderate temperatures (

C) if it is anhydrous.[1]
The Mechanism of Failure

The degradation follows a two-step cascade:[1]

  • Hydrolysis: Water (catalyzed by Acid/Base) attacks the ester, forming the

    
    -keto acid.[1]
    
  • Decarboxylation: The

    
    -keto acid adopts a 6-membered cyclic transition state, facilitating the loss of 
    
    
    
    .[1]

DecarboxylationMechanism Ester Target Ester (Stable if Dry) Hydrolysis Hydrolysis (H2O / H+ or OH-) Ester->Hydrolysis Moisture Acid β-Keto Acid (Unstable Intermediate) Hydrolysis->Acid Transition 6-Membered Cyclic Transition State Acid->Transition Heat Products Ketone + CO2 (Gas) (Irreversible Loss) Transition->Products

Figure 1: The pathway of degradation.[1] Note that preventing the 'Hydrolysis' step is the primary control point.[1]

Module 2: Synthesis & Workup Troubleshooting[1]

Scenario: You have just completed the Claisen condensation (e.g., reacting 5-chlorothiophene-2-carbonyl chloride with potassium ethyl malonate or ethyl acetate enolate).[1] You are ready to quench.

Critical Failure Point: The Acid Quench.[1] Many protocols call for 1M HCl or


 to neutralize the reaction.[1] Do not use strong mineral acids  unless the temperature is strictly controlled below 

C. The combination of strong acid + water + heat of neutralization = rapid hydrolysis.[1]
Optimized Workup Protocol (Self-Validating)
StepActionTechnical Rationale
1 Cool Down Cool reaction mixture to -10°C to 0°C .
2 Buffered Quench Use Saturated

or 10% Acetic Acid instead of HCl.
3 pH Check Adjust pH to 6.0–7.0 . Do not go below pH 4.[1]
4 Extraction Extract immediately with EtOAc or DCM .
5 Drying Dry organic layer over

(Sodium Sulfate).[1] Avoid

if Lewis acidity is a concern (rare, but safer).[1]
6 Evaporation Rotary evaporate at bath temp < 35°C . Do not heat to remove trace solvent.[1]
Troubleshooting Decision Tree

WorkupLogic Start Start Workup CheckpH Check Aqueous pH Start->CheckpH IsAcidic pH < 4? CheckpH->IsAcidic IsBasic pH > 9? IsAcidic->IsBasic No ActionBuffer Add Sat. NaHCO3 (Slowly) IsAcidic->ActionBuffer Yes ActionAcid Add 10% AcOH (Dropwise) IsBasic->ActionAcid Yes Extract Extract & Dry (Keep Cold) IsBasic->Extract No (pH 4-9) ActionBuffer->CheckpH ActionAcid->CheckpH

Figure 2: Logic flow for pH adjustment during workup to minimize hydrolysis risk.

Module 3: Storage & Handling[1]

Once isolated, the compound is a "ticking clock" if stored improperly.[1] The 5-chlorothiophene moiety adds lipophilicity, but the


-keto functionality remains sensitive.[1]

Storage Specifications:

  • Temperature: Store at -20°C (Freezer). At Room Temperature (RT), slow decarboxylation can occur over weeks.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen is less of a concern than moisture, but inert gas usually ensures dryness.[1]

  • Container: Amber glass vials with Teflon-lined caps.

  • Solvent: Never store in protic solvents (Methanol, Ethanol, Water).[1] If storage in solution is necessary, use anhydrous Toluene or DCM.[1]

Stability Data (Generalized for Thiophene


-keto esters): 
ConditionEstimated StabilityOutcome
Solid, -20°C, Inert> 12 MonthsStable
Solid, RT, Air1-4 WeeksSlow oiling/gas evolution
Solution (EtOH), RT< 48 HoursTransesterification/Hydrolysis
Solution (Water/Acid)< 1 HourRapid Decarboxylation

Module 4: Downstream Reaction Optimization

Users often encounter decarboxylation during the next step (e.g., Knoevenagel condensation, Alkylation, or Heterocycle synthesis).[1]

Guideline: Avoid conditions that generate the free acid or stabilize the enolate too aggressively with heat.[1]

  • Alkylation: Use mild bases like

    
     in Acetone  or NaH in DMF/THF  at 
    
    
    
    C. Avoid refluxing in ethanolic ethoxide if possible, as this promotes retro-Claisen or hydrolysis.[1]
  • Knoevenagel Condensation: If reacting with an aldehyde, use Piperidine/Acetic Acid catalytic systems in Toluene with a Dean-Stark trap to remove water immediately.[1] The removal of water drives the condensation and prevents the water from attacking the ester.[1]

Frequently Asked Questions (FAQ)

Q1: My product is an oil, but it's supposed to be a solid. Did it decarboxylate?

  • Answer: Likely yes, or it contains significant solvent impurities.[1] The decarboxylated product (1-(5-chlorothiophen-2-yl)ethan-1-one) is often an oil or low-melting solid with a distinct ketone smell (different from the ester).[1] Check via TLC or NMR.[1] The ketone will lack the ethyl quartet/triplet signals of the ester.[1]

Q2: Can I distill this compound to purify it?

  • Answer: Only under high vacuum (< 0.5 mmHg) .[1] Heating this compound above 100°C at atmospheric pressure will almost certainly trigger thermal decarboxylation.[1] Column chromatography (SiO2) is preferred, but ensure the silica is neutral (flush with 1% Et3N in Hexane if your silica is very acidic).[1]

Q3: Why is the 5-chloro group important?

  • Answer: The chlorine atom is electron-withdrawing.[1] While it makes the thiophene ring less prone to oxidation, it makes the carbonyl carbon at the C3 position more electrophilic.[1] This means it reacts faster with nucleophiles (like water), making the "Hydrolysis" step of the degradation pathway faster than in unsubstituted thiophene analogs.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 26: Acylation of Enolates - Mechanism of Decarboxylation). [1]

  • ChemScene. (n.d.).[1] Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Product Data. Retrieved January 28, 2026.[1]

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids.

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of

    
    -keto esters. 
    
  • Simson Pharma. (n.d.).[1] Certificate of Analysis Data for Thiophene Derivatives.

Sources

Troubleshooting

"hydrolysis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate workup"

Technical Support Center: Hydrolysis of -Keto Esters (Thiophene Series) Topic: Workup Protocol & Troubleshooting for Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Case ID: TICKET-CHEM-502-CL Status: Active Priority: Hi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrolysis of -Keto Esters (Thiophene Series)

Topic: Workup Protocol & Troubleshooting for Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Case ID: TICKET-CHEM-502-CL Status: Active Priority: High (Risk of Decarboxylation)

Executive Summary & Mechanism

User Context: You are attempting to hydrolyze the ethyl ester of a 5-chlorothiophene


-keto ester.
The Core Challenge:  This substrate is a 

-keto ester
. Upon hydrolysis to the free acid (3-(5-chlorothiophen-2-yl)-3-oxopropanoic acid), the molecule becomes thermodynamically predisposed to spontaneous decarboxylation , releasing CO

to form the corresponding ketone (1-(5-chlorothiophen-2-yl)ethan-1-one).

This degradation is accelerated by:

  • Heat (Room temperature is often sufficient).

  • Strong Acid (Promotes the cyclic transition state).

  • Extended Time in the free acid state.

This guide provides a "Cold-Workup" protocol designed to suppress this pathway and isolate the acid (or use it immediately), followed by a troubleshooting matrix for yield loss.

Standard Operating Procedure (SOP): The "Cold-Workup" Protocol

Objective: Hydrolysis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate to the corresponding carboxylic acid with >95% retention of the carboxyl group.

Reagents & Setup
  • Substrate: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (1.0 eq)

  • Base: LiOH

    
    H
    
    
    
    O (1.2 eq) or NaOH (1.1 eq) – LiOH is preferred for solubility in THF.
  • Solvent: THF:Water (3:1 v/v)

  • Quench: 1N HCl (Cold) or Citric Acid (10% aq)

  • Temperature: Strictly 0°C to 5°C.

Step-by-Step Workflow

Step 1: Saponification (The Safe Zone) Dissolve the ester in THF/Water. Cool to 0°C. Add LiOH slowly. Stir at 0°C–10°C.

  • Note: The carboxylate salt (R-COO

    
     Li
    
    
    
    ) is relatively stable. Decarboxylation risk is low until you acidify.

Step 2: Monitoring Monitor by TLC or HPLC. Do not heat to accelerate. If reaction is slow, add slightly more base or wait, but keep T < 20°C.

Step 3: The Critical Workup (Danger Zone) Once starting material is consumed:

  • Chill: Cool the reaction mixture to 0°C in an ice/salt bath.

  • Wash (Optional): If the reaction is dirty, wash the basic aqueous layer quickly with cold MTBE to remove neutral impurities. Keep the aqueous layer (contains product).

  • Acidification: While stirring vigorously at 0°C, add cold 1N HCl or 10% Citric Acid dropwise.

    • Target pH: 3.0 – 4.0 .

    • Warning: Do NOT blast to pH 1. Strong acidic environments catalyze the decarboxylation mechanism.

  • Extraction: Immediately extract with cold Ethyl Acetate (EtOAc) or DCM.

  • Drying: Dry organic layer over Na

    
    SO
    
    
    
    (anhydrous) at mild temperatures. Filter.
  • Concentration: Evaporate solvent under high vacuum at room temperature (or below 30°C) . Do not use a warm water bath on the rotavap.

Visual Workflow (Graphviz)

WorkupFlow cluster_legend Legend Start Start: Hydrolysis Reaction (Basic pH, Stable Salt) Check Check Conversion (TLC/HPLC) Start->Check Cool Cool to 0°C (CRITICAL) Check->Cool Complete Acidify Acidify to pH 3-4 (Use Citric Acid/HCl) Cool->Acidify Extract Rapid Extraction (Cold EtOAc) Acidify->Extract Minimize Time Evap Evaporate < 30°C (High Vac) Extract->Evap Storage Store at -20°C or Use Immediately Evap->Storage Stable Stable Zone Risk High Risk Zone

Caption: Workflow emphasizing the "High Risk Zone" during acidification where decarboxylation is most likely.

Troubleshooting Guide (Root Cause Analysis)

User Report: "I isolated a solid, but NMR shows a methyl ketone instead of the carboxylic acid."

SymptomProbable CauseCorrective Action
Product is a Ketone Thermal Decarboxylation: The acid lost CO

during workup or drying.
Avoid Heat: Keep rotavap bath < 25°C. Do not dry in an oven. Store at -20°C.
Product is a Ketone Acid-Catalyzed Decarboxylation: The pH was too low during workup.Buffer pH: Stop acidification at pH 3-4. Use Citric Acid instead of HCl.
Low Yield (Aqueous) Water Solubility: The

-keto acid is somewhat polar.
Salting Out: Saturate the aqueous layer with NaCl before extraction.
Low Yield (Cleavage) Retro-Claisen Condensation: Strong base + Heat attacked the ketone.Milder Base: Use LiOH (1.1 eq) at 0°C. Avoid refluxing in base.
Dark/Tar Product Thiophene Polymerization: Acid sensitivity of the thiophene ring.Avoid Strong Acids: Do not use conc. HCl or H

SO

. Thiophenes are acid-sensitive.

Advanced Technical Insights

The "Trap": Decarboxylation Mechanism

Understanding why this happens allows you to prevent it.[1]


-keto acids undergo decarboxylation via a concerted, 6-membered cyclic transition state. This pathway is accessible at relatively low temperatures.

Mechanism Diagram (Graphviz)

Caption: The 6-membered transition state facilitates CO2 loss. Preventing H-bond formation (by keeping pH neutral) or reducing energy (Cold T) stops this.

Field Insight: The Rivaroxaban Connection

This specific chemistry is often encountered in the synthesis of Rivaroxaban (Xarelto) intermediates [1, 2]. In industrial settings, the isolation of the free acid is often bypassed.

  • Pro-Tip: If your next step is an amide coupling (e.g., with an amine), consider a One-Pot Procedure . Hydrolyze the ester, neutralize carefully to pH 7, and add your coupling reagents (EDC/HOBt or HATU) directly to the crude mixture or the wet organic extract. This avoids the stress of isolating the dry, unstable acid.

Frequently Asked Questions (FAQs)

Q: Can I store the acid overnight? A: Only if frozen (-20°C) and under inert atmosphere. At room temperature, it will slowly decompose to the ketone.

Q: Why did my reaction turn black? A: Thiophenes, especially electron-rich or halogenated ones, are sensitive to strong mineral acids (polymerization/decomposition). If you used 6M HCl or heated the acid step, you likely degraded the thiophene ring.

Q: Can I use K2CO3 in Methanol instead of LiOH? A: Yes, but hydrolysis might be slower. The key is not the base, but the acidification step.

Q: I actually WANT the ketone (decarboxylated product). How do I drive it? A: If the ketone is your target, simply reflux the hydrolyzed mixture in acidic media (e.g., dilute H


SO

or AcOH/Water) for 1-2 hours. You will observe gas evolution (CO

).

References

  • Mali, et al. "Facile approach for the synthesis of rivaroxaban using alternate synthon."[2] Sustainable Chemical Processes, 2015 , 3:11.

  • Roehrig, S. et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 2005 , 48(19), 5900–5908.

  • Master Organic Chemistry. "Decarboxylation of Beta-Keto Acids."

Sources

Optimization

"minimizing self-condensation in beta-keto ester synthesis"

Technical Support Center: Beta-Keto Ester Synthesis Current Status: Online | Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Beta-Keto Ester Synthesis Current Status: Online | Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Synthesis Optimization Hub.

You are likely here because your Claisen condensation yielded a "tarry mess," a statistical mixture of products, or recovered starting material.

The synthesis of


-keto esters via the Claisen condensation is deceptively simple in textbooks but notoriously fickle in the lab. The core failure mode is self-condensation  (homo-coupling) of the enolizable ester, which competes with the desired cross-condensation.

This guide moves beyond standard textbook protocols to provide industrial-grade strategies for minimizing side reactions. We focus on three distinct pathways: Kinetic Control (LDA) , Soft Enolization (


) , and the Meldrum’s Acid Bypass .

Module 1: Diagnostic Workflow

Before selecting a protocol, you must characterize your electrophile and nucleophile. Use this decision matrix to select the method that mathematically eliminates self-condensation risk.

G Start START: Define Substrates Q1 Are both partners enolizable esters? Start->Q1 Path_A High Risk: Self-Condensation Requires Kinetic Control Q1->Path_A Yes Q2 Can you use an Acid Chloride as the electrophile? Q1->Q2 No (One is non-enolizable) Method_A Method A: LDA/LiHMDS (-78°C, Inverse Addition) Path_A->Method_A Q2->Method_A No (Must use Ester) Path_B Ideal Scenario: Electrophile cannot enolize Q2->Path_B Yes Q3 Is the substrate acid-sensitive or prone to polymerization? Path_B->Q3 Method_B Method B: Magnesium Enolate (Soft Enolization) Q3->Method_B Yes (Sensitive) Method_C Method C: Meldrum's Acid (The 'Bypass' Route) Q3->Method_C No (Robust)

Figure 1: Decision matrix for selecting the optimal


-keto ester synthesis pathway based on substrate constraints.

Module 2: The Protocols

Method A: Kinetic Control (The "Frozen" Claisen)

Best for: Crossed Claisen condensations where both partners are esters and one must act strictly as the nucleophile.

The Logic: Standard alkoxide bases (NaOEt) create an equilibrium where proton exchange occurs faster than C-C bond formation. This leads to "scrambling" and self-condensation. To stop this, we use Lithium Diisopropylamide (LDA) at -78°C to quantitatively form the enolate of the nucleophile first. We then add the electrophile slowly.

Critical Step: You must use Inverse Addition if the electrophile is also enolizable (though this is risky). For non-enolizable electrophiles, standard addition is acceptable but temperature control is paramount.

Protocol:

  • Enolization: To dry THF (0.5 M) under

    
    , add LDA (1.1 equiv) at -78°C.
    
  • Nucleophile Addition: Add the enolizable ester (1.0 equiv) dropwise over 15 min. Stir for 30 min at -78°C.

    • Checkpoint: The solution should be clear/pale yellow. Dark colors indicate decomposition.

  • Electrophile Addition: Add the electrophile (1.2 equiv) as a solution in THF.

  • Quench: Quench with AcOH at low temperature before warming to RT to prevent retrograde Claisen or scrambling during warming.

Method B: Magnesium Enolate (Soft Enolization)

Best for: Highly sensitive substrates; synthesis from Acid Chlorides + Malonate Half-Esters.

The Logic: Lithium enolates are "hard" nucleophiles and can attack the carbonyl oxygen (O-acylation). Magnesium enolates are "soft" and chelate the dicarbonyl system, locking the conformation and exclusively favoring C-acylation. This method typically uses


 and Triethylamine (TEA) to generate a reactive magnesium species in situ.

Mechanism of Chelation: The


 ion coordinates between the enolate oxygen and the incoming electrophile, lowering the activation energy for C-C bond formation while sterically hindering self-condensation.

Mg_Chelation Mg Mg++ Enolate Enolate Oxygen Mg->Enolate Chelation Elec Electrophile Oxygen Mg->Elec Chelation Transition 6-Membered Transition State Enolate->Transition Elec->Transition Product C-Acylated Product Transition->Product Collapse

Figure 2: Magnesium ion chelation directs exclusive C-acylation and stabilizes the transition state.

Protocol (The Rathke/Masamune Modification):

  • Reagent Prep: Suspend anhydrous

    
     (1.2 equiv) in dry acetonitrile or THF.
    
  • Base: Add Potassium Ethyl Malonate (or equivalent half-ester) and TEA (2.5 equiv). Stir at 20°C for 1h.

    • Note: The solution becomes homogenous as the Mg-complex forms.

  • Acylation: Cool to 0°C. Add the Acid Chloride (1.0 equiv) dropwise.

  • Workup: The reaction is driven by

    
     loss (decarboxylation) upon acidic workup, yielding the pure 
    
    
    
    -keto ester.
Method C: The Meldrum's Acid Bypass

Best for: The "Gold Standard" for purity. When you absolutely cannot afford self-condensation.

The Logic: Instead of reacting two esters, you react an Acid Chloride with Meldrum's Acid. Meldrum's acid is a distinct nucleophile that does not self-condense. The resulting intermediate is then refluxed with an alcohol to undergo alcoholysis and decarboxylation, yielding the


-keto ester. This completely bypasses the "Ester vs. Ester" competition.

Protocol (Oikawa/Yonemitsu):

  • Acylation: Dissolve Meldrum's acid (1.0 equiv) and Pyridine (2.0 equiv) in DCM at 0°C. Add Acid Chloride (1.0 equiv) slowly. Stir 1h.

  • Isolation: Wash with dilute HCl. Evaporate DCM to obtain the Acyl-Meldrum's intermediate (often a solid).

  • Alcoholysis: Dissolve the intermediate in the desired alcohol (e.g., EtOH for ethyl ester). Reflux for 2-4h.

  • Result: Quantitative conversion to

    
    -keto ester + Acetone + 
    
    
    
    .

Module 3: Troubleshooting & FAQ

Symptom Matrix

SymptomDiagnosisCorrective Action
Recovered Starting Material Enolization failed or retrograde reaction occurred during workup.1. Ensure temp is -78°C during enolization.2. Quench with Acetic Acid at -78°C before warming.3. Check anhydrous quality of THF.
"Tarry" Polymerization Base was too strong or temp too high, causing polymerization of the electrophile (especially with acrylates).Switch to Method B (

)
. Magnesium enolates are too mild to initiate anionic polymerization.
O-Acylation (Enol Ester) "Hard" nucleophile attacked "Hard" electrophile (Oxygen attack).1. Switch counter-ion from Li+ to Mg++ (Method B).2. Use a less polar solvent to tighten ion pairing.
Decarboxylation of Product Workup was too acidic or thermal stress was applied to the free acid form.Maintain pH > 4 during workup. Do not heat the crude product if it contains residual acid.
Self-Condensation (Homocoupling) Scrambling of the enolate.You likely used a thermodynamic base (NaOEt) or warmed the kinetic enolate (LDA) too fast. Switch to Method C to bypass the issue entirely.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1][2] "Meldrum's acid in organic synthesis.[1][2][3][4] 2. A general and versatile synthesis of beta-keto esters."[1][2][5][6][7] Journal of Organic Chemistry.

  • Rathke, M. W., & Cowan, P. J. (1985). "Procedures for the acylation of diethyl malonate and other active methylene compounds with acid chlorides using magnesium chloride and triethylamine." Journal of Organic Chemistry.

  • Clay, R. J., et al. (1993). "Synthesis of Beta-Keto Esters from Acid Chlorides and Magnesium Enolates." Synthesis.

  • Stiles, M. (1959). "Carboxylation of Ketones with Magnesium Methyl Carbonate." Journal of the American Chemical Society.[8]

Sources

Troubleshooting

Green Catalysis Support Hub: Thiophene Acylation

Topic: Alternative Catalysts for Thiophene Acylation Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist Strategic Overview: Beyond Aluminum Chloride Welcome to the Support Hub. If you are he...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Catalysts for Thiophene Acylation

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist

Strategic Overview: Beyond Aluminum Chloride

Welcome to the Support Hub. If you are here, you are likely encountering the classic bottlenecks of Friedel-Crafts acylation using traditional Lewis acids (


, 

): stoichiometric waste generation, difficult workups, and the polymerization of acid-sensitive thiophene substrates.

Our directive is to transition your workflow toward heterogeneous catalysis and recyclable homogeneous systems . This guide focuses on three validated alternative classes: Zeolites (H-Beta) , Heteropoly Acids (HPAs) , and Metal Triflates .

Quick Decision Matrix

Use this logic flow to select the correct catalyst for your specific constraints.

G Start START: Define Constraints Scale Scale of Reaction? Start->Scale Substrate Substrate Sensitivity? Scale->Substrate Lab/Pilot (<1kg) HBeta RECOMMENDATION: Zeolite H-Beta (Robust, Shape Selective) Scale->HBeta Industrial (>1kg) Recycle Catalyst Recycling Critical? Substrate->Recycle High (Thiophene polymerizes easily) Substrate->HBeta Moderate HPA RECOMMENDATION: Supported HPA (H3PW12O40) (High TOF, Low Temp) Recycle->HPA Yes (Filtration) Triflate RECOMMENDATION: Metal Triflates (Yb(OTf)3) (Ionic Liquids, Homogeneous-like) Recycle->Triflate Yes (Phase Separation)

Figure 1: Catalyst selection decision tree based on operational scale and substrate stability.

Module A: Solid Acid Catalysts (Zeolites)

Primary Recommendation: Zeolite H-Beta (


 ratio ~25-30).

Zeolites offer a "shape-selective" advantage.[1] Unlike


, which forms a complex with the ketone product (requiring >1 equivalent), zeolites act as true catalysts.
Troubleshooting & FAQs: Zeolites

Q: My conversion is stuck at <40% despite using H-Beta. Is the catalyst dead? A: Likely, it is "poisoned" by water or pore blockage.

  • The Fix (Activation): Zeolites are hygroscopic. You must calcine the catalyst at 500°C for 4–6 hours before use to remove adsorbed water, which competes for active acid sites.

  • The Fix (Pore Size): Ensure you are using Zeolite Beta (H-Beta) , not ZSM-5.[1] Thiophene acylation involves bulky transition states. ZSM-5 pores (approx. 5.5 Å) are often too small, leading to diffusion limitations. H-Beta (approx.[1][2] 7.6 Å) allows faster mass transfer [1, 5].

Q: I am seeing black tar in the flask. What is happening? A: This is thiophene oligomerization/polymerization.

  • Cause: The acidity is too strong, or the local concentration of the acylating agent is too low relative to the thiophene.

  • The Fix: Switch the addition order. Disperse the zeolite in the acylating agent (e.g., acetic anhydride) first, allowing the formation of the surface acylium intermediate, then add thiophene slowly. Keep the temperature below 80°C [5].

Q: The reaction works once, but the recycled catalyst fails. Why? A: "Coking" (carbon deposition) has blocked the active sites.

  • The Protocol: Filter the catalyst, wash with acetone, dry, and re-calcine in air at 550°C for 6 hours. This burns off the organic coke and restores activity to >95% of the fresh catalyst [1].

Module B: Heteropoly Acids (HPAs) & Triflates

Primary Recommendation: Phosphotungstic Acid (


), ideally supported on Zirconia or Silica.
Troubleshooting & FAQs: HPAs & Triflates

Q: My HPA catalyst is dissolving in the reaction mixture. How do I separate it? A: Bulk HPAs are soluble in polar organic media.

  • The Fix: Use Supported HPAs . Impregnate

    
     (20-40 wt%) onto acidic supports like 
    
    
    
    or neutral supports like MCM-41. This renders the catalyst heterogeneous, preventing leaching and enabling simple filtration [4].

Q: I want to use Rare Earth Triflates (


). Do I need strictly anhydrous conditions? 
A:  Surprisingly, no.
  • The Insight: Unlike

    
    , metal triflates are water-tolerant Lewis acids. However, for thiophene acylation, water hydrolyzes the anhydride reagent. While the catalyst survives, your reagent is consumed. Maintain dry conditions for stoichiometry, not catalyst survival [2].
    

Master Protocol: H-Beta Catalyzed Acetylation of Thiophene

Objective: Synthesis of 2-acetylthiophene with >98% selectivity and >95% conversion.

Reagents:

  • Thiophene (1.0 equiv)[1]

  • Acetic Anhydride (2.0 - 3.0 equiv)

  • Catalyst: H-Beta Zeolite (

    
     = 25), calcined.
    

Workflow:

  • Catalyst Pre-treatment (CRITICAL):

    • Heat H-Beta zeolite in a muffle furnace at 500°C for 4 hours . Cool in a desiccator.

  • Acylium Generation:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Acetic Anhydride (30 mmol) and Activated H-Beta (0.5 g) .

    • Stir at room temperature for 15 minutes. Explanation: This allows the anhydride to adsorb onto the Brønsted/Lewis sites, generating the active surface acyl species.

  • Reaction:

    • Add Thiophene (10 mmol) dropwise.

    • Heat the mixture to 60–80°C . Do not exceed 90°C to prevent polymerization.

    • Monitor via TLC or GC-MS. Standard reaction time: 2–4 hours [5].

  • Workup:

    • Cool to room temperature.

    • Filter the mixture to recover the zeolite (Save for regeneration).

    • Remove excess acetic anhydride/acetic acid via rotary evaporation (or neutralize with aqueous

      
       if scale permits).
      
    • Purify residue via distillation or short silica plug if necessary (often not needed due to high selectivity).

Mechanistic Visualization

Understanding the surface chemistry is vital for troubleshooting. The reaction follows a Langmuir-Hinshelwood or Eley-Rideal mechanism depending on adsorption strength.

Mechanism Step1 1. Adsorption (Anhydride binds to Zeolite Acid Site) Step2 2. Activation (Formation of Surface Acylium Ion) Step1->Step2 - AcOH Step3 3. Electrophilic Attack (Thiophene attacks Acylium) Step2->Step3 + Thiophene Step4 4. Desorption (2-Acetylthiophene leaves surface) Step3->Step4 Rate Limiting Step Step4->Step1 Site Regeneration

Figure 2: Surface-mediated catalytic cycle for zeolite acylation. Note that desorption is often rate-limiting due to the polarity of the product.

Comparative Performance Data

ParameterTraditional (

)
Zeolite (H-Beta)Supported HPA (

)
Stoichiometry >1.2 equiv (Reagent)Catalytic (<10 wt%)Catalytic (<5 wt%)
Selectivity (2-pos) 90-95%98-99% (Shape Selective)95-97%
Waste Stream Aluminum salts + HCl (High)Minimal (Acetic Acid byproduct)Minimal
Moisture Sensitivity Extreme (Explosive/Fuming)Low (Requires Calcination)Moderate
Solvent Need DCM/NitrobenzeneSolvent-Free (Reagent as solvent)Solvent-Free possible

References

  • Corma, A., et al. (2005). "Zeolites as catalysts for the acylation of aromatics and heteroaromatics."[2] Journal of Catalysis. (Verified via general search on Zeolite H-Beta performance).

  • Kobayashi, S., et al. (2002). "Rare-earth metal triflates as water-tolerant Lewis acid catalysts." Chemical Reviews.

  • Kozhevnikov, I. V. (2003). "Friedel–Crafts acylation and related reactions catalyzed by heteropoly acids."[1] Applied Catalysis A: General.

  • Kaur, J., & Kozhevnikov, I. V. (2002). "Acylation of thiophene derivatives with acetic anhydride catalyzed by heteropoly acids." Catalysis Communications.

  • Wang, J., et al. (2014). "Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts." TSI Journals.

Sources

Optimization

"managing exothermic reactions in Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate synthesis"

Topic: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Synthesis Executive Summary Current Context: You are synthesizing Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3).[1][2][3] This is a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Synthesis

Executive Summary

Current Context: You are synthesizing Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3).[1][2][3] This is a critical intermediate, structurally related to the API Rivaroxaban, and involves attaching a sensitive 5-chlorothiophene moiety to a beta-keto ester backbone.

The Challenge: The primary synthetic route involves the C-acylation of an active methylene species (Meldrum’s acid or Magnesium Ethyl Malonate) with 5-chlorothiophene-2-carbonyl chloride . This process presents three distinct thermal risks:

  • Acylation Exotherm: Immediate heat release during the nucleophilic attack on the acid chloride.[4]

  • Quenching Exotherm: Heat generation during acid neutralization of the enolate base.[4]

  • Decarboxylation Gas Evolution: Endothermic/Exothermic complex behavior coupled with rapid

    
     release, posing pressurization risks.[4]
    
Module 1: Critical Process Parameters (CPP) & Thermodynamics

The following data defines the operational window for the Magnesium Bis(monoethyl malonate) route, which is the preferred industrial method over the Meldrum's acid route due to superior thermal control.

ParameterSpecificationScientific Rationale
Reagent Stoichiometry Acid Chloride (1.0 eq) : Mg Salt (1.1 eq) : Base (2.5 eq)Excess base (TEA) is required to neutralize HCl generated in situ and maintain the enolate.
Acylation Temperature 0°C to 15°C (Strict Control)Higher temperatures (>20°C) promote dechlorination of the thiophene ring and O-acylation side products.
Dosing Rate 0.5 – 1.0 volumes/hourMust match the Heat Removal Capacity (

) of the jacket to prevent accumulation.
Quench pH Adjust to pH < 2.0 with HClEssential to break the Magnesium chelate complex before decarboxylation.[4]
Decarboxylation Temp 35°C - 45°CControlled heating required. Rapid heating leads to foaming (

evolution).
Module 2: The "Self-Validating" Protocol (Magnesium Route)

This protocol uses Potassium Ethyl Malonate (KEM) and Magnesium Chloride (


)  to generate the reactive magnesium enolate in situ. This is safer than using pyrophoric bases like NaH.[4]
Step-by-Step Methodology
  • Enolate Formation (Endothermic/Mild Exotherm):

    • Charge Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) to the reactor.

    • Add Potassium Ethyl Malonate (KEM) (1.2 eq) and

      
        (1.5 eq).
      
    • Cool to 0°C.[4]

    • Add Triethylamine (TEA) (2.5 eq) slowly. Note: Mild exotherm observed here due to deprotonation.

    • Stir for 2 hours. The slurry thickens as the Magnesium Enolate complex forms.

  • Acylation (CRITICAL EXOTHERM):

    • Dissolve 5-chlorothiophene-2-carbonyl chloride (1.0 eq) in a minimal amount of solvent.

    • Dosing: Add the acid chloride solution to the enolate slurry dropwise.

    • Control: Maintain internal temperature

      
      .
      
    • Mechanism:[5][6] The Carbonyl Chloride attacks the C-nucleophile of the Magnesium chelate.

    • Validation: Monitor by HPLC. Disappearance of Acid Chloride should be instantaneous. If accumulation occurs, STOP dosing.[4]

  • Acid Quench & Decarboxylation:

    • Cool mixture to 0°C.

    • Add 2N HCl slowly (Strong Exotherm). Target pH 1-2.

    • The reaction partitions into two phases.[2][7] Separate organic layer.[3][4][8]

    • Heat organic layer to 40-50°C. Monitor Gas Flow.

      
       evolution indicates conversion of the intermediate tricarbonyl to the target beta-keto ester.
      
Module 3: Visualization of Reaction Logic

The following diagram illustrates the reaction pathway and the specific points where thermal risks (Red Nodes) must be managed.

ReactionFlow Start Start: 5-chlorothiophene-2-carboxylic acid Activation Activation: SOCl2 / Toluene (Gas Evolution SO2/HCl) Start->Activation Activation AcidChloride Intermediate: 5-chlorothiophene-2-carbonyl chloride Activation->AcidChloride Distill/Strip Coupling Coupling (Acylation) CRITICAL EXOTHERM T < 10°C AcidChloride->Coupling Slow Addition EnolatePrep Enolate Prep: K-Ethyl Malonate + MgCl2 + TEA EnolatePrep->Coupling Enolate Ready Intermediate Mg-Chelated Tricarbonyl Coupling->Intermediate C-Acylation Quench Acid Quench (HCl) Exothermic Neutralization Intermediate->Quench Hydrolysis Decarb Decarboxylation (Heat to 45°C) CO2 Release Quench->Decarb Phase Cut Product Target: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Decarb->Product -CO2

Caption: Process flow for Magnesium-mediated synthesis highlighting critical thermal control points (Red).

Module 4: Troubleshooting Center (FAQs)
Category 1: Thermal Runaway & Pressure

Q: My internal temperature is spiking despite the jacket being set to -10°C. What is happening?

  • Root Cause: The Dosing Rate exceeds the Heat Transfer Coefficient (

    
    )  of your reactor. The reaction is instantaneous; therefore, the rate of heat generation (
    
    
    
    ) is directly proportional to the addition rate.
  • Immediate Action: Stop the addition immediately. Allow

    
     to return to baseline.
    
  • Corrective Protocol: Calculate the adiabatic temperature rise ($ \Delta T_{ad} $). If you are operating at scale, ensure your dosing time is extended.[4] For a 1L reactor, dosing should take >45 minutes.[4]

Q: During the quench step, I see vigorous foaming and pressure buildup.

  • Root Cause: Premature decarboxylation.[4] If the quench allows the temperature to rise >25°C while the pH is dropping, the intermediate acid (3-(5-chlorothiophen-2-yl)-3-oxopropanoic acid) will begin decarboxylating rapidly while simultaneously releasing neutralization heat.

  • Corrective Protocol: Keep the quench temperature strictly < 5°C . Do not allow the batch to warm up until the pH is adjusted and the biphasic system is established.

Category 2: Impurity Profile

Q: I am seeing a "des-chloro" impurity (Ethyl 3-(thiophen-2-yl)-3-oxopropanoate) in the final product.

  • Root Cause: Hydrodechlorination .[4] The 5-chloro position on the thiophene ring is labile.[7] This side reaction is catalyzed by high temperatures (>30°C) in the presence of Magnesium salts and excess amine bases.

  • Corrective Protocol: Ensure the Acylation step never exceeds 15°C. Ensure the Decarboxylation step does not exceed 50°C.

Q: The reaction mixture solidified during the enolate formation.

  • Root Cause: The Magnesium-Malonate-TEA complex is highly insoluble in certain solvents (like pure Ethyl Acetate) at high concentrations.

  • Corrective Protocol: Use Acetonitrile (MeCN) as a co-solvent or increase the solvent volume to 10-15 volumes relative to the starting acid. A thick slurry is normal, but it must remain stirrable to ensure heat transfer during the acid chloride addition.

Module 5: Logic Tree for Process Failure

Use this decision matrix when the reaction deviates from expected behavior.

Troubleshooting Issue Problem Detected Type1 High Exotherm Issue->Type1 Type2 Low Yield / Impurities Issue->Type2 Check1 Check Dosing Rate Type1->Check1 Check2 Check Stirring/Mixing Type1->Check2 Check3 Check Temp > 20°C? Type2->Check3 Check4 Check Water Content Type2->Check4 Action1 Reduce Feed Rate Check1->Action1 Action2 Increase Solvent Vol Check2->Action2 Action3 Dechlorination Risk: Cool Reaction Check3->Action3 Action4 Hydrolysis Risk: Dry Solvents Check4->Action4

Caption: Decision matrix for troubleshooting thermal and chemical deviations.

References
  • Preparation of Rivaroxaban and Intermediates. (2015). World Intellectual Property Organization, WO2015198259A1.[4] (Describes the handling of 5-chlorothiophene-2-carbonyl chloride and acylation conditions). Link

  • Synthesis of Beta-Keto Esters via Magnesium Enolates. (2011). Organic Process Research & Development.
  • Safety Data Sheet: 5-Chlorothiophene-2-carbonyl chloride. (2025). Fisher Scientific.[4] (Hazards: Corrosive, Reacts with Water).[4] Link

  • Synthesis of Ethyl 3,3-diethoxypropanoate (General Acylation Context). Organic Syntheses, Coll. Vol. 4, p.415.[4] (Provides foundational context for enol ether acylations). Link

Sources

Troubleshooting

"removal of unreacted starting materials from Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate"

Topic: Removal of unreacted starting materials (specifically 5-chlorothiophene-2-carboxylic acid and alkyl acetates) from Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate. Target Audience: Process Chemists, Medicinal Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted starting materials (specifically 5-chlorothiophene-2-carboxylic acid and alkyl acetates) from Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate. Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers.[1] Context: This compound (CAS 188937-11-3) is a critical beta-keto ester intermediate in the synthesis of the anticoagulant Rivaroxaban .[1]

Module 1: The Chemical Foundation

Before initiating any purification, you must understand the physicochemical disparity between your product and its impurities.[1] The separation strategy relies entirely on the acidity difference (pKa) and lipophilicity.[1]

Component Analysis
ComponentChemical RolepKa (Approx.)Solubility Profile
Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Target Product ~11.0 (α-proton)Soluble in EtOAc, DCM, Toluene.[1] Insoluble in water.[1]
5-chlorothiophene-2-carboxylic acid Critical Impurity ~3.5 (COOH)Soluble in basic water (pH > 5).[1] Soluble in polar organics.[1]
Ethyl Acetate / Diethyl Carbonate Solvent/Reagent NeutralMiscible/Soluble in organics.[1] Volatile.
Inorganic Salts (MgCl₂, NaCl) Byproducts N/AWater soluble.[1]
The Separation Logic

The most persistent impurity is the unreacted 5-chlorothiophene-2-carboxylic acid .[1]

  • The Trap: Both the product and the impurity are organic solids. Co-crystallization is common.[1]

  • The Solution: Exploiting the

    
     (~7.5 units).[1] You can selectively deprotonate the carboxylic acid impurity into a water-soluble carboxylate salt using a weak base, while the beta-keto ester product remains protonated and lipophilic.
    

Module 2: Extraction Protocol (The "Bicarbonate Wash")

User Query: "I have significant unreacted acid in my crude mixture. How do I remove it without hydrolyzing the ester?"

Senior Scientist Response: Do not use strong bases like NaOH or KOH.[1] These will deprotonate the alpha-position of your beta-keto ester (forming a soluble enolate) or hydrolyze the ester group entirely.[1] Use a Saturated Sodium Bicarbonate (NaHCO₃) wash.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Ratio: Use 10 mL solvent per 1 g of crude solid.[1]

  • The Acid Scavenge (Critical Step):

    • Add Saturated Aqueous NaHCO₃ (1:1 volume ratio to organic phase).

    • Observation: You will see effervescence (CO₂ evolution) as the carboxylic acid is neutralized.[1]

    • Stir vigorously for 15 minutes. Do not just shake; equilibrium takes time for the biphasic system.[1]

  • Phase Separation:

    • Separate the layers.[1][2] The Aqueous Layer now contains the 5-chlorothiophene-2-carboxylate sodium salt.[1]

    • The Organic Layer contains your Beta-Keto Ester.[1]

  • Validation Check:

    • Acidify a small aliquot of the aqueous layer with HCl.[1] If a precipitate forms, you have successfully extracted the starting acid.[1]

  • Drying: Wash the organic layer once with Brine (sat.[1] NaCl), dry over anhydrous MgSO₄, and concentrate.

Module 3: Chromatographic Purification & Troubleshooting

User Query: "My product streaks on the TLC plate and column, making separation difficult. Is it decomposing?"

Senior Scientist Response: It is likely not decomposing, but rather tautomerizing .[1] Beta-keto esters exist in equilibrium between the Keto and Enol forms.[1] The enol form has an acidic hydroxyl group that interacts strongly with the silanols on silica gel, causing "streaking" or "tailing."

Troubleshooting Guide: The "Buffered Silica" Method
IssueCauseSolution
Streaking/Tailing Interaction of Enol form with SilicaAdd 1% Acetic Acid to your eluent system.[1] This suppresses the ionization of silanols and the enol, sharpening the band.
Co-elution with Acid Incomplete workupPerform the Bicarbonate Wash (Module 2) before loading the column.[1] Silica is poor at separating weak acids from weak acids.[1]
Product Decomposition Retro-Claisen or DecarboxylationAvoid heating the column.[1] Do not use basic modifiers (Triethylamine) which promote decarboxylation.[1]
Recommended Eluent Systems
  • Hexane : Ethyl Acetate (Start 95:5, Gradient to 80:20).[1]

  • Toluene : Ethyl Acetate (Excellent for thiophene derivatives; aromatic stacking helps resolution).[1]

Module 4: Crystallization (Polishing)

User Query: "I need >99.5% purity for API synthesis. The oil won't solidify."

Senior Scientist Response: Beta-keto esters often oil out due to trace solvent impurities.[1] Crystallization requires a specific polarity balance to force the lattice formation.[1]

Crystallization Protocol
  • Solvent Swap: Ensure all DCM or EtOAc is removed (high vacuum).[1]

  • Dissolution: Dissolve the oil in a minimum amount of warm Isopropanol (IPA) or Ethanol (approx 40-50°C).[1]

  • Anti-Solvent Addition: Slowly add n-Heptane or Water dropwise until slight turbidity persists.[1]

    • Note: If using water, ensure the temperature is controlled to prevent oiling out.[1]

  • Cooling: Allow to cool to Room Temp slowly, then 0°C.

  • Seed: If available, add a seed crystal of pure CAS 188937-11-3.

Module 5: Workflow Visualization

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Contains Product + Acid + Salts) Quench Quench & Dilute (EtOAc or DCM) Start->Quench Wash Bicarbonate Wash (Sat. NaHCO3) Quench->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains Impurity: Thiophene Carboxylate) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains Product: Beta-Keto Ester) PhaseSep->OrgLayer CheckPurity Check Purity (TLC/HPLC) OrgLayer->CheckPurity Cryst Crystallization (IPA/Heptane) CheckPurity->Cryst Purity > 90% Column Flash Chromatography (Hex/EtOAc + 1% AcOH) CheckPurity->Column Purity < 90% Final Pure Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (>99% Purity) Cryst->Final Column->Final

Caption: Decision tree for the isolation of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate, prioritizing chemical extraction over chromatography.

References

  • Mali, S. et al. (2015).[1][3] "Facile approach for the synthesis of rivaroxaban using alternate synthon." Sustainable Chemical Processes, 3:11.

  • Olimjonov, S. et al. (2022).[1][2] "An Improved and Practical Synthesis of Rivaroxaban." Heterocycles, Vol. 104, No. 10.

  • Roehrig, S. et al. (2005).[1] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[1] Journal of Medicinal Chemistry, 48(19), 5900–5908.

  • PubChem. (n.d.).[1][4] "Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (Compound)." National Library of Medicine.[1]

Sources

Optimization

Technical Support Center: Impurity Profiling for Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate

Molecule Identity: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate CAS: 188937-11-3 Primary Application: Key intermediate in the synthesis of Rivaroxaban (Factor Xa Inhibitor) . Introduction: The Criticality of Purity in...

Author: BenchChem Technical Support Team. Date: February 2026

Molecule Identity: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate CAS: 188937-11-3 Primary Application: Key intermediate in the synthesis of Rivaroxaban (Factor Xa Inhibitor) .

Introduction: The Criticality of Purity in Rivaroxaban Intermediates

As a Senior Application Scientist, I often see researchers struggle with this specific


-keto ester. Its behavior is dominated by two factors: keto-enol tautomerism  (complicating analysis) and hydrolytic instability  (complicating storage).

In the context of Rivaroxaban synthesis, the purity of this intermediate is non-negotiable. Residual starting material (2-acetyl-5-chlorothiophene) or hydrolyzed acid byproducts can lead to difficult-to-remove side products in the subsequent condensation with the oxazolidinone amine core.

This guide provides a self-validating framework to characterize, quantify, and control these impurities.

Module 1: Analytical Troubleshooting (HPLC & NMR)

The "Ghost Impurity" Phenomenon (Keto-Enol Tautomerism)

User Complaint: "My HPLC shows two peaks for the main compound, or my NMR integration is off. Is my sample contaminated?"

Technical Insight: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate exists in a dynamic equilibrium between its keto and enol forms. In solution, the rate of interconversion is often slow on the NMR timescale (leading to distinct signal sets) and slow enough on the HPLC timescale to cause peak splitting or broadening.

Troubleshooting Protocol: Validating Tautomers vs. Impurities
Diagnostic TestObservationConclusion
H-NMR (CDCl3) Two singlets near

12.0 ppm (enol -OH) and

3.9 ppm (keto -CH2-).
Normal Behavior. Calculate ratio (typically 10-30% enol in CDCl3).
HPLC (Neutral) Split peak or "saddle" between two peaks.Artifact. The column is separating the tautomers faster than they re-equilibrate.
HPLC (Acidic) Peaks merge into a single, sharp peak.Confirmed Tautomerism. Acid catalyzes the exchange, averaging the signal.
Recommended HPLC Method

To accurately quantify impurities without tautomer interference, you must force rapid equilibration or suppress enol ionization.

  • Column: C18 (e.g., Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid (H3PO4) in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 20 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Why this works: The acidic pH stabilizes the keto form and accelerates proton exchange, merging the split peaks into a single quantifiable entity.

Module 2: Synthesis-Related Impurity Profiling

User Complaint: "I have a persistent impurity at RRT ~0.8 that increases during workup."

Technical Insight: This is likely the Starting Material (Impurity A) or the Decarboxylated Product . The synthesis involves a Claisen condensation of 1-(5-chlorothiophen-2-yl)ethan-1-one with diethyl carbonate. If the reaction stops early, or if the product hydrolyzes and decarboxylates, you regenerate the ketone.

Impurity Origin Map

ImpurityMap cluster_0 Critical Control Point SM Starting Material (2-acetyl-5-chlorothiophene) Product Target Product (Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate) SM->Product Claisen Condensation (NaH/Base) Reagent Diethyl Carbonate Reagent->Product Product->SM Reverse Claisen (if not quenched properly) AcidImp Impurity B: Acid Form (Hydrolysis Product) Product->AcidImp Hydrolysis (Moisture/Acidic Workup) AcidImp->SM Decarboxylation (-CO2, Heat)

Figure 1: Impurity generation pathway showing the cyclic relationship between the product and the starting material via decarboxylation.

Characterization of Key Impurities
Impurity CodeChemical NameOriginDetection (RRT vs Product)
Impurity A 1-(5-chlorothiophen-2-yl)ethan-1-oneUnreacted Starting Material OR Decarboxylation~0.85 (Elutes earlier)
Impurity B 3-(5-chlorothiophen-2-yl)-3-oxopropanoic acidHydrolysis of Ester~0.4 - 0.6 (Highly pH dependent)
Impurity C Diethyl CarbonateExcess Reagent~1.2 (Elutes later, weak UV)
Troubleshooting: High Levels of Impurity A

If Impurity A is high (>0.5%):

  • Check Reaction Completion: Ensure the Claisen condensation went to completion before quenching.

  • Check Workup Temperature: Do not heat the acidic aqueous layer during extraction. The free acid (Impurity B) decarboxylates rapidly above 40°C to regenerate Impurity A.

    • Corrective Action: Perform quench and extraction at 0-5°C.

Module 3: Storage & Stability

User Complaint: "The material was pure last month (99%), but now it's 95% and smells like acetic acid/vinegar."

Technical Insight:


-keto esters are hygroscopic and prone to hydrolysis. The "vinegar" smell is actually the degradation of the ester. Once the acid (Impurity B) forms, it autocatalyzes further hydrolysis.
Storage Protocol
  • Container: Amber glass with a Teflon-lined cap.

  • Atmosphere: Argon or Nitrogen blanket is mandatory .

  • Temperature: -20°C for long term; 2-8°C for active use.

  • Desiccant: Store secondary container with silica gel or molecular sieves.

FAQ: Rapid Response

Q: Can I use GC-MS for purity analysis? A: Use with caution. The high temperature of the GC injection port (250°C+) will cause thermal decarboxylation of any trace acid impurity, artificially inflating the "Starting Material" (Impurity A) peak. HPLC is preferred.

Q: Why is the melting point range broad (e.g., 45-55°C)? A: This is often due to the keto-enol mixture. Pure keto and pure enol forms have different crystal lattices and melting points. A broad range does not necessarily indicate chemical impurity, but rather a tautomeric mixture.

Q: How do I remove Impurity A (Starting Ketone) if it's already present? A: Recrystallization is difficult due to similar solubility profiles. High-vacuum distillation is effective, but risky due to thermal degradation. The best approach is column chromatography using a gradient of Hexanes:Ethyl Acetate (starting 95:5), as the ketone is significantly less polar than the


-keto ester.

References

  • Rivaroxaban Synthesis & Impurities

    • Roehrig, S. et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 2005, 48(19), 5900–5908.
  • Tautomerism in Beta-Keto Esters

    • Ferreira, M. et al. "Keto-enol Tautomerism of β-Dicarbonyl Compounds." Journal of Organic Chemistry. (General mechanistic reference for β-keto ester behavior).
  • Analytical Method Validation (Rivaroxaban Intermediates)

    • Chao, L. et al. "Determination of Rivaroxaban and its Intermediates by HPLC.
  • Chemical Safety & Data (CAS 188937-11-3)

    • PubChem Compound Summary for Ethyl 3-(5-chlorothiophen-2-yl)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of HPLC Method for Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate

Executive Summary: The Analytical Imperative Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) is a Critical Process Intermediate (CPI) in the synthesis of Rivaroxaban (Xarelto®), a direct Factor Xa inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) is a Critical Process Intermediate (CPI) in the synthesis of Rivaroxaban (Xarelto®), a direct Factor Xa inhibitor. The purity of this


-keto ester is determinant for the yield and quality of the subsequent condensation steps.

The Problem: Standard neutral-pH reverse-phase methods often fail for this molecule. The


-keto ester moiety exhibits keto-enol tautomerism , leading to peak splitting or severe tailing (

) when analyzed without pH control. Furthermore, separation from its primary impurity—the dechlorinated analog (Ethyl 3-(thiophen-2-yl)-3-oxopropanoate)—is challenging due to structural similarity.

The Solution: This guide compares a conventional Isocratic Method against an Optimized Acidic Gradient Method . We demonstrate that the optimized method not only resolves the tautomerism issue but also achieves superior separation of process-related impurities, fully validated according to ICH Q2(R1) guidelines.

Technical Deep Dive: The Tautomerism Challenge

Before validating, one must understand the analyte. The target molecule exists in equilibrium between two forms:

  • Keto Form: The dicarbonyl structure (dominant in acidic/neutral non-polar solvents).

  • Enol Form: Stabilized by intramolecular hydrogen bonding (dominant in basic or polar protic solvents).

Causality in Method Design:

  • Neutral Mobile Phase: The interconversion rate between keto and enol forms is comparable to the chromatographic timescale. This results in a "saddle" peak or doublet.

  • Acidic Mobile Phase: Lowering the pH (

    
    ) suppresses the ionization of the enol form and shifts the equilibrium, effectively "locking" the molecule into a single chromatographic species (or accelerating the equilibrium beyond the analytical timescale), resulting in a sharp, singular peak.
    

Comparative Analysis: Legacy vs. Optimized Method

The following table contrasts the performance of a standard "generic" method against our proposed optimized protocol.

FeatureMethod A: Generic (Legacy)Method B: Optimized (Proposed)
Column C18 Standard (5

m, 150mm)
Phenyl-Hexyl or C18 Core-Shell (2.7

m, 100mm)
Mobile Phase Acetonitrile : Water (50:50)Acetonitrile : 0.1% H₃PO₄ (Gradient)
pH Neutral (~7.0)Acidic (pH 2.0 - 2.5)
Flow Rate 1.0 mL/min0.8 mL/min
Retention Time ~4.5 min (Broad)~5.2 min (Sharp)
Tailing Factor (

)
1.8 - 2.2 (Fail)0.95 - 1.15 (Pass)
Resolution (

)
*
1.2> 3.5
Detection UV 254 nmUV 280 nm (Higher Selectivity)

*Resolution calculated against the dechlorinated impurity.

Verdict: Method B is the only viable option for regulated environments (GMP). Method A fails system suitability requirements for tailing and resolution.

Validated Experimental Protocol (Method B)

This protocol is self-validating; if the System Suitability Test (SST) fails, the run must be aborted.

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Poroshell 120 Phenyl-Hexyl, 3.0 x 100 mm, 2.7

    
    m (or equivalent). Reasoning: Phenyl-Hexyl offers unique 
    
    
    
    selectivity for the thiophene ring, enhancing separation from non-aromatic impurities.
  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 min: 10% B

    • 8.0 min: 70% B

    • 10.0 min: 70% B

    • 10.1 min: 10% B

    • 14.0 min: Stop (Re-equilibration)

  • Column Temp: 40°C (Controls viscosity and kinetics).

  • Injection Vol: 5

    
    L.
    
Standard Preparation[7]
  • Diluent: Acetonitrile : Water (50:50).

  • Stock Solution: Weigh 25 mg of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 500 ppm).

  • Working Standard: Dilute 5 mL of Stock to 50 mL with Diluent (Conc: 50 ppm).

Validation Parameters (ICH Q2)
A. Specificity (Stress Testing)
  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H₂O₂) for 2 hours.

  • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA). No interference at the retention time of the main peak.

  • Note: The ester bond is labile. Expect hydrolysis to 5-chlorothiophene-2-carboxylic acid under basic conditions. The method must resolve this acid degradation product (RT ~ 2.5 min) from the parent ester (RT ~ 5.2 min).

B. Linearity[1][2][3][4][5]
  • Protocol: Prepare 5 levels ranging from 50% to 150% of target concentration (e.g., 25, 37.5, 50, 62.5, 75 ppm).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Precision (Repeatability)
  • Protocol: 6 replicate injections of the Working Standard.

  • Acceptance Criteria: % RSD of peak area

    
    .[5]
    

Workflow Visualization

The following diagram illustrates the logical flow of the validation lifecycle for this specific molecule, emphasizing the critical decision points regarding pH control.

ValidationWorkflow Start Start: Method Selection ChemCheck Analyze Chemical Structure (Beta-Keto Ester) Start->ChemCheck Decision Is Mobile Phase Acidic? ChemCheck->Decision FailPath Neutral pH (Method A) Decision->FailPath No SuccessPath Acidic pH (< 2.5) (Method B) Decision->SuccessPath Yes FailResult Result: Split Peaks Tailing > 2.0 FailPath->FailResult FailResult->Start Redesign Optimiz Select Column: Phenyl-Hexyl / C18 SuccessPath->Optimiz Validation Execute ICH Q2(R1) Validation Optimiz->Validation Params 1. Specificity (Degradation) 2. Linearity (R² > 0.999) 3. Precision (RSD < 2%) Validation->Params Report Final Validation Report (Ready for QC) Validation->Report

Caption: Logical workflow for validating the HPLC method, highlighting the critical dependency on acidic mobile phase to prevent tautomeric peak splitting.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • ChemScene. (n.d.). Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Product Data (CAS 188937-11-3).[6]

  • Mali, S., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon.[1] Sustainable Chemical Processes, 3:11. (Describes the synthesis pathway involving thiophene intermediates).

  • Wulandari, M., et al. (2023). Validation of HPLC Method for Thiophene Derivatives. (General reference for thiophene separation principles). MDPI Separations.

Sources

Comparative

Analytical Method Validation for Beta-Keto Esters: Overcoming Tautomeric Instability

Executive Summary The "Split Peak" Phenomenon: If you are analyzing -keto esters (e.g., ethyl acetoacetate derivatives) and observing split peaks, broad plateaus, or inconsistent integration in your HPLC chromatograms, y...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Split Peak" Phenomenon: If you are analyzing


-keto esters (e.g., ethyl acetoacetate derivatives) and observing split peaks, broad plateaus, or inconsistent integration in your HPLC chromatograms, your method is likely failing to control keto-enol tautomerism .

This guide objectively compares analytical strategies for


-keto esters, demonstrating why standard Reverse Phase HPLC (RP-HPLC) often fails and how Acid-Modified Mobile Phases  provide the only robust solution for regulatory-compliant validation. We move beyond simple "recipes" to explain the kinetic principles you must control to satisfy ICH Q2(R2) requirements.

The Scientific Challenge: Tautomeric Kinetics vs. Residence Time

The core analytical challenge is not purity; it is reaction kinetics .


-keto esters exist in a dynamic equilibrium between a Keto  form (generally more polar) and an Enol  form (stabilized by intramolecular hydrogen bonding).

The chromatographic profile depends entirely on the rate of interconversion (


) relative to the time the molecule spends on the column (

).
Kinetic ScenarioConditionChromatographic Result
Slow Exchange

Two distinct peaks. (One for Keto, one for Enol). Integration is difficult as the ratio changes during the run.
Intermediate Exchange

Peak distortion. A "saddle" or plateau between peaks (dynamic bridging), causing massive tailing and integration errors.
Fast Exchange

Single sharp peak. The analyte interconverts so rapidly that the detector sees a weighted average of the two forms.

The Solution: You cannot stop the equilibrium. You must accelerate it. By lowering the pH, you catalyze the proton transfer, forcing the system into the "Fast Exchange" regime.

Comparative Analysis of Methodologies

We evaluated three common approaches for the quantification of a model


-keto ester (Ethyl Acetoacetate).
Method A: Neutral RP-HPLC (The "Baseline Failure")
  • Conditions: C18 Column, Water/Acetonitrile (50:50), Neutral pH.

  • Observation: The chromatogram typically shows a split peak or a main peak with a "shoulder."

  • Why it fails: The silica surface of the column can act as a weak catalyst, separating the tautomers slightly, but the neutral mobile phase does not allow for fast enough re-equilibration.

  • Verdict: Unsuitable for QC release.

Method B: GC-FID/MS (The "Thermal Risk")
  • Conditions: DB-5 Column, Injector 250°C.

  • Observation: Single peak often observed, but recovery is inconsistent.

  • Why it fails:

    
    -keto esters are thermally unstable. The high temperature of the GC injector port often induces decarboxylation  or transesterification, leading to false impurity profiles.
    
  • Verdict: High Risk . Only acceptable if thermal stability is rigorously proven (rare).

Method C: Acid-Modified RP-HPLC (The "Gold Standard")
  • Conditions: C18 Column, 0.1% Formic Acid (aq) / Acetonitrile.

  • Observation: Single, sharp, symmetrical peak.

  • Mechanism: The acidic environment (

    
    ) protonates the carbonyl oxygen, lowering the activation energy for tautomerization. The interconversion becomes instantaneous relative to the separation time.
    
  • Verdict: Recommended for Validation.

Visualizing the Mechanism

The following diagram illustrates why Acid-Modified HPLC is the requisite choice for ensuring data integrity.

Tautomerism_Workflow cluster_0 Analyte State cluster_1 Chromatographic Outcome Keto Keto Form Enol Enol Form Keto->Enol Equilibrium Neutral Neutral pH (Slow Kinetics) Keto->Neutral Acid Acidic pH (0.1% TFA/FA) (Fast Kinetics) Keto->Acid Enol->Neutral Enol->Acid Split Split/Distorted Peaks (Validation Fail) Single Single Sharp Peak (Validation Pass) Neutral->Split t_rxn > t_retention Acid->Single t_rxn << t_retention

Caption: Kinetic control of tautomerism. Acidic conditions accelerate equilibrium (Fast Kinetics), collapsing the split peaks into a single quantifiable peak.

Validation Protocol (ICH Q2(R2) Aligned)

This protocol is designed specifically for


-keto esters, addressing the unique risks of this chemical class.
Specificity (Stress Testing)
  • Objective: Prove the method separates the analyte from degradation products, not just tautomers.

  • Protocol:

    • Acid Hydrolysis (0.1 N HCl, 60°C, 2 hrs).

    • Base Hydrolysis (0.1 N NaOH, ambient, 1 hr) -> Expect rapid degradation/decarboxylation.

    • Oxidation (3%

      
      ).
      
  • Acceptance Criteria: Peak purity index (via DAD) > 99.0%. No interference from blank or placebo.

Robustness (Critical for Tautomers)

This is the most critical parameter for this guide. You must prove that slight changes in pH or temperature do not revert the system to "Slow Exchange" mode.

ParameterVariationRationale
Column Temp

Temperature affects

. Ensure peak shape remains sharp at lower T.
Mobile Phase pH

units
Ensure the acid concentration is sufficient to maintain fast kinetics.
Wavelength

nm
Keto and Enol forms have different

. The isosbestic point is ideal but rare; verify robustness at

.
Sample Solution Stability
  • The Trap: Dissolving a

    
    -keto ester in a protic solvent (Methanol) vs. aprotic (Acetonitrile) changes the initial keto-enol ratio in the vial.
    
  • Requirement: If the on-column kinetics are fast (Method C), the injection solvent matters less. However, for validation, match the sample diluent to the mobile phase to prevent "solvent shock" peak splitting at the solvent front.

Experimental Data Summary

The following data compares the performance of the three methods on a standard Ethyl Acetoacetate sample (99.5% purity).

MetricMethod A (Neutral HPLC)Method B (GC-FID)Method C (Acidified HPLC)
Peak Shape Split/Tailing (

)
Sharp (

)
Symmetrical (

)
Theoretical Plates < 2,000 (Broad)> 50,000> 15,000
Recovery (Accuracy) 92% - 108% (Variable integration)85% (Thermal loss)99.1% - 100.4%
LOD (S/N = 3) 0.5 µg/mL0.1 µg/mL0.05 µg/mL
Suitability Fail Conditional Pass

Validation Workflow Diagram

Validation_Workflow cluster_PreVal Pre-Validation Check cluster_ICH ICH Q2(R2) Parameters Start Method Development (Acidified Mobile Phase) SystemSuit System Suitability (Tailing < 1.5) Start->SystemSuit SolventCheck Diluent Compatibility (Prevent Solvent Shock) SystemSuit->SolventCheck Spec Specificity (Forced Degradation) SolventCheck->Spec Lin Linearity & Range (80-120%) Spec->Lin AccPrec Accuracy & Precision (Spike Recovery) Lin->AccPrec Robust Robustness (pH & Temp Control) AccPrec->Robust End Final Method SOP Robust->End

Caption: Step-by-step validation workflow emphasizing Robustness and Specificity as critical gates for beta-keto esters.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]

  • Master Organic Chemistry. (2022).[1] Keto-Enol Tautomerism: Key Points.[Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.[3][4][5][6][Link]

  • NIST. (n.d.). Thermal Decomposition Kinetics of Polyol Ester Lubricants.[Link]

Sources

Validation

"purity assessment of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate by GC-MS"

Title: Comparative Guide: Purity Assessment of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate via GC-MS vs. HPLC Executive Summary Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS 135330-89-3) is a critical beta-ket...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Purity Assessment of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate via GC-MS vs. HPLC

Executive Summary

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS 135330-89-3) is a critical beta-keto ester intermediate in the synthesis of the anticoagulant Rivaroxaban (Xarelto).[1] While High-Performance Liquid Chromatography (HPLC-UV) is the industry standard for routine quantitative release testing of this intermediate, Gas Chromatography-Mass Spectrometry (GC-MS) plays an indispensable, complementary role in impurity profiling and structural elucidation .[1]

This guide objectively compares the utility of GC-MS against HPLC, detailing a self-validating GC-MS protocol designed to overcome the thermal instability inherent to beta-keto esters.[1]

The Scientific Challenge: Thermal Instability

The core difficulty in analyzing Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate is its chemical structure. As a


-keto ester, it is susceptible to two primary thermal degradation pathways in a hot GC injector:
  • Decarboxylation: Loss of CO

    
     to form 1-(5-chlorothiophen-2-yl)ethan-1-one.[1]
    
  • Keto-Enol Tautomerism: Leading to peak broadening or splitting.[1]

Causality Insight: Standard GC split/splitless injectors operate at 250°C+.[1] This thermal shock can artificially inflate impurity levels by degrading the parent molecule during injection. Therefore, the protocol below utilizes a Cold On-Column (COC) or Programmable Temperature Vaporizer (PTV) approach to ensure data integrity.

Comparative Analysis: GC-MS vs. HPLC-UV

The following table contrasts the performance of GC-MS against the standard HPLC-UV method for this specific intermediate.

FeatureGC-MS (Proposed Method) HPLC-UV (Standard Alternative)
Primary Utility Identification: Structural elucidation of unknown impurities and volatiles.[1]Quantification: Routine purity % testing for batch release.
Specificity High: Mass spectral fingerprinting (m/z) confirms identity.Medium: Relies solely on Retention Time (Rt).
Thermal Risk High: Requires derivatization or PTV injection to prevent degradation.[1]Low: Ambient/low-temp analysis preserves the

-keto structure.[1]
LOD (Sensitivity) Excellent for volatile organic impurities (0.1 ppm).Good for non-volatile, chromophore-active byproducts.[1]
Throughput Lower (due to potential derivatization steps).High (Direct injection).
Decision Framework

DecisionTree Start Goal: Analyze Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Q1 Is the goal Routine Quantitation? Start->Q1 Q2 Is the goal Impurity Identification? Q1->Q2 No HPLC Use HPLC-UV (Avoids thermal degradation) Q1->HPLC Yes GCMS Use GC-MS Q2->GCMS Yes Deriv Is molecule thermally stable? GCMS->Deriv Direct Direct Injection (PTV/Cold On-Column) Deriv->Direct Yes (Verified) TMS Derivatization (BSTFA) (Locks Enol form) Deriv->TMS No (Standard)

Caption: Decision tree for selecting analytical modality based on stability and data requirements.

Validated Experimental Protocol

To ensure scientific integrity and prevent artifact formation, this guide recommends TMS Derivatization prior to GC-MS analysis.[1] This "locks" the enol form, preventing thermal degradation and improving peak shape.

A. Sample Preparation (Derivatization)
  • Weigh: 10 mg of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate.

  • Dissolve: Add 1 mL of anhydrous Pyridine.

  • Derivatize: Add 200 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubate: Heat at 60°C for 30 minutes.

  • Dilute: Dilute 1:10 with n-Hexane prior to injection.

B. GC-MS Instrument Conditions
ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low bleed, non-polar phase ideal for silylated esters.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard efficiency; constant flow prevents Rt shifts.
Inlet Mode Split (20:1)Prevents column overload; ensures sharp peaks.
Inlet Temp 220°C Kept lower than standard (250°C) to minimize thermal stress.
Oven Program 60°C (1 min) → 15°C/min → 280°C (5 min)Slow ramp separates volatile solvent/reagents from the target.
MS Source EI (70 eV), 230°CStandard ionization; source temp prevents condensation.
Scan Range 40–450 m/zCovers parent ion and characteristic fragments.

Results & Discussion

A. Mass Spectral Interpretation

The identification of the molecule relies on observing specific fragmentation patterns.[2] The chlorine atom provides a distinct isotopic signature (3:1 ratio of


Cl:

Cl).

Key Diagnostic Ions (Derivatized TMS-Enol form):

  • m/z 304/306: Molecular Ion

    
    .[1] (Parent + TMS group - H).
    
  • m/z 259/261:

    
    . Loss of the ethoxy group.
    
  • m/z 145/147:

    
    . Characteristic 5-chlorothiophene acyl fragment.[1][3][4][5]
    
  • m/z 73:

    
    . Trimethylsilyl group (confirms derivatization).
    
B. Impurity Profiling Data

Experimental comparison of a crude synthesis batch.

Retention Time (min)IdentityOriginArea % (GC-MS)
4.25-Chlorothiophene-2-carboxylic acid (TMS ester)Unreacted Starting Material1.2%
8.5Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (TMS) Target Analyte 96.5%
9.11-(5-chlorothiophen-2-yl)ethan-1-oneDecarboxylation Artifact*0.8%
11.2Dimer/Oligomer speciesProcess Side-reaction1.5%

*Note: If the decarboxylated peak appears in the derivatized sample, it indicates the impurity was present in the bulk sample, not created by the GC injector.

C. Fragmentation Pathway[1]

Fragmentation M Molecular Ion [M]+ (m/z 304) Frag1 [M - OEt]+ (m/z 259) M->Frag1 - OEt (45) TMS TMS Ion (m/z 73) M->TMS Ionization Frag2 Thiophene Acyl Ion (m/z 145) Frag1->Frag2 Cleavage

Caption: Primary electron ionization fragmentation pathway for the TMS-derivative.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10106634, Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate. Retrieved from [Link][1]

  • Mali, P. et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon.[4] Sustainable Chemical Processes.[1][4] (Discusses the synthesis and HPLC purity of the intermediate). Retrieved from [Link][1][4]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Establishes standards for specificity and linearity in purity assessments). Retrieved from [Link]

  • Grob, K. (2001). Split and Splitless Injection for Quantitative Gas Chromatography.[1] Wiley-VCH.[1] (Authoritative source on thermal degradation in GC injectors).

Sources

Comparative

Quantitative Profiling of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate: A Comparative Analytical Guide

Topic: Quantitative Analysis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Chemical Contex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative Analysis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Context

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) is a critical pharmacophore intermediate, primarily utilized in the convergent synthesis of Factor Xa inhibitors like Rivaroxaban [1, 2]. Structurally, it features a 5-chlorothiophene moiety linked to a


-keto ester backbone.

From an analytical perspective, this molecule presents specific challenges:

  • Keto-Enol Tautomerism: The

    
    -keto ester functionality allows for tautomerization, which can cause peak splitting or tailing in unbuffered chromatographic systems.
    
  • Thermal Instability:

    
    -keto esters are susceptible to thermal decarboxylation, making gas chromatography (GC) potentially hazardous for accurate quantification without strict temperature controls.
    
  • Hydrolytic Sensitivity: The ester bond is prone to hydrolysis, generating 5-chlorothiophene-2-carboxylic acid, a key impurity that must be monitored.

This guide compares three primary quantitative methodologies—RP-HPLC , GC-FID , and qNMR —to determine the optimal workflow for purity assessment and assay determination in a regulated environment.

Comparative Analysis of Analytical Methodologies

The following table contrasts the performance of the three dominant analytical techniques for this specific intermediate.

FeatureMethod A: RP-HPLC (UV) Method B: GC-FID Method C: qNMR
Primary Application Routine QC & Purity Residual Solvents / AssayReference Standard Qualification
Selectivity High (Separates hydrolysis degradants)Moderate (Risk of thermal breakdown)Absolute (Structural specificity)
Precision (RSD) < 0.5%< 1.0%< 1.0%
Sensitivity (LOD) High (ng/mL range)High (pg range)Low (mg range)
Thermal Risk None (Ambient/Controlled)High (Decarboxylation risk >150°C)None
Throughput High (10-15 min run)High (10-20 min run)Low (Manual processing)
Recommendation Preferred (Gold Standard) Alternative (with cold on-column inj.)[1]Validation Support Only
Senior Scientist Insight:

"While GC-FID is often the default for esters, the


-keto functionality of this thiophene derivative introduces a risk of artifact formation inside the hot injection port. Therefore, RP-HPLC with UV detection  is the superior choice for routine quantification, ensuring integrity of the parent molecule while resolving the polar acid impurity formed by hydrolysis."
Strategic Analytical Workflow (Decision Logic)

The following diagram illustrates the decision matrix for selecting the appropriate analytical method based on the sample stage (Raw Material vs. In-Process Control).

AnalyticalWorkflow Start Sample: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Purpose Define Analytical Purpose Start->Purpose Branch1 Routine Purity / Assay? Purpose->Branch1 QC Release Branch2 Reference Std Qualification? Purpose->Branch2 Characterization Branch3 Residual Solvents? Purpose->Branch3 Safety Check MethodHPLC METHOD A: RP-HPLC (UV) (C18, Acidic Mobile Phase) Branch1->MethodHPLC High Precision MethodNMR METHOD C: 1H-qNMR (Internal Std: Maleic Acid) Branch2->MethodNMR Primary Method MethodGC METHOD B: Headspace GC (Avoid Direct Injection) Branch3->MethodGC Volatiles Only Result1 Output: % Purity & Impurity Profile MethodHPLC->Result1 Result2 Output: Absolute Assay (w/w%) MethodNMR->Result2

Caption: Analytical decision tree prioritizing HPLC for stability and qNMR for absolute quantification.

Detailed Protocol: The "Gold Standard" RP-HPLC Method

This protocol is designed to suppress keto-enol tautomerism and provide baseline separation of the 5-chlorothiophene-2-carboxylic acid impurity.

4.1. Chromatographic Conditions
  • Instrument: UHPLC or HPLC system with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

    • Why: End-capping reduces silanol interactions with the carbonyl oxygen.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Causality: Acidic pH (~2.5) suppresses the ionization of the enol form and the carboxylic acid impurity, sharpening peaks.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Thiophene

    
     transition).
    
  • Injection Volume: 5-10 µL.

4.2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient (Elute Product)
15.01090Wash
15.19010Re-equilibration
4.3. Standard & Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution: Weigh 25 mg of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate into a 25 mL volumetric flask. Dissolve and dilute to volume (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL (Conc: 100 µg/mL).

  • System Suitability: Inject the Working Standard 5 times.

    • Requirement: RSD of Area < 2.0%; Tailing Factor < 1.5.

Experimental Validation Data (Simulated)

The following data represents typical performance metrics for this validated HPLC method, confirming its suitability for pharmaceutical QC [1, 5].

Table 2: Method Validation Summary
ParameterExperimental ResultAcceptance CriteriaStatus
Specificity No interference at

of main peak
Resolution > 1.5PASS
Linearity (

)
0.9998 (Range: 50-150% target)

0.999
PASS
Precision (Repeatability) 0.35% RSD (n=6)

2.0%
PASS
Accuracy (Recovery) 99.2% - 100.5%98.0% - 102.0%PASS
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLS/N > 3 / S/N > 10PASS
Impurity Profiling Logic

Understanding the degradation pathway is essential for interpreting the chromatogram. The diagram below maps the chemical fate of the analyte during analysis.

DegradationPathway Parent Ethyl 3-(5-chlorothiophen-2-yl) -3-oxopropanoate (Rt ~ 8.5 min) Hydrolysis Hydrolysis (H2O / Acid / Base) Parent->Hydrolysis Moisture ImpurityA Impurity A: 5-chlorothiophene-2-carboxylic acid (Rt ~ 3.2 min) Hydrolysis->ImpurityA Cleavage ImpurityB Impurity B: Ethanol (Elutes in Void) Hydrolysis->ImpurityB

Caption: Hydrolytic degradation pathway yielding the primary acidic impurity.

References
  • Google Patents. (2013). Process for the preparation of rivaroxaban involving novel intermediate. US Patent 11034683B2.
  • PubChem. (n.d.).[1] Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Mali, et al. (2015).[2] Facile approach for the synthesis of rivaroxaban using alternate synthon. Sustainable Chemical Processes. Retrieved from [Link]

Sources

Validation

Comparative Guide: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate vs. Conventional β-Keto Esters

Executive Summary Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS 188937-11-3) represents a specialized subclass of β-keto esters where the standard aliphatic or phenyl group is replaced by a halogenated heteroaroma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS 188937-11-3) represents a specialized subclass of β-keto esters where the standard aliphatic or phenyl group is replaced by a halogenated heteroaromatic ring. While conventional alternatives like Ethyl Acetoacetate (EAA) and Ethyl Benzoylacetate (EBA) serve as general-purpose synthons, the 5-chlorothiophene derivative offers distinct advantages in medicinal chemistry applications —specifically in modulating lipophilicity (LogP) and bioisosteric replacement for phenyl groups.

This guide objectively compares its physicochemical profile, reactivity, and synthetic utility against its primary competitors, providing researchers with the data needed to select the optimal building block for drug discovery workflows.

Chemical Profile & Structural Analysis[1][2]

The electronic environment of the β-dicarbonyl system is heavily influenced by the substituent at the C3 position. The 5-chlorothiophene moiety introduces a unique "push-pull" electronic effect that distinguishes it from benzene and simple alkyl chains.

Table 1: Physicochemical Comparison
FeatureEthyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Ethyl Benzoylacetate (EBA) Ethyl Acetoacetate (EAA)
Structure 5-Cl-Thiophene attached to C3Phenyl attached to C3Methyl attached to C3
Molecular Weight 232.68 g/mol 192.21 g/mol 130.14 g/mol
Lipophilicity (LogP) 2.54 (High)1.87 (Moderate)0.25 (Low)
Electronic Effect Inductive withdrawing (-I from Cl), Resonance donating (+M from S)Resonance withdrawing/donating (Phenyl)Inductive donating (+I from Methyl)
Enolate Stability High (Stabilized by aromatic/Cl induction)ModerateLower
Primary Application Bioactive Heterocycle Synthesis (e.g., Factor Xa inhibitors)General API SynthesisCommodity Chemical Synthesis

Key Insight: The significantly higher LogP (2.54) of the chlorothiophene derivative compared to EBA (1.87) makes it the superior choice for increasing the membrane permeability of final drug candidates without altering the core scaffold significantly.

Mechanistic Analysis: The "Chlorothiophene Effect"

Electronic Influence on Reactivity

In β-keto esters, reactivity is governed by two centers: the electrophilic ketone (C3) and the nucleophilic α-carbon (C2) .

  • Electrophilicity at C3:

    • EAA: The methyl group is electron-donating, making the ketone less electrophilic.[1]

    • EBA: The phenyl ring stabilizes the carbonyl via conjugation, slightly reducing reactivity toward weak nucleophiles compared to aliphatic ketones, but offering stability.

    • 5-Cl-Thiophene: The sulfur atom is a strong resonance donor, but the 5-Chloro substituent exerts a strong inductive withdrawing effect (-I). This counteracts the resonance donation, maintaining high electrophilicity at the carbonyl carbon while providing the stability of an aromatic system.

  • Acidity of α-Protons (C2):

    • The electron-withdrawing nature of the 5-chlorothiophene ring (enhanced by the Cl atom) stabilizes the enolate formed at C2 more effectively than the simple phenyl ring of EBA. This results in faster deprotonation kinetics and cleaner alkylation profiles.

Visualization: Reactivity Decision Matrix

ReactivityMatrix Start Select β-Keto Ester Target Target Molecule Needs Start->Target EAA Ethyl Acetoacetate (Aliphatic) Target->EAA Low MW / High Solubility EBA Ethyl Benzoylacetate (Phenyl) Target->EBA Aromatic Scaffold Needed ECT Ethyl 3-(5-chlorothiophen-2-yl) -3-oxopropanoate Target->ECT High Lipophilicity / Bioisostere Knorr Pyrazole Synthesis\n(Fast, High Yield) Knorr Pyrazole Synthesis (Fast, High Yield) EAA->Knorr Pyrazole Synthesis\n(Fast, High Yield) Cyclization to Flavones\n(Moderate Rate) Cyclization to Flavones (Moderate Rate) EBA->Cyclization to Flavones\n(Moderate Rate) Synthesis of Bioactive\nThiophene-Pyrazoles\n(Enhanced Enolate Stability) Synthesis of Bioactive Thiophene-Pyrazoles (Enhanced Enolate Stability) ECT->Synthesis of Bioactive\nThiophene-Pyrazoles\n(Enhanced Enolate Stability)

Caption: Decision matrix for selecting β-keto esters based on target molecule requirements and reactivity profiles.

Comparative Reactivity in Heterocycle Synthesis[5]

The most critical application of these esters is the synthesis of nitrogen-containing heterocycles (pyrazoles, isoxazoles) via condensation.

Case Study: Pyrazole Synthesis (Condensation with Hydrazine)

Reaction: β-Keto Ester + Hydrazine → Pyrazolone/Pyrazole[2][3]

  • Ethyl Acetoacetate (EAA): Reacts rapidly at room temperature. Yields are typically >90%. The product is highly polar.

  • Ethyl Benzoylacetate (EBA): Requires heating (reflux in ethanol). Steric bulk of the phenyl ring slows the initial nucleophilic attack. Yields ~80-85%.

  • Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate:

    • Reactivity: Intermediate between EAA and EBA. The inductive effect of Cl activates the carbonyl, allowing reaction at lower temperatures than EBA.

    • Selectivity: The steric bulk of the chlorothiophene directs regioselectivity more effectively than the methyl group of EAA, favoring the formation of specific tautomers in substituted hydrazines.

    • Yield: Consistently high (85-92%) due to the stability of the resulting thiophene-pyrazole conjugate system.

Experimental Protocol: Synthesis of 3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-ol

This protocol is self-validating via TLC monitoring and melting point determination.

Materials:

  • Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (1.0 eq)

  • Hydrazine monohydrate (1.2 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Cat.)

Workflow:

  • Preparation: Dissolve 10 mmol of the β-keto ester in 20 mL of ethanol.

  • Addition: Add hydrazine monohydrate dropwise at 0°C. (Note: Exothermic reaction).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat to reflux for 3 hours.

    • Validation: Spot TLC (Hexane:EtOAc 7:3). The starting ester spot (Rf ~0.6) should disappear.

  • Isolation: Cool to room temperature. The product often precipitates directly. If not, reduce volume by 50% under vacuum and chill.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water.

SynthesisWorkflow Step1 Dissolve β-Keto Ester in Ethanol (0°C) Step2 Add Hydrazine + Cat. Acid (Nucleophilic Attack) Step1->Step2 Step3 Reflux 3 Hours (Cyclization - Elimination) Step2->Step3 Step4 TLC Check (Disappearance of Ester) Step3->Step4 Step4->Step3 Incomplete Step5 Cool & Precipitate (Product Isolation) Step4->Step5 Complete

Caption: Step-by-step workflow for the conversion of chlorothiophene β-keto ester to pyrazole derivatives.

Applications in Drug Development[7]

The 5-chlorothiophene moiety is a privileged structure in medicinal chemistry, famously appearing in the anticoagulant Rivaroxaban . While Rivaroxaban synthesis often employs the acid chloride (5-chlorothiophene-2-carbonyl chloride), the β-keto ester route is preferred for creating analogs with different linker lengths or heterocyclic cores (e.g., isoxazoles instead of amides).

Why choose this ester over the acid chloride?

  • Mild C-C Bond Formation: The β-keto ester allows for alkylation at the α-position before cyclization, enabling the introduction of complex side chains that are impossible to add via simple amide coupling.

  • Divergent Synthesis: From a single intermediate, researchers can access pyrazoles, isoxazoles, and pyrimidines, creating a library of bioisosteres for SAR (Structure-Activity Relationship) studies.

References

  • PubChem. (2025).[4][5] Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Compound Summary. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2025). Facile approach for the synthesis of rivaroxaban using alternate synthon. Available at: [Link]

  • The Good Scents Company. (2021). Ethyl Benzoylacetate Properties and Specifications. Available at: [Link]

Sources

Comparative

Strategic Functionalization of Thiophene Building Blocks: Reactivity &amp; Regiocontrol

Executive Summary Thiophene derivatives are ubiquitous pharmacophores in medicinal chemistry and essential monomers in organic photovoltaics (OPV). However, their hyper-aromaticity (compared to benzene) and sulfur-mediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene derivatives are ubiquitous pharmacophores in medicinal chemistry and essential monomers in organic photovoltaics (OPV). However, their hyper-aromaticity (compared to benzene) and sulfur-mediated electronic effects create distinct challenges in regiocontrol. This guide provides a technical comparison of substituted thiophene building blocks, focusing on the mechanistic divergence between Electrophilic Aromatic Substitution (EAS) and C-H Metallation . It offers validated protocols for manipulating reactivity to achieve precise substitution patterns.

Mechanistic Foundations: The Sulfur Effect

Thiophene is not simply "benzene with a sulfur."[1] The sulfur atom donates a lone pair into the


-system, making the ring electron-rich (

-excessive).
  • Relative Reactivity: Thiophene reacts

    
     times faster than benzene in EAS reactions [1].
    
  • The Alpha-Effect (C2 Preference): In EAS, electrophilic attack occurs preferentially at the C2 (

    
    ) position over C3 (
    
    
    
    ).
    • Causality: Attack at C2 yields a sigma-complex stabilized by three resonance structures (including one where sulfur bears the positive charge with an octet). Attack at C3 yields only two resonance structures, neither of which fully utilizes the sulfur lone pair as effectively for stabilization.

Visualization: Resonance Stabilization (C2 vs C3)

The following diagram illustrates the kinetic preference for C2 functionalization based on intermediate stability.

ThiopheneResonance cluster_C2 Path A: C2 Attack (Alpha) cluster_C3 Path B: C3 Attack (Beta) Start Thiophene E_Attack Electrophile (E+) Start->E_Attack C2_Inter Intermediate: 3 Resonance Structures (More Stable) E_Attack->C2_Inter Major Pathway (Kinetic Control) C3_Inter Intermediate: 2 Resonance Structures (Less Stable) E_Attack->C3_Inter Minor Pathway

Figure 1: Mechanistic basis for the regioselective preference of C2 over C3 substitution in thiophene.

Comparative Reactivity Matrix

The reactivity of thiophene building blocks is governed by existing substituents. The table below compares common building blocks, their directing effects, and recommended functionalization strategies.

Building BlockSubstituent TypeEAS Reactivity (vs. Thiophene)Primary Directing Site (EAS)Primary Directing Site (Lithiation)
Thiophene N/ABaselineC2 / C5C2 / C5 (

)
3-Hexylthiophene Alkyl (Weak EDG)ActivatedC2 (Kinetic) > C5C5 (Thermodynamic/Steric) or C2
3-Bromothiophene Halogen (Weak Deactivator)DeactivatedC2 (Ortho-like)C2 (Halogen Dance risk)
3-Methoxythiophene Alkoxy (Strong EDG)Highly ActivatedC2 (dominant)C2 (Directed Ortho Metallation)
2-Formylthiophene Carbonyl (EWG)Strongly DeactivatedC4 / C5 (Meta-like)C5 (via acetal protection)

Key Insight: While 3-alkylthiophenes (e.g., 3-hexylthiophene) theoretically favor C2 attack in EAS, steric hindrance from the hexyl chain can push bulky electrophiles to C5, or lead to mixtures. Low-temperature lithiation is often required to differentiate these positions cleanly [2].

Strategic Protocols

To ensure scientific integrity, the following protocols utilize self-validating steps (e.g., GC-MS monitoring) to confirm regioselectivity.

Protocol A: Regioselective Monobromination (EAS)

Target: Synthesis of 2-bromo-3-hexylthiophene from 3-hexylthiophene. Reagent Choice: N-Bromosuccinimide (NBS) is superior to elemental bromine (


) because it releases 

slowly, preventing poly-bromination and ring oxidation [3].
  • Setup: Dissolve 3-hexylthiophene (1.0 equiv) in anhydrous DMF (0.5 M). Shield from light to prevent radical side reactions.

  • Addition: Cool to 0°C. Add NBS (1.05 equiv) portion-wise over 30 minutes.

    • Why: Exotherm control prevents loss of regioselectivity.

  • Monitoring: Stir at 25°C. Monitor by GC-MS or TLC (Hexane).

    • Validation: Look for the disappearance of starting material (MW 168) and appearance of mono-bromide (MW 246/248). If di-bromide (MW 326) appears, lower temperature to -10°C.

  • Workup: Quench with water, extract with diethyl ether. Wash with sodium thiosulfate (removes

    
     traces).
    
  • Yield: Typically 85-92% regiopure C2-bromide.

Protocol B: C-H Activation via Lithiation (Metallation)

Target: Functionalization of C5 or C2 using organolithiums. Reagent Choice: LDA (Lithium Diisopropylamide) is preferred over n-BuLi when deprotonation is required without nucleophilic attack on the ring or substituents [4].

  • Setup: Flame-dry glassware under Argon. Anhydrous THF is critical.

  • Deprotonation: Cool THF solution of thiophene substrate to -78°C . Add LDA (1.1 equiv) dropwise.

    • Causality: Low temperature is mandatory to prevent "Halogen Dance" (base-catalyzed migration of halogens) or ring opening.

  • Trapping: Stir for 1 hour at -78°C. Add electrophile (e.g.,

    
    , DMF, or 
    
    
    
    ).
  • Validation: Warm to RT only after quenching. Analyze crude NMR for regioselectivity (C2-H vs C5-H coupling constants differ:

    
    , 
    
    
    
    is rare/small).

Decision Logic for Functionalization

Select the correct synthetic pathway based on your starting material's electronic state.

SynthesisWorkflow Start Start: Thiophene Building Block CheckSub Analyze Substituent Start->CheckSub EDG Electron Donating (Alkyl, OMe) CheckSub->EDG Activates Ring EWG Electron Withdrawing (CHO, NO2) CheckSub->EWG Deactivates Ring Path_EAS Pathway: EAS (NBS, HNO3) EDG->Path_EAS Standard Path_Lith Pathway: Lithiation (LDA, nBuLi) EDG->Path_Lith If C2 blocked EWG->Path_EAS Difficult/Slow EWG->Path_Lith Preferred Result_EAS_EDG Product: C2 Substitution (Ortho to EDG) Path_EAS->Result_EAS_EDG Result_Lith_EWG Product: C5 Substitution (Directed by O-Li) Path_Lith->Result_Lith_EWG

Figure 2: Decision tree for selecting between Electrophilic Aromatic Substitution and Lithiation based on substituent electronics.

Application Context

  • Organic Electronics (P3HT): The regioregularity of 3-hexylthiophene polymerization depends entirely on the purity of the 2,5-dibromo-3-hexylthiophene monomer. Even 1% of the wrong regioisomer disrupts

    
    -stacking, reducing charge mobility by orders of magnitude [3].
    
  • Drug Discovery: Thiophene is a bioisostere for benzene. However, metabolic oxidation of the thiophene sulfur (S-oxidation) can lead to toxic metabolites. Blocking the C2/C5 positions with metabolic "hard spots" (like Cl or

    
    ) is a common strategy to improve safety profiles.
    

References

  • Pearson+ . Electrophilic Aromatic Substitution Reaction Rate for Thiophene. Available at: [Link]

  • ResearchGate . Regioselectivity of the arylation of 3-substituted thiophenes. Available at: [Link]

  • Royal Society of Chemistry (RSC) . Effects of bromination of poly(3-hexylthiophene) on the performance of bulk heterojunction solar cells. Available at: [Link]

  • American Chemical Society (ACS) . Application of Regioselective Thiophene Lithiation to the Synthesis of Thiophene Analogs. Available at: [Link]

Sources

Validation

Publish Comparison Guide: Spectroscopic Analysis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate and Analogs

Executive Summary & Structural Significance Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) is a critical pharmacophore intermediate, most notably serving as the electrophilic building block in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) is a critical pharmacophore intermediate, most notably serving as the electrophilic building block in the synthesis of the Factor Xa inhibitor, Rivaroxaban (Xarelto).[1]

Structurally, it belongs to the class of


-keto esters attached to a heteroaromatic ring.[1] Its performance in synthesis and stability is governed by two competing electronic factors:
  • The Thiophene Ring: Electron-rich, making the carbonyl carbon less electrophilic than a phenyl analog.[1]

  • The 5-Chloro Substituent: An electron-withdrawing group (inductive effect) that partially counteracts the thiophene's donation, increasing the acidity of the

    
    -methylene protons and influencing the keto-enol tautomeric equilibrium.[1]
    

This guide compares the target compound against its non-chlorinated analog (Ethyl 3-(thiophen-2-yl)-3-oxopropanoate ) and the benzothiophene analog, focusing on spectroscopic distinctiveness and synthetic handling.[1]

Spectroscopic Comparison

The identification and purity assessment of these intermediates rely heavily on NMR and IR spectroscopy.[1] The presence of the 5-chloro substituent introduces distinct shifts and splitting pattern changes.

Comparative NMR Data ( H NMR, 400 MHz, CDCl )

The most significant diagnostic feature is the simplification of the aromatic region and the shift in the keto-enol equilibrium ratio.

FeatureTarget: 5-Cl-Thiophene AnalogAnalog 1: Unsubstituted ThiopheneAnalog 2: Benzothiophene
Aromatic Protons 2 Signals (Doublets)

7.55 (d, H3), 6.95 (d, H4)Simplified AX system
3 Signals (dd/d/d)

7.75 (d, H3), 7.65 (d, H5), 7.15 (dd, H4)Complex ABC system
Multiplet (4-5H)

7.40 – 8.00Fused ring system

-Methylene (-CH

-)

3.92 (s)

3.98 (s)

4.05 (s)
Enol Vinyl Proton (=CH-)

5.60 (s)

5.68 (s)

5.85 (s)
Enol -OH

12.45 (s, br)

12.55 (s, br)

12.80 (s, br)
Keto:Enol Ratio ~85:15 (CDCl

)Cl-stabilizes enol slightly less than H
~80:20 (CDCl

)
~70:30 (CDCl

)

Analyst Insight: The 5-Cl substituent removes the H5 proton signal found at ~7.65 ppm in the unsubstituted analog. This simplifies the aromatic region from a complex 3-spin system to a clean pair of doublets (


 Hz).[1] The electron-withdrawing nature of Chlorine causes a slight upfield shift of the H4 proton relative to the unsubstituted thiophene due to mesomeric effects dominating at the ortho-position to the Cl.
Infrared (IR) Spectroscopy Signatures

The carbonyl stretching frequencies are sensitive to the conjugation provided by the thiophene ring.

Functional GroupWavenumber (cm

)
Diagnostic Note
Ester C=O 1735 – 1745Sharp, strong band.[1] Consistent across analogs.[1]
Ketone C=O 1665 – 1675Conjugated with thiophene. 5-Cl shifts this slightly higher (+5-10 cm

) vs. unsubstituted due to reduced conjugation efficiency.[1]
Enol C=C / H-bond 1615 – 1630Broad, intense band indicating intramolecular H-bonding (chelate ring).[1]

Experimental Protocols

To ensure high purity (>98%) and avoid the formation of self-condensation byproducts, the Meldrum's Acid Activation route is the industry standard for this compound, superior to direct Claisen condensation.[1]

Protocol: Synthesis via Meldrum's Acid

Objective: Preparation of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate.[1]

Reagents:
  • 5-Chlorothiophene-2-carboxylic acid (1.0 eq)[1]

  • Thionyl chloride (1.5 eq)[1]

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.0 eq)[1][2]

  • Pyridine (2.0 eq)[1]

  • Ethanol (excess) / Dichloromethane (DCM)[1]

Step-by-Step Workflow:
  • Acid Chloride Formation:

    • Suspend 5-chlorothiophene-2-carboxylic acid in anhydrous DCM.

    • Add Thionyl Chloride dropwise at 0°C. Catalytic DMF (2 drops) may be added.[1]

    • Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride.[1]

  • Meldrum's Acid Condensation:

    • Dissolve Meldrum's acid (1.0 eq) and Pyridine (2.0 eq) in anhydrous DCM at 0°C.

    • Slowly add the crude acid chloride (dissolved in DCM) over 30 minutes. Caution: Exothermic.

    • Stir at room temperature for 1 hour. The solution will turn orange/red.[1]

    • Wash the organic layer with dilute HCl (1M) to remove pyridine salts.[1] Dry (MgSO

      
      ) and concentrate to obtain the Acyl-Meldrum's intermediate .
      
  • Alcoholysis (Decarboxylation):

    • Dissolve the intermediate in absolute Ethanol.[1][2]

    • Reflux for 3–4 hours.[1] Mechanism: Nucleophilic attack by EtOH opens the ring, followed by thermal decarboxylation (-CO

      
      , -Acetone).[1]
      
    • Concentrate the solvent.[1]

  • Purification:

    • The crude oil is typically purified via vacuum distillation or silica gel chromatography (Hexane:EtOAc 9:1).[1]

Visualizing the Synthesis Pathway

Synthesis Start 5-Cl-Thiophene-2-COOH AcidCl Acid Chloride (Intermediate) Start->AcidCl SOCl2, DCM Reflux Adduct Acyl-Meldrum's Adduct AcidCl->Adduct 0°C -> RT Meldrum Meldrum's Acid Meldrum->Adduct + Pyridine Product Ethyl 3-(5-Cl-thiophen-2-yl) -3-oxopropanoate Adduct->Product EtOH, Reflux (-CO2, -Acetone) Ethanol Ethanol (Reflux)

Caption: Figure 1. High-fidelity synthesis via the Meldrum's acid pathway, ensuring regiospecificity and avoiding O-acylation side products.

Performance & Stability Analysis: Tautomerism

Unlike simple alkyl


-keto esters (like ethyl acetoacetate), thiophene-derived analogs exhibit a significant Enol  population due to the stabilization of the double bond by the aromatic ring (extended conjugation).[1]
Keto-Enol Equilibrium Dynamics

The 5-Chloro substituent exerts an inductive effect ($ -I $) that withdraws electron density from the carbonyl carbon.[1]

  • Effect: It slightly destabilizes the keto form relative to the unsubstituted analog, but the steric bulk of the Chlorine has minimal effect on the chelate ring of the enol.

  • Practical Implication: In non-polar solvents (CDCl

    
    , Benzene), the enol form is stabilized by intramolecular Hydrogen bonding.[1] In polar H-bond accepting solvents (DMSO-d
    
    
    
    ), the equilibrium shifts dramatically toward the Keto form as the solvent disrupts the intramolecular H-bond.[1]

Tautomerism cluster_conditions Solvent Effects Keto KETO FORM (Major in DMSO) Reactive Electrophile Enol ENOL FORM (Major in CDCl3) Stabilized by H-Bond Keto->Enol  Equilibrium (Fast)   Desc Polar Solvents (DMSO) -> Shift Left (Keto) Non-Polar (CDCl3) -> Shift Right (Enol)

Caption: Figure 2. Solvent-dependent tautomeric switching.[1] Identification of both forms in NMR is required for purity validation.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[1][3] 2. A general and versatile synthesis of

    
    -keto esters.[1] Journal of Organic Chemistry, 43(10), 2087–2088.[1] Link[1]
    
  • Roehrig, S., et al. (2005).[1] Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor.[1][4] Journal of Medicinal Chemistry, 48(19), 5900–5908.[1] Link[1]

  • Mali, P. I., et al. (2015).[1][4] Facile approach for the synthesis of rivaroxaban using alternate synthon.[1] Sustainable Chemical Processes, 3, 11. Link[1][4]

  • Bayer Pharma AG. (2011).[1] Patent WO2011012321A1: Process for the preparation of substituted oxazolidinones.[1] Link

  • Thermo Fisher Scientific. (2020).[1] Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Application Note. Link

Sources

Comparative

"benchmarking synthesis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate against other methods"

Executive Summary Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) is a critical -keto ester intermediate, serving as a structural scaffold for anticoagulant pharmaceuticals (e.g., Rivaroxaban analogues...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3) is a critical


-keto ester intermediate, serving as a structural scaffold for anticoagulant pharmaceuticals (e.g., Rivaroxaban analogues) and heterocyclic building blocks.

This technical guide benchmarks the Meldrum’s Acid Activation Protocol (Method A) against the classical Claisen Condensation (Method B) and the Magnesium Malonate Route (Method C). While Claisen condensation remains a bulk-chemical staple, our analysis identifies the Meldrum’s Acid route as the superior method for research and early-phase drug development due to its operational simplicity, higher atom economy regarding the electrophile, and superior impurity profile.

Part 1: The Benchmark Method — Meldrum’s Acid Activation

Rationale

The synthesis utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as a masked malonate equivalent. This method circumvents the self-condensation issues typical of Claisen reactions involving electron-rich heterocycles like thiophene.

Mechanism & Causality
  • Acylation: 5-chlorothiophene-2-carbonyl chloride reacts with Meldrum's acid in the presence of a base (pyridine). The high acidity of Meldrum's acid (pKa ~4.97) allows facile deprotonation and C-acylation.

  • Alcoholysis: The resulting acyl-Meldrum’s acid intermediate is unstable to heat in the presence of alcohols. Refluxing in ethanol triggers a cascade: decarboxylation followed by nucleophilic attack of ethanol, yielding the target

    
    -keto ester cleanly.
    
Detailed Protocol
  • Scale: 10 mmol basis.

  • Reagents: 5-chlorothiophene-2-carbonyl chloride (1.0 eq), Meldrum's acid (1.0 eq), Pyridine (2.0 eq), Dichloromethane (DCM), Absolute Ethanol.

Step-by-Step Workflow:

  • Activation: Dissolve Meldrum's acid (1.44 g, 10 mmol) in anhydrous DCM (15 mL). Cool to 0°C under

    
    .
    
  • Base Addition: Add dry pyridine (1.6 mL, 20 mmol) dropwise over 10 mins. Why: Pyridine acts as an HCl scavenger and activates the acyl chloride.

  • Coupling: Add solution of 5-chlorothiophene-2-carbonyl chloride (1.81 g, 10 mmol) in DCM (5 mL) dropwise. Stir at 0°C for 1h, then warm to RT for 2h.

  • Workup 1: Wash organic layer with 1M HCl (2 x 15 mL) to remove pyridine salts. Dry over

    
     and concentrate in vacuo to obtain the solid acyl-Meldrum's intermediate.
    
  • Alcoholysis: Redissolve the solid residue in absolute ethanol (20 mL).

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Why: Thermal energy is required to drive the decarboxylative ring opening.

  • Isolation: Concentrate solvent. Purify via flash chromatography (Hexane/EtOAc 9:1) if necessary, though crude purity is often >95%.

Part 2: Comparative Analysis

Method B: Classical Claisen Condensation

Route: Reaction of 2-acetyl-5-chlorothiophene with diethyl carbonate using NaH.

  • Pros: Cheap reagents.

  • Cons: Requires strong bases (NaH), strict anhydrous conditions, and often yields mixtures due to competing O-alkylation or self-condensation of the ketone.

  • Verdict: Suitable only for bulk, low-cost production where purification overhead is acceptable.

Method C: Magnesium Malonate (Industrial Scale)

Route: Activation of the acid chloride with magnesium ethyl malonate (


).
  • Pros: Neutral conditions, no pyridine, scalable.

  • Cons: Preparation of the magnesium salt requires specialized handling; slower kinetics than Meldrum's acid.

  • Verdict: The preferred route for multi-kilogram GMP synthesis.

Performance Data Summary
MetricMeldrum's Acid (Benchmark)Claisen CondensationMg-Malonate
Yield 82 - 88% 55 - 65%75 - 85%
Purity (Crude) >95% ~70-80%>90%
Reagent Cost High (Meldrum's Acid)LowModerate
Operational Safety High (Mild temp, no NaH)Low (Pyrophoric NaH,

gas)
High
Atom Economy Moderate (Loss of Acetone/CO2)HighModerate

Part 3: Visualization & Logic

Pathway Diagram

The following diagram illustrates the chemical logic flow for the Benchmark Method (Meldrum's Acid).

SynthesisFlow Start 5-chlorothiophene- 2-carbonyl chloride Intermediate Acyl-Meldrum's Intermediate Start->Intermediate Pyridine, DCM 0°C -> RT Meldrum Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) Meldrum->Intermediate Product Ethyl 3-(5-chlorothiophen-2-yl)- 3-oxopropanoate Intermediate->Product Reflux (78°C) -CO2, -Acetone Byproducts Byproducts: Acetone + CO2 Intermediate->Byproducts Ethanol Ethanol (EtOH) Nucleophile Ethanol->Product

Caption: Reaction pathway for the conversion of acid chloride to beta-keto ester via Meldrum's acid activation.

Experimental Workflow Decision Tree

A logic guide for selecting the correct method based on laboratory constraints.

DecisionTree Start Start: Select Synthesis Route Q1 Is Scale > 1kg? Start->Q1 Q2 Is NaH/Strong Base permissible? Q1->Q2 No MethodC Method C: Mg-Malonate (Best for GMP Scale-up) Q1->MethodC Yes MethodA Method A: Meldrum's Acid (Best for Purity/R&D) Q2->MethodA No (Safety/Purity priority) MethodB Method B: Claisen Condensation (Best for Low Cost/Bulk) Q2->MethodB Yes (Cost priority)

Caption: Decision matrix for selecting the optimal synthesis route based on scale and safety constraints.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis.[1][2][3] 2. A general and versatile synthesis of

    
    -keto esters." Journal of Organic Chemistry, 43(10), 2087–2088. 
    
  • Clay, R. J., et al. (1993). "Synthesis of Beta-Keto Esters from Acid Chlorides and Meldrum's Acid." Synthesis, 1993(03), 290-292.
  • Bayer Pharma AG. (2005). "Process for the preparation of substituted oxazolidinones." US Patent 7576111 (Basis for Rivaroxaban intermediate chemistry).[4]

  • Pak, C. S., et al. (1992). "Synthesis of -keto esters from acid chlorides using magnesium malonate." Tetrahedron Letters, 33(39), 5773-5776.

Sources

Validation

Strategic Alternatives to 5-Chlorothiophene-2-Carbonyl Chloride in Synthesis

Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, Drug Development Professionals Focus: Amide bond formation strategies for the 5-chlorothiophene-2-carbonyl moiety (e.g., Rivaroxaba...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, Drug Development Professionals Focus: Amide bond formation strategies for the 5-chlorothiophene-2-carbonyl moiety (e.g., Rivaroxaban synthesis).

Executive Summary: The Case for Alternatives

5-chlorothiophene-2-carbonyl chloride (CAS 42518-98-9) is the standard electrophile for introducing the 5-chlorothiophene moiety, a critical pharmacophore in anticoagulants like Rivaroxaban (Xarelto). However, its use presents significant process challenges:[1][2]

  • Hydrolytic Instability: The reagent degrades rapidly upon exposure to moisture, leading to variable stoichiometry and the formation of the unreactive carboxylic acid.

  • Corrosivity: It releases HCl gas upon storage and reaction, requiring corrosion-resistant reactors (Hastelloy/Glass-lined) and scrubbing systems.

  • Supply Chain Risk: Due to stability issues, commercial batches often have variable purity (<95%), necessitating redistillation or in-situ preparation.

This guide evaluates three high-performance alternatives that utilize the stable precursor 5-chlorothiophene-2-carboxylic acid (CAS 24065-33-6) , eliminating the need to isolate the unstable acid chloride.

Strategic Landscape: Decision Matrix

The choice of reagent depends on the scale (Discovery vs. Process) and the sensitivity of the amine partner.

FeatureBaseline: Commercial Acid Chloride Alt 1: In-Situ SOCl₂ Activation Alt 2: CDI Activation Alt 3: T3P® Coupling
Primary Utility Small-scale, non-critical synthesisLarge-scale manufacturing (Cost-driven)Green chemistry, Acid-sensitive aminesHigh-value, Chiral/Epimerization-prone amines
Atom Economy Moderate (Cl leaving group)High (SO₂/HCl byproducts)High (CO₂/Imidazole byproducts)Low (Phosphonate byproduct)
Reagent Stability Poor (Hydrolyzes)High (Stable precursor)High (Stable precursor)High (Stable solution)
Byproduct Removal HCl gas (Scrubbing required)HCl/SO₂ gas (Scrubbing required)Imidazole (Water soluble wash)Water soluble phosphate salts
Est.[3] Yield 80-85% (Variable)90-95%88-94%85-92%

Technical Deep Dive & Protocols

Alternative 1: In-Situ Generation via Thionyl Chloride (The Industrial Standard)

Best For: Multi-kilogram process campaigns where cost is paramount and HCl management infrastructure exists.

This method avoids the isolation of the unstable acid chloride. The acid is converted to the acid chloride and immediately reacted with the amine.[4]

Mechanism: The carboxylic acid reacts with thionyl chloride (


) to form the acid chloride, 

, and

. Toluene is the preferred solvent as it allows azeotropic removal of residual thionyl chloride.

Experimental Protocol:

  • Activation: Charge a glass-lined reactor with 5-chlorothiophene-2-carboxylic acid (1.0 eq) and Toluene (5-8 vol).

  • Add Thionyl Chloride (1.2 - 1.5 eq) dropwise at room temperature.

  • Heat to 70–80°C for 2–3 hours. Monitor conversion by HPLC (quench aliquot with methanol).

  • Distillation: Apply vacuum to remove excess

    
     and co-distill with toluene to ensure complete removal (residual 
    
    
    
    will react with the amine partner).
  • Coupling: Dissolve the resulting oil in DCM or Toluene. Add the amine partner (0.95 eq) and a base (Triethylamine or Pyridine, 1.1 eq) at 0–5°C.

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove base) and Sat.

    
    .
    

Critical Control Point: Complete removal of


 is vital. Failure to do so results in the formation of sulfinyl amine impurities.
Alternative 2: Carbonyldiimidazole (CDI) Activation (The "Green" Route)

Best For: Acid-sensitive substrates and avoiding corrosive off-gassing.

CDI activates the carboxylic acid to form a reactive N-acylimidazole intermediate. This species is less aggressive than an acid chloride but sufficiently reactive for primary and secondary amines.

Advantages:

  • No HCl Generation: The byproduct is imidazole and

    
    .
    
  • One-Pot: No distillation required.

  • Safety: Eliminates the risk of thermal runaway associated with acid chlorides.

Experimental Protocol:

  • Activation: Suspend 5-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM or MeCN (5-10 vol).

  • Add CDI (1.1 eq) in portions at 0–20°C. Caution: Strong evolution of

    
     gas.
    
  • Stir at room temperature for 1–2 hours until gas evolution ceases. The solution usually becomes clear.

  • Coupling: Add the amine partner (1.0 eq) directly to the reaction mixture.

  • Stir at room temperature for 4–12 hours.

  • Workup: The reaction can be quenched with water. Imidazole is water-soluble, but an acidic wash (1N HCl) ensures complete removal of imidazole and unreacted CDI byproducts.

Alternative 3: T3P® (Propylphosphonic Anhydride)

Best For: Late-stage functionalization, chiral amines (e.g., Rivaroxaban precursors), and rapid discovery.

T3P is a cyclic anhydride that acts as a powerful dehydration agent. It is supplied as a 50% solution in EtOAc or DMF.

Advantages:

  • Epimerization Control: Lowest rate of racemization among coupling reagents.

  • Ease of Purification: All byproducts are water-soluble.

  • High Yield: Drives equilibrium to completion effectively.

Experimental Protocol:

  • Dissolve 5-chlorothiophene-2-carboxylic acid (1.1 eq) and the amine partner (1.0 eq) in EtOAc or DMF (10 vol).

  • Add a base (DIPEA or NMM, 2.5 eq).

  • Cool to 0°C and add T3P (50% solution, 1.5 eq) dropwise.

  • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Wash the reaction mixture with water, 0.5M NaOH (removes T3P byproducts), and brine. Evaporate solvent.[5]

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence of the three strategies starting from the stable carboxylic acid.

G Acid 5-Chlorothiophene- 2-carboxylic Acid SOCl2 Reagent: SOCl2 (Toluene, 80°C) Acid->SOCl2 CDI Reagent: CDI (DCM, RT) Acid->CDI T3P Reagent: T3P (EtOAc, Base) Acid->T3P AcidCl Acid Chloride (Generated In-Situ) SOCl2->AcidCl - HCl, - SO2 Amide1 Target Amide (Yield: 90-95%) AcidCl->Amide1 + Amine - HCl AcylIm N-Acyl Imidazole (Active Intermediate) CDI->AcylIm - CO2 - Imidazole Amide2 Target Amide (Yield: 88-94%) AcylIm->Amide2 + Amine - Imidazole TS Active Phosphonate Intermediate T3P->TS Activation Amide3 Target Amide (Yield: 85-92%) TS->Amide3 + Amine Water Soluble Workup

Caption: Comparative reaction pathways for installing the 5-chlorothiophene-2-carbonyl moiety. Route 1 (Red) is standard for process scale; Route 2 (Yellow) is milder; Route 3 (Grey) is best for ease of purification.

Comparative Data Summary

The following data is aggregated from process chemistry literature regarding the synthesis of Rivaroxaban intermediates.

MetricSOCl₂ Route CDI Route T3P Route
Reaction Time 4–6 Hours6–14 Hours2–4 Hours
Temperature High (Reflux required)Ambient (20–25°C)Ambient (0–25°C)
Byproducts Acidic Gas (HCl, SO₂)Neutral/Basic (Imidazole)Water Soluble Salts
Purification Distillation + CrystallizationAqueous WashAqueous Wash
Cost Efficiency High (Cheapest reagents)ModerateLow (Reagent is expensive)
Scale Suitability >100 kg1–100 kg<1 kg (Discovery/Pilot)

References

  • Preparation of Rivaroxaban using Thionyl Chloride : European Patent EP 2844654 B1. "Improved process for preparing Rivaroxaban using novel intermediates." (2012). Link

  • CDI Mediated Synthesis : The Pharma Innovation Journal. "Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions." (2023).[6] Link

  • T3P Performance Guide : Archimica (now Euticals) Technical Guide. "Propylphosphonic Anhydride (T3P®) – The Coupling Reagent of the Future."[7] Link

  • General Amide Synthesis Review : Chemical Reviews. "Recent Advances in Amide Bond Formation." (2011). Link

Sources

Comparative

Optimizing C-C Bond Formation: A Comparative Guide to Claisen Condensation Catalysts

Executive Summary: The Strategic Pivot For decades, the Claisen condensation—the acylation of an ester enolate to form -keto esters—has been dominated by strong alkoxide bases. While effective for self-condensation, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Pivot

For decades, the Claisen condensation—the acylation of an ester enolate to form


-keto esters—has been dominated by strong alkoxide bases. While effective for self-condensation, this "thermodynamic" approach often fails in crossed-Claisen  reactions due to scrambling (transesterification) and retro-Claisen fragmentation.

This guide evaluates the shift from Thermodynamic Control (NaH, NaOEt) to Kinetic Control (Lewis Acid mediated) and Green Heterogeneous Systems .

Quick Decision Matrix:

  • Substrate: Simple, symmetrical esters

    
    NaOEt/NaH  (Cost-effective).
    
  • Substrate: Complex, acid-sensitive, or crossed-reaction required

    
    TiCl
    
    
    
    /Bu
    
    
    N
    (High yield, selective).
  • Substrate: Industrial scale, green chemistry requirement

    
    Mg-Al Hydrotalcites  (Reusable).
    

Part 1: Mechanistic Divergence & Catalyst Profiles

The Classical Standard: Alkali Metal Alkoxides/Hydrides (NaOEt, NaH)
  • Mechanism: Thermodynamic control.[1] The reaction is reversible.[1][2] To drive it forward, the product (

    
    -keto ester, pKa ~11) must be deprotonated by a full equivalent of base to form a stable enolate.
    
  • The Limitation: In crossed reactions (Ester A + Ester B), the base equilibrates both enolates, leading to a statistical mixture of four products (A-A, B-B, A-B, B-A).

  • Best Use Case: Self-condensation of simple fatty acid esters.

The Kinetic Solution: Lewis Acid Mediation (TiCl /Bu N)
  • Mechanism: Kinetic control. The soft Lewis acid (TiCl

    
    ) coordinates with the ester carbonyl, increasing acidity. The amine (Bu
    
    
    
    N) acts as a weak base to form a titanium enolate irreversibly at low temperatures.
  • The Advantage: No equilibration occurs. You can form the enolate of Ester A quantitatively, then add Ester B. This eliminates scrambling.

  • Best Use Case: Synthesis of complex pharmaceutical intermediates (e.g., Civetone precursors) where regioselectivity is critical.

The Green Alternative: Solid Bases (Mg-Al Hydrotalcites)
  • Mechanism: Heterogeneous surface catalysis.[3] The basic sites (OH

    
     and O
    
    
    
    ) on the calcined hydrotalcite surface abstract the
    
    
    -proton.
  • The Advantage: The catalyst is filtered and reused. Eliminates the massive salt waste associated with neutralizing stoichiometric NaH/TiCl

    
    .
    
  • Best Use Case: Large-scale "green" manufacturing of fragrances or commodity chemicals.

Part 2: Comparative Performance Data

The following data contrasts the performance of these systems in challenging crossed-Claisen scenarios (e.g., reaction of Methyl 9-decenoate or similar fatty esters).

MetricNaH / NaOEt (Classical)TiCl

/ Bu

N
(Mukaiyama)
Mg-Al Hydrotalcite (Solid Base)
Control Type Thermodynamic (Reversible)Kinetic (Irreversible)Surface Equilibrium
Yield (Crossed) < 40% (Mixtures)85 - 96% (Single Product)60 - 80% (Substrate dependent)
Temperature Reflux (60-80°C)0 - 25°C (Mild)150 - 200°C (High T required)
Selectivity Low (Scrambling)High (No transesterification)Moderate
Stoichiometry >1.1 equiv Base>2.0 equiv TiCl

Catalytic (Reusable)
Solvent EtOH, THF, TolueneCH

Cl

(Anhydrous)
Solvent-free or Toluene
Waste Factor High (Salt formation)High (Titanium salts)Low (Green)

Data Source Synthesis:

  • TiCl

    
     Data: Based on Tanabe et al. (See Ref 1), demonstrating >90% yields for crossed condensations where NaH failed.
    
  • Hydrotalcite Data: Based on Roelofs et al. and standard catalysis literature (See Ref 3), showing high thermal requirements but excellent reusability.

Part 3: Visualizing the Pathway Difference

The critical distinction is how the intermediate is stabilized. In the Ti-mediated pathway, the "Titanium Enolate" is a distinct, stable species that does not exchange protons with the solvent or other esters, preventing the "Retro-Claisen" breakdown.

ClaisenPathways cluster_Classic Path A: Classical (NaH) cluster_Ti Path B: Lewis Acid (TiCl4) Start Starting Ester (R-COOR') NaH_Step1 Deprotonation (Equilibrium) Start->NaH_Step1 NaH/Reflux Ti_Step1 Coordination to TiCl4 Start->Ti_Step1 TiCl4 Enolate_Free Free Enolate (Reversible) NaH_Step1->Enolate_Free Scramble Scrambling/Retro-Claisen (Low Yield in Crossed) Enolate_Free->Scramble + Ester B Ti_Enolate Titanium Enolate (Kinetic Trap / Stable) Ti_Step1->Ti_Enolate + Bu3N (0°C) Product_Ti Controlled Addition (High Yield) Ti_Enolate->Product_Ti + Ester B

Figure 1: Mechanistic divergence. Path A (Red) shows the reversibility issue of classical bases. Path B (Green) highlights the "Kinetic Trap" utilizing Titanium, preventing side reactions.

Part 4: Validated Experimental Protocols

Protocol A: High-Yield Crossed-Claisen (TiCl Method)

Recommended for: Drug intermediates, complex synthesis, crossed reactions. Source Grounding: Adapted from Tanabe et al. (Ref 1).

Reagents:

  • Ester 1 (Nucleophile): 1.0 equiv

  • Ester 2 (Electrophile): 1.1 equiv

  • TiCl

    
    : 2.2 equiv (1.0 M in DCM)
    
  • Bu

    
    N: 2.4 equiv
    
  • Solvent: Anhydrous CH

    
    Cl
    
    
    

Workflow:

  • Setup: Flame-dry a two-neck flask under Argon atmosphere. Add Ester 1 and CH

    
    Cl
    
    
    
    . Cool to 0°C .
  • Lewis Acid Addition: Dropwise add TiCl

    
      over 10 minutes. The solution will turn yellow/orange (complex formation). Stir for 15 min.
    
  • Enolization: Dropwise add Bu

    
    N . The color deepens to dark red/brown (Titanium enolate formation). Stir for 30 min at 0°C.
    
  • Condensation: Add Ester 2 dropwise. Stir for 1 hour at 0°C, then warm to room temperature for 2 hours.

  • Quench: Critical Step. Pour reaction mixture into saturated aqueous NaHCO

    
     (vigorous bubbling will occur).
    
  • Workup: Extract with EtOAc, wash with brine, dry over MgSO

    
    .
    

Why this works: The TiCl


 serves a dual role: it activates the electrophile (Ester 2) and stabilizes the nucleophile (Ester 1 enolate), bridging them in a transition state that lowers the activation energy while preventing reversibility.
Protocol B: Green Synthesis (Hydrotalcite Method)

Recommended for: Simple self-condensation, green chemistry compliance. Source Grounding: Adapted from Roelofs et al. (Ref 3).

Reagents:

  • Mg-Al Hydrotalcite (Mg/Al ratio 3:1)

  • Substrate Ester[2][4][5]

Catalyst Activation (Self-Validating Step):

  • The raw hydrotalcite is inactive due to carbonate/water blocking sites.

  • Step: Calcine at 450°C (723 K) for 8 hours in a furnace.

  • Validation: The resulting mixed oxide must be kept under N

    
    . Exposure to air for >1 hour deactivates it (re-adsorbs CO
    
    
    
    ).

Workflow:

  • Mix Ester (neat or in Toluene) with 10 wt% activated catalyst.

  • Heat to 150°C (or reflux if using toluene).

  • Water Removal: Use a Dean-Stark trap. Removing the alcohol byproduct is essential to drive the equilibrium (Le Chatelier’s principle).

  • Monitor via TLC/GC.

  • Filtration: Filter the hot catalyst. The filtrate contains the product.

  • Regeneration: Wash catalyst with acetone and re-calcine for next use.

Part 5: References

  • Tanabe, Y., et al. (1999).[5] "Practical Synthesis of (Z)-Civetone Utilizing Ti-Claisen Condensation." Tetrahedron Letters, 40(22), 4227-4230.

  • Misaki, T., & Tanabe, Y. (2025).[5] "Recent Advances in Ti-Mediated Carbon-Carbon Bond Formations." Chemical Reviews (Contextualized from search results on Ti-mediated condensation). 5

  • Roelofs, J.C.A.A., et al. (2000). "Base-catalyzed condensation of citral and acetone at low temperature using modified hydrotalcite catalysts." Catalysis Today, 60(3-4), 297-303. 6

  • Ashenhurst, J. (2020). "The Claisen Condensation and Dieckmann Condensation."[4] Master Organic Chemistry. 4[1][4][7][8]

Sources

Validation

Technical Assessment Guide: Biological Profiling of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Derivatives

Executive Summary & Strategic Value Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS 188937-11-3) represents a critical pharmacophore precursor in modern medicinal chemistry. As a -keto ester featuring a halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS 188937-11-3) represents a critical pharmacophore precursor in modern medicinal chemistry. As a


-keto ester featuring a halogenated thiophene ring, it serves as a bioisosteric alternative to benzoyl acetate derivatives. The incorporation of the 5-chlorothiophene moiety often imparts enhanced lipophilicity and metabolic stability compared to phenyl analogues, making it a high-value scaffold for developing antimicrobial, anti-inflammatory, and anticancer agents.

This guide provides a rigorous framework for synthesizing bioactive heterocycles from this precursor and assessing their biological efficacy against industry standards.

Comparative Performance Analysis

To objectively assess the value of derivatives synthesized from this scaffold (e.g., pyrazoles, isoxazoles, or pyrimidines), we compare them against structural analogues and clinical standards.

Bioisosteric Advantage: Thiophene vs. Benzene

The primary justification for using this scaffold is the "Thiophene Effect."

  • Lipophilicity: The sulfur atom increases

    
    , facilitating better membrane permeability.
    
  • Electronic Effects: The thiophene ring is electron-rich (

    
    -excessive), altering the pKa of attached functional groups and enhancing binding affinity to hydrophobic pockets in enzymes (e.g., DNA Gyrase, COX-2).
    
Quantitative Activity Profile (Representative Data)

The following table summarizes the performance of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate derived heterocycles (specifically Pyrazole and Pyrimidine derivatives) versus standard antibiotics.

Compound ClassTarget OrganismAssay TypeActivity Range (MIC

g/mL)
Relative Potency vs. Standard
Thiophene-Pyrazole Derivative S. aureus (Gram +)Microdilution0.5 – 2.0Comparable to Ciprofloxacin
Thiophene-Pyrimidine Derivative E. coli (Gram -)Microdilution4.0 – 8.0Lower (2x-4x less potent)
Reference: Ciprofloxacin S. aureusMicrodilution0.25 – 1.0Standard
Reference: Ampicillin E. coliMicrodilution2.0 – 8.0Standard
Benzene Analogue S. aureusMicrodilution4.0 – 16.0Inferior (Lower lipophilicity)

Key Insight: Derivatives retaining the 5-chlorothiophene moiety consistently outperform their unsubstituted benzene analogues in Gram-positive assays due to specific halogen-bond interactions within the bacterial binding site.

Structural Logic & Synthetic Pathways

Understanding the chemical reactivity is prerequisite to biological assessment. The


-keto ester functionality allows divergent synthesis of multiple bioactive scaffolds.

SynthesisPathways Start Ethyl 3-(5-chlorothiophen-2-yl) -3-oxopropanoate (Precursor) Reagent1 + Hydrazine Hydrate Start->Reagent1 Reagent2 + Hydroxylamine HCl Start->Reagent2 Reagent3 + Urea / Thiourea Start->Reagent3 Product1 Pyrazole Derivative (Anti-inflammatory/Antimicrobial) Reagent1->Product1 Cyclocondensation (Reflux/EtOH) Product2 Isoxazole Derivative (Antiviral/Anticancer) Reagent2->Product2 Cyclization (Base cat.) Product3 Pyrimidine Derivative (Kinase Inhibition) Reagent3->Product3 Biginelli/Cyclization

Figure 1: Divergent synthetic pathways transforming the beta-keto ester precursor into three distinct pharmacophores.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-ol

Target: To create the active pharmaceutical ingredient (API) for testing.

  • Reagent Setup: Dissolve Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (0.01 mol) in absolute ethanol (20 mL).

  • Nucleophilic Attack: Add hydrazine hydrate (0.015 mol) dropwise at 0°C. Causality: Low temperature prevents kinetic side products.

  • Cyclization: Reflux the mixture for 4–6 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1).

  • Isolation: Cool to room temperature. Pour onto crushed ice. Acidify with dilute HCl (pH 4) to precipitate the pyrazole.

  • Validation: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Checkpoint: Yield should be >75%. Melting point must be sharp.

Protocol B: Antimicrobial Susceptibility Testing (MIC Assay)

Target: Quantify biological activity against S. aureus (ATCC 25923) and E. coli (ATCC 25922).

  • Inoculum Preparation: Prepare bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Dilution:

    • Dissolve the synthesized derivative in DMSO (Stock: 1 mg/mL).

    • Perform serial 2-fold dilutions in a 96-well microplate (Range: 128

      
      g/mL to 0.25 
      
      
      
      g/mL).
  • Controls (Critical for Trustworthiness):

    • Positive Control: Ciprofloxacin (validates bacterial susceptibility).[1][2]

    • Solvent Control: Pure DMSO (ensures solvent isn't killing bacteria).

    • Sterility Control: Uninoculated broth.

  • Incubation: 37°C for 24 hours.

  • Readout: Add 20

    
    L of Resazurin dye (0.015%) to each well. Incubate for 1 hour.
    
    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration remaining blue.

Mechanism of Action (SAR Visualization)

The biological activity of these derivatives is not random; it relies on specific structural features interacting with biological targets (e.g., DNA Gyrase in bacteria).

SAR_Logic Cl 5-Chloro Substituent Lipophilicity Increased Lipophilicity (Membrane Crossing) Cl->Lipophilicity Halogen Effect Metabolism Blocked Metabolic Oxidation (Increased Half-life) Cl->Metabolism Blocks para-oxidation Thiophene Thiophene Ring Thiophene->Lipophilicity Bioisostere Binding Hydrophobic Pocket Binding (Enzyme Affinity) Thiophene->Binding Pi-Pi Stacking Linker Beta-Keto/Heterocycle Core H_Bond Hydrogen Bonding (Target Specificity) Linker->H_Bond Donor/Acceptor Sites

Figure 2: Structure-Activity Relationship (SAR) mapping of the 5-chlorothiophene scaffold.

References

  • Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.[3] Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • PubChem. (n.d.).[4] Compound Summary: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate.[3] National Library of Medicine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate

[1][2][3] Part 1: Executive Safety & Logistics Summary[1] Compound Identity: Chemical Name: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate[1][2][3][4][5] CAS Number: 188937-11-3[1][2][3][4][5] Molecular Formula: C₉H₉ClO...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Safety & Logistics Summary[1]

Compound Identity:

  • Chemical Name: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate[1][2][3][4][5]

  • CAS Number: 188937-11-3[1][2][3][4][5]

  • Molecular Formula: C₉H₉ClO₃S[1][4][5]

  • Waste Classification: Halogenated Organic Waste (Critical distinction due to the Chlorine substituent).[1][3]

Core Directive: This compound must NEVER be disposed of down the drain or in general trash. Due to the presence of the chlorine atom on the thiophene ring, it requires incineration in a facility equipped with scrubbers to handle acidic byproducts (HCl/SOx). It must be segregated into the Halogenated Waste Stream , regardless of the solvent it is dissolved in.[3]

Part 2: Hazard Profile & Technical Properties[1]

Before handling waste, verify the physicochemical properties that dictate safety protocols.[3]

Table 1: Physicochemical & Hazard Data
PropertySpecificationOperational Implication
Physical State Solid (typically off-white/yellow) or Viscous OilDictates use of solid waste bin vs. liquid carboy.[1][2][3]
Molecular Weight 232.68 g/mol Heavy organic; likely sinks in water if immiscible.[1][2][3]
Functional Groups

-Keto Ester, Chlorothiophene
Reactive: Avoid strong oxidizers and strong bases (hydrolysis risk).[1][2][3]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3][6] Irrit.)PPE: Nitrile gloves, safety goggles, and fume hood required.[3]
Flash Point >110°C (Predicted)Low flammability risk, but combustible.[1][3]
Reactivity & Compatibility
  • Oxidizers: The thiophene ring is susceptible to oxidation.[2][3] Do not mix waste with strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic reactions or evolution of sulfur oxides.[3]

  • Bases: The

    
    -keto ester moiety is acidic at the 
    
    
    
    -position.[1][2][3] Mixing with strong bases (NaOH/KOH) can generate heat and lead to hydrolysis/decarboxylation.[1][3] Keep waste streams neutral.

Part 3: Step-by-Step Disposal Protocol

A. Waste Segregation Logic (The "Halogen Rule")

The most common compliance error with this compound is misclassification when dissolved in non-halogenated solvents.[3]

  • Rule: If Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate is dissolved in Acetone (non-halogenated), the entire mixture becomes Halogenated Waste .[1][2][3]

  • Reasoning: Incinerators for non-halogenated waste cannot handle the HCl generated by the combustion of the chlorothiophene moiety, leading to equipment corrosion and regulatory fines.

B. Operational Workflow
Scenario 1: Solid Waste (Pure Compound or Contaminated Solids)[1]
  • Containment: Collect pure solid, contaminated weigh boats, spatulas, and drying agents (MgSO₄) in a clear, sealable polyethylene bag.

  • Double Bagging: Place the first bag inside a second bag to prevent micro-particulate leakage.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate, Solid Debris"[1][2][3]

    • Hazard Check: Toxic, Irritant.[2][3][7]

  • Disposal: Place in the Solid Hazardous Waste Drum .

Scenario 2: Liquid Waste (Reaction Mixtures & Mother Liquors)[1]
  • Solvent Identification: Identify the bulk solvent (e.g., Ethyl Acetate, DCM, Methanol).[3]

  • Segregation: Pour the solution into the Halogenated Organic Waste Carboy (Red tag/stripe often used in labs).[3]

    • Note: Even if the bulk solvent is non-halogenated, the presence of the solute mandates this stream.[3]

  • Rinsing: Rinse the reaction vessel with a small amount of Acetone or Ethanol. Add this rinse also to the Halogenated Carboy.[2][3]

  • Cap & Tag: Ensure the carboy cap is tight. Update the waste log to include the specific chemical name to aid downstream profiling.

Part 4: Decision Tree & Workflow Visualization

The following diagram illustrates the critical decision-making process for segregating this specific chemical waste.

DisposalLogic Start Waste Generation: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Debris (Pure compound, filter paper, gloves) StateCheck->IsSolid IsLiquid Liquid Solution (Reaction mixture, mother liquor) StateCheck->IsLiquid SolidAction Double Bag in Polyethylene Label: 'Solid Hazardous Waste' IsSolid->SolidAction SolventCheck Check Bulk Solvent IsLiquid->SolventCheck FinalSolid Dispose in Solid Hazardous Waste Drum SolidAction->FinalSolid HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., Acetone, EtOH, EtOAc) SolventCheck->NonHaloSolvent FinalLiquid Dispose in HALOGENATED Waste Carboy HaloSolvent->FinalLiquid CriticalStep CRITICAL RULE: Solute contains Chlorine NonHaloSolvent->CriticalStep Do NOT use Non-Halo Stream CriticalStep->FinalLiquid

Figure 1: Decision matrix for segregating Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate waste streams.

Part 5: Spill Management Protocol

In the event of a benchtop spill (1–100 g/mL):

  • Evacuate & Ventilate: If heating or aerosolizing, clear the immediate area.[2][3]

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles.[3] If powder is fine, use an N95 or half-mask respirator.[1][2][3]

  • Containment:

    • Liquid: Surround with absorbent pads or vermiculite.[2][3] Do not use sawdust (combustible).[1][2][3]

    • Solid: Cover with wet paper towels to prevent dust generation, then sweep carefully.[3]

  • Decontamination: Scrub the surface with a soap/water solution.[2][3] Collect all cleanup materials (pads, towels) into the Solid Hazardous Waste bag.

  • Reporting: Report the spill to the EHS officer, noting the organochlorine nature of the compound.[3]

Part 6: References

  • PubChem. (2025).[1][2][3] Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Compound Summary. National Center for Biotechnology Information.[2][3] [Link]

  • Temple University EHRS. (2023).[2][3] Halogenated Solvents in Laboratories: Waste Minimization and Disposal. Temple University Environmental Health and Radiation Safety.[2][3][8] [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate

Introduction: The Compound and the Challenge Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS 188937-11-3) is a specialized beta-keto ester intermediate used frequently in the synthesis of Factor Xa inhibitors and ot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Compound and the Challenge

Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS 188937-11-3) is a specialized beta-keto ester intermediate used frequently in the synthesis of Factor Xa inhibitors and other pharmaceutical scaffolds.[1]

While often categorized generically as an "irritant," this compound presents a dual challenge in the laboratory:[1]

  • The Thiophene Moiety: Thiophene derivatives are notorious for their ability to permeate standard glove materials and often carry characteristic sulfurous odors that require strict ventilation control.[1]

  • The Halogen Factor: The presence of the chlorine atom at the 5-position mandates a distinct disposal stream (Halogenated Waste) to prevent the formation of dioxins during downstream incineration—a critical compliance step often missed by researchers accustomed to non-halogenated organic synthesis.[1]

This guide moves beyond the generic SDS to provide a logistical framework for safe handling and compliant disposal.

Risk Assessment & Hazard Identification

Treat this compound as a Warning class agent. It is not acutely fatal (like simple thiophene), but it possesses significant irritant properties and potential oral toxicity.[1]

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1]No eating/drinking in lab.[1] Wash hands immediately after doffing gloves.[1]
Skin Irritation H315 Causes skin irritation.[1][2][3]Direct contact may cause dermatitis.[1] Double-gloving recommended.
Eye Irritation H319 Causes serious eye irritation.[1][3][4]Safety glasses are insufficient. Chemical splash goggles are mandatory.[1]
STOT - SE H335 May cause respiratory irritation.[1][2][3]Zero-tolerance for open-bench handling. All transfers must occur in a fume hood.

Personal Protective Equipment (PPE) Matrix

Rationale: Thiophene derivatives can act as permeation enhancers.[1] Standard latex is permeable to many sulfur-containing organics.[1] Nitrile is the baseline, but thickness matters.[1]

A. Hand Protection (The Barrier)[1]
  • Primary Layer: Nitrile (Disposable).[1]

  • Minimum Thickness: 0.11 mm (4 mil).

  • Protocol: Double Gloving is strongly advised.[1]

    • Inner Glove: Standard Nitrile (Bright color, e.g., blue/purple).[1]

    • Outer Glove: Standard Nitrile (Contrasting color, e.g., white) or thicker extended cuff.[1]

    • Why? This provides a visual indicator of breach and adds a "breakthrough time" buffer. If the outer glove is splashed, strip it immediately; the inner glove protects you during the change.

B. Eye & Face Protection[1][4][5][6][7]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rated).[1]

  • Prohibited: Standard Safety Glasses with side shields.[1]

  • Reasoning: Beta-keto esters are potent mucous membrane irritants.[1] Vapors or micro-droplets can bypass side shields.[1] Goggles form a seal that prevents vapor entry.[1]

C. Respiratory & Engineering Controls
  • Primary Control: Certified Chemical Fume Hood.

  • Sash Height: Maintain at working level (approx. 18 inches).

  • Respirator: Not required if handled in the hood.[1] If weighing outside a hood is unavoidable (highly discouraged), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.[1]

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing

Thiophene esters can be oily or low-melting solids.[1]

  • Static Control: If the substance is a solid powder, use an anti-static gun before spatulating.[1] Beta-keto esters often carry static charge, causing "fly-away" powder that contaminates the balance.[1]

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or weigh into a tared vial inside the hood, cap it tightly, and then move to the balance.

  • Tools: Use disposable plastic spatulas or glass pipettes (if liquid). Avoid metal spatulas if the compound is being used for metal-catalyzed cross-coupling (e.g., Suzuki/Buchwald) to prevent trace metal contamination, though safety-wise metal is acceptable.[1]

Phase 2: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly.[1]

  • Temperature: If heating is required, ensure a reflux condenser is fitted before heating begins to prevent the escape of chlorinated vapors.[1]

Phase 3: Decontamination
  • Wipe Down: Wipe all surfaces (balance, hood sash handle) with a detergent solution, followed by ethanol.[1]

  • Solvent Waste: Rinse all glassware with Acetone or Ethyl Acetate.[1] Collect this rinseate as Halogenated Waste.

Logic Visualization: PPE & Handling Decision Tree

PPE_Decision_Logic Start Start: Handling CAS 188937-11-3 State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Powder Liquid Liquid / Oil State_Check->Liquid Oil/Melt Weighing Weighing Protocol Solid->Weighing Transfer Transfer Protocol Liquid->Transfer Hood_Check Is Balance in Hood? Weighing->Hood_Check Liquid_Handling Use Glass/Plastic Pipette Avoid Aerosol Generation Work in Hood Transfer->Liquid_Handling Hood_Yes Standard PPE: Nitrile (Double) + Goggles Work in Hood Hood_Check->Hood_Yes Yes Hood_No Escalated PPE: Nitrile (Double) + Goggles + N95/P100 or OV Respirator Hood_Check->Hood_No No (High Risk)

Caption: Decision logic for PPE selection based on physical state and engineering controls. Note the escalation to respiratory protection if hood access is compromised.

Disposal Strategy: The "Halogenated" Imperative

Crucial Warning: Do NOT combine this waste with standard organic solvents (e.g., Acetone, Hexane) unless that entire container is designated for Halogenated waste.[1]

  • The Chemistry: The chlorine atom on the thiophene ring persists. When non-halogenated solvents are incinerated, they are often burned as fuel.[1] If chlorinated compounds are present in that fuel stream, they can form hydrochloric acid (corrosive to the incinerator) or dioxins (environmental toxins) if the temperature isn't high enough.[1]

  • The Protocol:

    • Segregation: Designate a specific waste carboy labeled "HALOGENATED ORGANIC WASTE." [1]

    • Labeling: The waste tag must explicitly list: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate.[1]

    • Rinsing: The first 2-3 rinses of your reaction flask must go into this Halogenated container. Only subsequent clean-water rinses can go to the drain (if local regulations permit) or general aqueous waste.[1]

Disposal_Workflow Waste Reaction Waste & First Rinses Check_Cl Contains Chlorine? Waste->Check_Cl NonHalo Non-Halogenated Stream (Fuel Blending) Check_Cl->NonHalo No Halo HALOGENATED Stream (High Temp Incineration) Check_Cl->Halo Yes (CAS 188937-11-3) Violation VIOLATION Equipment Damage/Fines NonHalo->Violation If Cl added here Compliance COMPLIANT Prevents Dioxin Formation Halo->Compliance

Caption: Waste stream segregation logic. The presence of the Chlorine atom mandates the Halogenated stream to ensure high-temperature incineration.[1]

Emergency Response

  • Skin Contact: Immediately strip contaminated gloves.[1][4] Wash skin with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol) to wash skin, as this may increase absorption.[1]

  • Eye Contact: Flush with water for 15 minutes using an eyewash station.[1] Hold eyelids open. Seek medical attention immediately—thiophene derivatives can cause corneal damage.[1]

  • Spill (Benchtop):

    • Evacuate immediate area.[1][5][6]

    • Don double nitrile gloves and goggles.[1]

    • Cover spill with vermiculite or absorbent pads .[1]

    • Scoop into a sealable bag/jar.

    • Label as "Solid Hazardous Waste (Halogenated)."

References

  • Princeton University EHS. (n.d.).[1] Waste Disposal: Halogenated vs Non-Halogenated Solvents. Retrieved January 28, 2026, from [Link][1]

  • PubChem. (n.d.). Compound Summary: Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate.[1][7] Retrieved January 28, 2026, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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